Vitamin K1-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C31H46O2 |
|---|---|
Poids moléculaire |
453.7 g/mol |
Nom IUPAC |
2-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]-3-(trideuteriomethyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+/t23-,24-/m1/s1/i6D3 |
Clé InChI |
MBWXNTAXLNYFJB-UZPVRWQLSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C |
SMILES canonique |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C |
Origine du produit |
United States |
Foundational & Exploratory
The Role of Deuterated Vitamin K1 (Vitamin K1-d) in Metabolic Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin K1, also known as phylloquinone, is a fat-soluble vitamin essential for the post-translational modification of specific proteins, a process known as gamma-carboxylation. This modification is critical for their function in various physiological processes, including blood coagulation, bone metabolism, and the inhibition of vascular calcification. To unravel the intricate details of Vitamin K1's absorption, distribution, metabolism, and excretion (ADME), researchers increasingly rely on stable isotope-labeled forms of the vitamin. Deuterated Vitamin K1 (Vitamin K1-d), where one or more hydrogen atoms are replaced by deuterium, serves as a powerful and safe tracer in metabolic studies. This technical guide provides a comprehensive overview of deuterated Vitamin K1 and its application in metabolic research, complete with quantitative data, experimental methodologies, and pathway visualizations.
Understanding Deuterated Vitamin K1
Deuterated Vitamin K1 is not a single, uniform compound but rather a class of Vitamin K1 molecules that have been synthetically modified to include deuterium, a stable, non-radioactive isotope of hydrogen. The number and position of the deuterium atoms can vary, leading to different deuterated forms such as ring-D4 Vitamin K1 or Vitamin K1-D7. This isotopic labeling allows researchers to distinguish exogenous (administered) Vitamin K1 from the endogenous (naturally present) pool within a biological system. By tracking the fate of the deuterated form using mass spectrometry-based techniques, a precise and quantitative understanding of its metabolic pathways can be achieved.
Core Applications in Metabolic Research
The primary application of deuterated Vitamin K1 in metabolic research is to serve as a tracer to quantitatively assess:
-
Bioavailability and Absorption: Determining the fraction of ingested Vitamin K1 that is absorbed from the gut into the bloodstream.
-
Pharmacokinetics: Studying the time course of its absorption, distribution, metabolism, and excretion.
-
Tissue Distribution: Quantifying the uptake and accumulation of Vitamin K1 in various tissues and organs.
-
Conversion to Menaquinone-4 (MK-4): Tracing the metabolic conversion of Vitamin K1 to MK-4, another vital form of Vitamin K, and identifying the tissues where this conversion occurs.[1]
-
Vitamin K Cycle Kinetics: Investigating the efficiency and regulation of the vitamin K cycle, a critical pathway for maintaining the active form of vitamin K.
Quantitative Data from Deuterated Vitamin K1 Tracer Studies
The use of deuterated Vitamin K1 has generated valuable quantitative data on its metabolism. The following tables summarize key findings from studies in both animal models and humans.
Table 1: Pharmacokinetic Parameters of Deuterated Vitamin K1 in Humans
| Parameter | Value | Study Population | Notes |
| Time to Peak Plasma Concentration (Tmax) | 6 - 10 hours | Healthy Adults | Following oral administration of deuterated phylloquinone. |
| Plasma Half-life (t1/2) | 1.5 - 3.0 hours | Healthy Adults | Represents the initial rapid clearance phase. |
| Oral Bioavailability | Variable (5-10% from food) | Healthy Adults | Absorption is highly dependent on the food matrix and fat co-ingestion. |
Table 2: Tissue Distribution of Vitamin K1 and Menaquinone-4 (MK-4) in Rats Following Deuterated Vitamin K1 Administration
| Tissue | Vitamin K1 Concentration (ng/g) | Menaquinone-4 (MK-4) Concentration (ng/g) | Notes |
| Liver | High | Low | The liver is the primary site of Vitamin K1 uptake and metabolism for coagulation factor synthesis. |
| Heart | Moderate | Moderate | |
| Kidney | Moderate | High | A significant site of conversion of Vitamin K1 to MK-4. |
| Brain | Low | High | Demonstrates tissue-specific accumulation of MK-4. |
| Pancreas | Moderate | High | Another key site for MK-4 synthesis from Vitamin K1. |
| Salivary Gland | Low | Very High | Shows a remarkable capacity for MK-4 accumulation. |
| Sternum (Bone) | High | High | Reflects the role of both vitamers in bone metabolism. |
Data compiled from studies involving the administration of phylloquinone to rats.[2][3]
Signaling and Metabolic Pathways
The metabolic journey of Vitamin K1 is centered around the Vitamin K cycle, which is crucial for its function as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX).
The Vitamin K Cycle
The Vitamin K cycle is a salvage pathway that regenerates the active, reduced form of Vitamin K (hydroquinone) from its oxidized form (epoxide), allowing it to be reused multiple times. This process is essential for the continuous carboxylation of vitamin K-dependent proteins.
References
- 1. Conversion of phylloquinone (Vitamin K1) into menaquinone-4 (Vitamin K2) in mice: two possible routes for menaquinone-4 accumulation in cerebra of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vitamin K distribution in rat tissues: dietary phylloquinone is a source of tissue menaquinone-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tissue distribution of K-vitamers under different nutritional regimens in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Synthesis and Purification of Deuterated Vitamin K1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of deuterated Vitamin K1 (phylloquinone). The methodologies detailed herein are compiled from various scientific sources to offer a thorough understanding of the processes involved, from the introduction of deuterium to the final purification of the labeled compound. This guide is intended to serve as a valuable resource for researchers in drug development and metabolic studies where isotopically labeled internal standards are crucial for accurate quantification.
Introduction to Deuterated Vitamin K1
Deuterated Vitamin K1 is a form of Vitamin K1 where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This isotopic labeling makes it an ideal internal standard for quantitative analysis of Vitamin K1 in biological matrices using mass spectrometry-based methods like GC-MS and LC-MS. The mass difference between the deuterated standard and the endogenous, non-deuterated Vitamin K1 allows for precise and accurate measurement, correcting for variations in sample preparation and instrument response.
Commonly used forms of deuterated Vitamin K1 include d4- and d7-Vitamin K1. In d7-Vitamin K1, deuterium atoms are typically located on the aromatic naphthoquinone ring and the methyl group.
Synthesis of Deuterated Vitamin K1
The synthesis of deuterated Vitamin K1 is a multi-step process that generally involves the preparation of a deuterated menadione (Vitamin K3) precursor, followed by its coupling with a phytyl side chain.
Synthesis of Deuterated Precursors
A key step in the synthesis of deuterated Vitamin K1 is the preparation of the deuterated naphthoquinone core. One approach involves the deuteration of 2-methylnaphthalene, a precursor to menadione.
Experimental Protocol: Deuteration of 2-Methylnaphthalene
This protocol is adapted from the work of Kalpala et al. and describes the deuteration of 2-methylnaphthalene using deuterium oxide under high temperature and pressure.[1][2][3]
-
Materials:
-
2-methylnaphthalene
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Sodium deuteroxide (NaOD) in D₂O (40 wt. %)
-
Batch-type reactor (e.g., stainless steel or Hastelloy® C-22)
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
-
-
Procedure:
-
Place 2-methylnaphthalene into the batch reactor.
-
Add D₂O and the NaOD catalyst.
-
Seal the reactor and heat to the desired temperature (e.g., 350-450 °C) for a specified duration (e.g., 2 hours).
-
After the reaction, cool the reactor to room temperature.
-
Extract the deuterated 2-methylnaphthalene with a suitable organic solvent (e.g., n-hexane).
-
Analyze the product by GC-MS to determine the deuteration efficiency and distribution of isotopomers.
-
-
Quantitative Data:
Oxidation to Deuterated Menadione
The deuterated 2-methylnaphthalene is then oxidized to form deuterated menadione (2-methyl-1,4-naphthoquinone). Various oxidation methods for the non-deuterated analogue have been reported, which can be adapted for the deuterated substrate.[4][5]
Experimental Protocol: Oxidation of 2-Methylnaphthalene to Menadione
This is a general procedure that can be adapted for the deuterated starting material.
-
Materials:
-
Deuterated 2-methylnaphthalene
-
Chromic acid or other oxidizing agents (e.g., hydrogen peroxide in acetic acid)
-
Suitable solvent (e.g., acetic acid)
-
-
Procedure:
-
Dissolve the deuterated 2-methylnaphthalene in the solvent.
-
Slowly add the oxidizing agent while controlling the reaction temperature.
-
After the reaction is complete, quench the reaction and extract the deuterated menadione.
-
Purify the product by crystallization or chromatography.
-
Coupling with Phytyl Side Chain
The final step in the synthesis is the alkylation of the deuterated menadione with a phytyl group. This is often achieved through a Friedel-Crafts type reaction.
Experimental Protocol: Synthesis of Deuterated Vitamin K1
This is a general procedure based on known methods for Vitamin K1 synthesis.[6][7][8][9]
-
Materials:
-
Deuterated menadione
-
Phytol or a phytyl halide (e.g., phytyl bromide)
-
Lewis acid catalyst (e.g., boron trifluoride etherate) or a base catalyst
-
Anhydrous solvent (e.g., dioxane, dichloromethane)
-
-
Procedure:
-
Reduce the deuterated menadione to the corresponding hydroquinone in situ.
-
In an anhydrous solvent, react the deuterated menadiol with phytol or a phytyl halide in the presence of a catalyst.
-
The reaction mixture is then oxidized to yield deuterated Vitamin K1.
-
The crude product is then subjected to purification.
-
The overall synthetic pathway can be visualized as follows:
Caption: Synthetic pathway for deuterated Vitamin K1.
Purification of Deuterated Vitamin K1
Purification of the synthesized deuterated Vitamin K1 is critical to remove unreacted starting materials, by-products, and catalysts. A combination of chromatographic techniques is typically employed.
Column Chromatography
Initial purification of the crude reaction mixture can be performed using silica gel column chromatography.
Experimental Protocol: Silica Gel Column Chromatography
-
Materials:
-
Crude deuterated Vitamin K1
-
Silica gel (for column chromatography)
-
Solvent system (e.g., a gradient of hexane and ethyl acetate)
-
-
Procedure:
-
Dissolve the crude product in a minimal amount of a non-polar solvent.
-
Prepare a silica gel column packed with the chosen solvent system.
-
Load the sample onto the column.
-
Elute the column with the solvent system, gradually increasing the polarity.
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the desired product.
-
Combine the pure fractions and evaporate the solvent.
-
Preparative High-Performance Liquid Chromatography (HPLC)
For obtaining high-purity deuterated Vitamin K1, preparative reversed-phase HPLC is often the final purification step.
Experimental Protocol: Preparative Reversed-Phase HPLC
-
Instrumentation:
-
Preparative HPLC system with a UV detector
-
Reversed-phase column (e.g., C18)
-
-
Mobile Phase:
-
A mixture of organic solvents such as methanol, ethanol, or acetonitrile, and water. The exact composition may need to be optimized.
-
-
Procedure:
-
Dissolve the partially purified deuterated Vitamin K1 in the mobile phase.
-
Inject the sample onto the preparative HPLC column.
-
Elute with the mobile phase under isocratic or gradient conditions.
-
Monitor the elution profile with the UV detector at a suitable wavelength (e.g., 254 nm).
-
Collect the peak corresponding to deuterated Vitamin K1.
-
Evaporate the solvent from the collected fraction to obtain the pure product.
-
The general workflow for purification can be summarized as follows:
Caption: Purification workflow for synthetic deuterated Vitamin K1.
Characterization and Quality Control
The final product must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.
-
Mass Spectrometry (MS): GC-MS or LC-MS is used to confirm the molecular weight of the deuterated Vitamin K1 and to determine the isotopic distribution (e.g., the percentage of d7, d6, d5, etc.).[10][11][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the overall structure and to check for the absence of proton signals at the deuterated positions. ²H NMR can be used to directly observe the deuterium signals.[14][15]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is used to assess the chemical purity of the final product.[9][16][17][18][19][20][21]
Quantitative Data Summary
| Parameter | Typical Value/Range | Analytical Method | Reference |
| Synthesis | |||
| Deuteration Efficiency (2-methylnaphthalene) | Up to 100% | GC-MS | [2] |
| Yield of Menadione from 2-Methylnaphthalene | 38-42% (non-deuterated) | Gravimetric/Spectroscopic | [4] |
| Purification | |||
| Recovery from HPLC | >90% (analytical scale) | HPLC-UV/Fluorescence | [22] |
| Final Product | |||
| Chemical Purity | ≥98% | HPLC | [23] |
| Isotopic Purity | ≥99% deuterated forms (d1-d7) | Mass Spectrometry | [24] |
Conclusion
The synthesis and purification of deuterated Vitamin K1 is a multi-step process requiring careful control of reaction conditions and rigorous purification. This guide provides a framework of the key experimental procedures and analytical techniques involved. Researchers should optimize these methods based on their specific requirements for yield, purity, and isotopic enrichment. The availability of high-quality deuterated internal standards is essential for advancing our understanding of Vitamin K metabolism and its role in health and disease.
References
- 1. Deuteration of 2-methylnaphthalene and eugenol in supercritical and pressurised hot deuterium oxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Deuteration of 2-methylnaphthalene and eugenol in supercritical and pressurised hot deuterium oxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Menadione: a platform and a target to valuable compounds synthesis [beilstein-journals.org]
- 5. ajrconline.org [ajrconline.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. HPLC Method for Analysis of Vitamin K4 (Acetomenaphthone) and Vitamin K1 (Phytomenadione) on Lipak Column | SIELC Technologies [sielc.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Measurement of deuterium-labeled phylloquinone in plasma by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of isotope ratios in vitamin K1 (phylloquinone) from human plasma by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC and GC/MS determination of deuterated vitamin K (phylloquinone) in human serum after ingestion of deuterium-labeled broccoli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of Deuterium-Labeled Phylloquinone in Plasma by High-Performance Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vitamin K1(84-80-0) 1H NMR spectrum [chemicalbook.com]
- 15. Deuterium (2H) measurements on a Spinsolve benchtop NMR system - Magritek [magritek.com]
- 16. waters.com [waters.com]
- 17. waters.com [waters.com]
- 18. 2-Methylnaphthalene-d10 | C11H10 | CID 11062578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. asianpubs.org [asianpubs.org]
- 20. Menadione | C11H8O2 | CID 4055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Anaerobic Degradation of 2-Methylnaphthalene by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. xcessbio.com [xcessbio.com]
- 24. caymanchem.com [caymanchem.com]
A Technical Guide to the Chemical Properties and Stability of Vitamin K1-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin K1, also known as phylloquinone, is a vital fat-soluble vitamin essential for the synthesis of proteins required for blood coagulation and bone metabolism.[1][] Vitamin K1-d3 is a deuterated form of Vitamin K1, where three hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an invaluable tool in pharmacokinetic and metabolic studies, serving as an internal standard for mass spectrometry-based quantification to enhance analytical accuracy and reproducibility.[3] This technical guide provides an in-depth overview of the chemical properties and stability of this compound, complete with experimental protocols and data presented for clarity and practical application in a research and development setting.
Chemical and Physical Properties
Table 1: Chemical and Physical Properties of this compound and Vitamin K1
| Property | This compound | Vitamin K1 | Reference |
| Synonyms | Phylloquinone-d3, Phytomenadione-d3 | Phylloquinone, Phytonadione | [3] |
| Molecular Formula | C₃₁H₄₃D₃O₂ | C₃₁H₄₆O₂ | [5] |
| Molecular Weight | 453.71 g/mol | 450.70 g/mol | [5] |
| Appearance | Yellow, viscous oil | Yellow, viscous oil | [6][7] |
| Melting Point | Not specified (Expected to be ~ -20 °C) | -20 °C | [6][8] |
| Boiling Point | Not specified (Expected to be ~ 142.5 °C at 1.00E-03 mmHg) | 142.5 °C at 1.00E-03 mmHg | [6] |
| Solubility | Insoluble in water; Soluble in alcohol, benzene, chloroform, ether | Insoluble in water; Soluble in alcohol, benzene, chloroform, ether | [3][6] |
| Storage Temperature | 2-8°C | 2-8°C | [8] |
Stability Profile
The stability of Vitamin K1, and by extension this compound, is a critical consideration for its storage, formulation, and analytical determination. The primary degradation pathways are initiated by exposure to light and extreme pH conditions.
Photostability
Vitamin K1 is highly susceptible to photodegradation.[9] Studies have shown that the photodegradation of Vitamin K1 in organic solvents follows first-order kinetics.[5] It is crucial to protect solutions of this compound from light by using amber glassware or light-blocking containers.
Thermal Stability
Vitamin K1 is relatively stable to heat but can decompose at elevated temperatures.[3] While specific degradation kinetics for this compound are not available, studies on other vitamins suggest that thermal degradation often follows first-order kinetics.[10][11]
pH Stability
The stability of Vitamin K1 is influenced by the pH of the medium. It is susceptible to degradation in alkaline conditions.[3] Acidic vehicles, such as those with a pH between 4 and 4.5, can help prevent degradation through oxidation.[6]
Table 2: Summary of Vitamin K1 Stability and Degradation Kinetics
| Condition | Effect on Stability | Kinetic Model | Key Degradation Products | Reference |
| Light Exposure | Significant degradation | First-Order | Quinone, Hydroquinone, 2,3-Epoxide | [5][9] |
| Elevated Temperature | Degradation occurs | Assumed First-Order | Not specified | [3] |
| Alkaline pH | Prone to decomposition | Not specified | Not specified | [3] |
| Acidic pH (4-4.5) | Relatively stable | Not specified | Not specified | [6] |
Experimental Protocols
Synthesis and Purification of this compound (Plausible Route)
A common method for the synthesis of Vitamin K1 involves the condensation of menadione (2-methyl-1,4-naphthoquinone) or its hydroquinone form with phytol.[12] For the synthesis of this compound, a deuterated menadione precursor would be utilized.
Protocol:
-
Reduction and Acetylation of Deuterated Menadione: Mix deuterated 2-methyl-1,4-naphthoquinone with acetic anhydride and zinc dust. Heat the reaction to generate the acetylated deuterated menadione hydroquinone.
-
Hydrolysis: Perform hydrolysis of the acetylated intermediate using ammonia.
-
Condensation with Phytol: React the resulting deuterated menadione hydroquinone with phytol in a suitable solvent like ether, using a catalyst such as boron trifluoride etherate. This condensation reaction forms dihydro-Vitamin K1-d3.
-
Oxidation: The dihydro-Vitamin K1-d3 is then oxidized to this compound. This can be achieved by stirring the solution with an oxidizing agent like silver oxide.
-
Purification: The crude this compound is purified to remove unreacted starting materials and byproducts. This is typically achieved using column chromatography with a silica gel stationary phase and a non-polar mobile phase such as a mixture of heptane and ethyl acetate.[13]
Stability-Indicating HPLC-UV Method for this compound
This protocol describes a high-performance liquid chromatography (HPLC) method with UV detection suitable for assessing the stability of this compound by separating the parent compound from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Xterra RP18, 3.5 µm, 4.6 x 100 mm.[13]
-
Mobile Phase: Methanol/Water (93/7, v/v).[13]
-
Flow Rate: 0.5 mL/min.[13]
-
Detection Wavelength: 239 nm.[13]
-
Column Temperature: Ambient.[13]
Protocol:
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol. Create a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation:
-
For stability studies, subject the this compound solution to stress conditions (e.g., light exposure, heat, acidic/basic conditions).
-
At specified time points, withdraw an aliquot of the stressed sample.
-
If necessary, perform a protein precipitation step for plasma samples using cold acetonitrile, followed by evaporation, reconstitution in methanol, and filtration.[13]
-
-
Chromatographic Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Monitor the separation at 239 nm.
-
Identify and quantify the peak corresponding to this compound and any new peaks that may correspond to degradation products.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of this compound remaining in the stressed samples using the calibration curve.
-
Calculate the percentage of degradation over time.
-
To determine the degradation kinetics, plot the natural logarithm of the concentration of this compound versus time. A linear plot indicates first-order kinetics.
-
Visualizations
Vitamin K Cycle and the Role of Vitamin K1
The primary function of Vitamin K is as a cofactor for the enzyme γ-glutamyl carboxylase, which is essential for the post-translational modification of several blood clotting factors and bone proteins.[]
Caption: The Vitamin K cycle illustrating the conversion of Vitamin K1 to its active form.
Experimental Workflow for a Photostability Study of this compound
This workflow outlines the key steps in conducting a photodegradation study of this compound.
Caption: A typical experimental workflow for assessing the photostability of this compound.
Conclusion
This compound is a crucial tool for advanced biomedical and pharmaceutical research. Understanding its chemical properties and stability is paramount for its effective use. This guide provides a foundational understanding for researchers, emphasizing the need for careful handling, particularly with respect to light exposure, to ensure the integrity of experimental results. The provided protocols offer a starting point for the synthesis, purification, and stability assessment of this important isotopically labeled compound. Further research to generate specific quantitative stability data for this compound under various conditions will be beneficial for its broader application.
References
- 1. caymanchem.com [caymanchem.com]
- 3. Vitamin K1 | 84-80-0 [chemicalbook.com]
- 4. US2781363A - Purification of vitamin k1 - Google Patents [patents.google.com]
- 5. jocpr.com [jocpr.com]
- 6. Comparative Stability of Oral Vitamin K Liquids Stored in Refrigerated Amber Plastic Syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ec.europa.eu [ec.europa.eu]
- 9. THE SYNTHESIS OF VITAMIN K1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A simple and sensitive method for determination of vitamins D3 and K1 in rat plasma: application for an in vivo pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Use of Vitamin K1-d3 as a Stable Isotope Tracer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of deuterium-labeled Vitamin K1 (Vitamin K1-d3 or deuterated phylloquinone) as a stable isotope tracer in metabolic and pharmacokinetic research. The use of stable isotopes offers a safe and powerful method to trace the absorption, distribution, metabolism, and excretion of Vitamin K1 in vivo without the need for radioactive compounds. This document details the experimental protocols, quantitative data, and relevant metabolic pathways associated with the use of this compound.
Introduction to Vitamin K1 and Stable Isotope Tracing
Vitamin K1, also known as phylloquinone, is a fat-soluble vitamin essential for the synthesis of proteins required for blood coagulation and bone metabolism.[1] Understanding its pharmacokinetics and metabolic fate is crucial for nutritional science and drug development. Stable isotope labeling, where hydrogen atoms in the Vitamin K1 molecule are replaced with deuterium (a stable isotope of hydrogen), allows for the differentiation of the administered tracer from the endogenous (unlabeled) Vitamin K1 pool. This enables precise tracking and quantification of the tracer's journey through the body.
The primary application of this compound is in pharmacokinetic studies to determine bioavailability, absorption rates, and tissue-specific accumulation and conversion.[1] It is a valuable tool for investigating the metabolic conversion of Vitamin K1 to menaquinone-4 (MK-4), a key metabolite with distinct biological functions.[2][3][4][5]
Experimental Protocols
Detailed methodologies are critical for the successful implementation of tracer studies. Below are outlines of key experimental protocols for the use of this compound.
Administration of this compound in Animal Models (Rats)
The administration route and dosage of this compound are critical variables in experimental design.
-
Dosage: For studying the conversion of phylloquinone to menaquinone-4, male Fischer 344 rats can be fed a diet supplemented with 1.6 mg of deuterium-labeled phylloquinone (d4-PK) per kg of diet.[5] In pharmacokinetic studies, intravenous bolus administration of 0.1 mg/kg of Vitamin K1 has been used in rats.[6][7] For counteracting hypoprothrombinemia, dosages can range from 0.25 to 5 mg/kg body weight via intravenous, intramuscular, or subcutaneous routes.[8]
-
Vehicle: For oral administration, this compound can be incorporated into the diet. For parenteral administration, it can be formulated in a suitable vehicle, such as a mixed micelles solution for intravenous injection.[8] Oral phytonadione is best administered with high-fat meals to enhance absorption.[9]
-
Procedure:
-
Animals are typically acclimated to the experimental conditions and may be placed on a Vitamin K-deficient diet prior to the study to reduce endogenous levels.[5]
-
For oral studies, the deuterated tracer is incorporated into the diet at the specified concentration.[5]
-
For intravenous studies, the tracer is injected slowly, not exceeding a rate of 5 mg/minute in young animals.[8]
-
Blood and tissue samples are collected at predetermined time points post-administration for analysis.[6][7]
-
Sample Preparation for this compound Analysis
The accurate quantification of this compound and its metabolites requires meticulous sample preparation to extract the lipophilic compounds from complex biological matrices.
-
Protein Precipitation: To 500 µL of serum, add 2 mL of ethanol to denature proteins.[10] Alternatively, cold acetonitrile can be used for protein precipitation.[6][7]
-
Liquid-Liquid Extraction: Add 4 mL of n-hexane, vortex for 5 minutes, and centrifuge to separate the organic layer containing the lipids and Vitamin K1.[10]
-
Evaporation: The organic extract is evaporated to dryness under a stream of nitrogen.[6][7]
-
Reconstitution: The dried residue is reconstituted in a suitable solvent, such as methanol or a mobile phase-like solution, for analysis.[6][7]
-
Homogenization: Tissues are accurately weighed and homogenized in a suitable buffer.
-
Extraction: The homogenate is subjected to a similar liquid-liquid extraction procedure as described for plasma, often with multiple extraction steps to ensure complete recovery of the lipid-soluble vitamins.
Analytical Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of deuterated and unlabeled Vitamin K1.
-
Chromatography: A C18 or C30 reversed-phase column is typically used for separation.[5] A gradient elution with a mobile phase consisting of methanol and water with additives like ammonium fluoride or formic acid is commonly employed.[10]
-
Mass Spectrometry: An atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source is used. Detection is performed in multiple reaction monitoring (MRM) mode to specifically detect the parent and daughter ions of both unlabeled and deuterium-labeled Vitamin K1.[5][11]
Quantitative Data
The following tables summarize key quantitative data from studies utilizing this compound and related pharmacokinetic research.
Table 1: Pharmacokinetic Parameters of Vitamin K1 in Rats
| Parameter | Value | Administration Route | Reference |
| Half-life (t½) | 1.1 ± 0.5 h | Intravenous | [6][7] |
| Volume of Distribution (Vd) | 60 ± 24 mL/kg | Intravenous | [6][7] |
| Clearance (CL) | 40.5 ± 5.1 mL/h/kg | Intravenous | [6][7] |
| AUC₀-∞ | 2495 ± 297 h*ng/mL | Intravenous | [6][7] |
Table 2: Analytical Method Performance for Deuterated Phylloquinone
| Parameter | Value | Matrix | Analytical Method | Reference |
| Limit of Detection (LOD) | 0.05 pmol/injection (unlabeled) | Plasma | LC-APCI/MS | [11] |
| Limit of Detection (LOD) | 0.08 pmol/injection (labeled) | Plasma | LC-APCI/MS | [11] |
| Recovery | 96.2% ± 6.6% RSD (labeled) | Plasma | LC-APCI/MS | [11] |
| Linearity (R) | 0.999 (labeled and unlabeled) | Plasma | LC-APCI/MS | [11] |
Table 3: Tissue Distribution of Vitamin K1 and Menaquinone-4 (MK-4) in Rats
| Tissue | Vitamin K1 Concentration (pmol/g) | MK-4 Concentration (pmol/g) | Condition | Reference |
| Liver | High | Low | K1-supplemented | [12] |
| Heart | High | - | K1-supplemented | [12] |
| Bone | High | - | K1-supplemented | [12] |
| Brain | Low | Higher than K1 | K1-supplemented | [12] |
| Pancreas | - | Much higher than liver | K1-supplemented | [12] |
| Salivary Gland | - | Much higher than liver | K1-supplemented | [12] |
Metabolic Pathways and Visualizations
This compound is instrumental in elucidating key metabolic pathways, including the Vitamin K cycle and the conversion of phylloquinone to menaquinone-4.
The Vitamin K Cycle
The Vitamin K cycle is a series of enzymatic reactions that allow for the recycling of Vitamin K, enabling its repeated use as a cofactor for γ-glutamyl carboxylase.[13] This enzyme is crucial for the activation of Vitamin K-dependent proteins involved in blood clotting and bone metabolism.[13]
Caption: The Vitamin K cycle illustrating the conversion between different forms.
Conversion of Phylloquinone (K1) to Menaquinone-4 (MK-4)
Dietary phylloquinone can be converted to menaquinone-4 in various tissues.[5] This process involves the removal of the phytyl side chain from Vitamin K1 to form menadione, which then serves as a precursor for the synthesis of MK-4.[5]
Caption: Conversion pathway of Vitamin K1 to Menaquinone-4.
Experimental Workflow for a Tracer Study
A typical workflow for a pharmacokinetic study using this compound involves several key stages from administration to data analysis.
Caption: General experimental workflow for a this compound tracer study.
Conclusion
This compound is a powerful and indispensable tool for researchers in nutrition, pharmacology, and drug development. Its use as a stable isotope tracer allows for precise and safe investigation of the complex pharmacokinetics and metabolism of Vitamin K1. The detailed protocols, quantitative data, and pathway visualizations provided in this guide serve as a comprehensive resource for designing and conducting robust tracer studies. The continued application of this methodology will undoubtedly lead to a deeper understanding of the physiological roles of Vitamin K and its metabolites in health and disease.
References
- 1. Deuterium-labeled Phylloquinone Fed to α-Tocopherol Injected Rats Demonstrates Sensitivity of Low Phylloquinone-Containing Tissues to Menaquinone-4 Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conversion of dietary phylloquinone to tissue menaquinone-4 in rats is not dependent on gut bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conversion of phylloquinone (Vitamin K1) into menaquinone-4 (Vitamin K2) in mice: two possible routes for menaquinone-4 accumulation in cerebra of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [In vivo metabolism of vitamin K: in relation to the conversion of vitamin K1 to MK-4] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deuterium-Labeled Phylloquinone Has Tissue-Specific Conversion to Menaquinone-4 among Fischer 344 Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A simple and sensitive method for determination of vitamins D3 and K1 in rat plasma: application for an in vivo pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. boerumhillvet.com [boerumhillvet.com]
- 10. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of deuterium-labeled phylloquinone in plasma by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vitamin K distribution in rat tissues: dietary phylloquinone is a source of tissue menaquinone-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vitamin K | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
Applications of deuterated phylloquinone in nutritional studies.
An In-depth Technical Guide on the Applications of Deuterated Phylloquinone in Nutritional Studies
This technical guide provides a comprehensive overview of the applications of deuterated phylloquinone (d-phylloquinone) in nutritional studies. The use of stable isotope-labeled vitamin K has revolutionized our understanding of its absorption, metabolism, and bioavailability, offering a powerful tool for precise and sensitive research.
Introduction to Deuterated Phylloquinone
Deuterated phylloquinone is a form of vitamin K1 where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This isotopic labeling does not alter the vitamin's chemical properties or biological activity but allows it to be distinguished from endogenous phylloquinone using mass spectrometry. This distinction is crucial for tracer studies that aim to track the fate of exogenously administered vitamin K.
Core Applications in Nutritional Science
The primary application of deuterated phylloquinone is as a stable isotopic tracer in metabolic studies. This approach has overcome the limitations of previous methods, such as radioactive isotopes, by being safe for use in all human populations, including pregnant women and children.
Key research areas utilizing d-phylloquinone include:
-
Bioavailability and Bioequivalence Studies: Determining the absorption and utilization of phylloquinone from different food sources and supplements.
-
Metabolism and Turnover: Tracking the conversion of phylloquinone to its active form and its subsequent breakdown and excretion.
-
Assessment of Vitamin K Status: Developing more sensitive and accurate methods to evaluate an individual's vitamin K levels.
-
Pharmacokinetics: Studying the time course of absorption, distribution, metabolism, and excretion of phylloquinone.
Quantitative Data from Deuterated Phylloquinone Studies
The use of d-phylloquinone has generated valuable quantitative data that has refined our understanding of vitamin K nutrition.
| Parameter | Study Population | Dosage of Deuterated Phylloquinone | Key Findings | Reference |
| Bioavailability from Vegetables | Healthy Adults | 1 mg d7-phylloquinone | Bioavailability from spinach was significantly lower than from a supplement. | |
| Plasma Phylloquinone Kinetics | Healthy Adults | 420 µg d7-phylloquinone | Peak plasma concentration reached at ~6 hours post-dose. | |
| Maternal-Infant Vitamin K Transfer | Pregnant and Lactating Women | 5 mg d7-phylloquinone | Labeled phylloquinone was detected in maternal and infant plasma, and in breast milk. | |
| Effect of Dietary Fat on Absorption | Healthy Adults | 1 mg d4-phylloquinone | Co-ingestion with fat significantly increased phylloquinone absorption. |
Experimental Protocols
The following outlines a typical experimental protocol for a bioavailability study using deuterated phylloquinone.
Objective: To determine the bioavailability of phylloquinone from a test meal.
Materials:
-
Deuterated phylloquinone (e.g., d7-phylloquinone)
-
Test meal (e.g., spinach)
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (MS)
Protocol:
-
Subject Recruitment: Recruit healthy volunteers with informed consent.
-
Baseline Blood Sample: Collect a fasting blood sample to determine endogenous phylloquinone levels.
-
Administration of Tracer: Administer a standardized test meal containing a known amount of deuterated phylloquinone.
-
Serial Blood Sampling: Collect blood samples at timed intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours) after the meal.
-
Plasma Separation: Separate plasma from whole blood by centrifugation.
-
Sample Extraction: Extract lipids, including phylloquinone, from plasma samples using a solvent extraction method (e.g., hexane).
-
HPLC-MS Analysis: Analyze the extracts using HPLC-MS to separate and quantify both endogenous and deuterated phylloquinone.
-
Data Analysis: Calculate the area under the curve (AUC) for both forms of phylloquinone to determine the bioavailability of the phylloquinone from the test meal relative to a reference dose.
Visualization of Experimental Workflow and Metabolic Pathways
Visualizing the experimental workflow and the metabolic fate of deuterated phylloquinone is essential for a clear understanding of the research process and its outcomes.
Caption: A typical experimental workflow for a nutritional study using deuterated phylloquinone.
Caption: The metabolic pathway of deuterated phylloquinone from ingestion to excretion.
Future Directions and Conclusion
The use of deuterated phylloquinone has significantly advanced our knowledge of vitamin K nutrition. Future research will likely focus on more complex metabolic questions, such as the tissue-specific metabolism of vitamin K and the influence of genetic factors on its utilization. Drug development professionals can leverage these methodologies to assess the impact of new therapeutics on vitamin K status and metabolism.
Unraveling the In Vivo Journey of Vitamin K1-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide illuminates the in vivo mechanism of Vitamin K1-d3, a deuterated form of Vitamin K1, providing a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME), as well as its fundamental role as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX). The inclusion of deuterium atoms serves as a stable isotopic label, enabling precise tracing and quantification of Vitamin K1's metabolic fate without altering its fundamental biological activity. This guide synthesizes key quantitative data, details experimental methodologies, and visualizes complex pathways to support advanced research and drug development.
The Core Mechanism: Vitamin K1 and the γ-Glutamyl Carboxylation Cycle
Vitamin K1 is an essential fat-soluble vitamin that plays a critical role in the post-translational modification of specific proteins. Its primary function is to act as a cofactor for GGCX, an enzyme located in the endoplasmic reticulum.[1] GGCX catalyzes the carboxylation of glutamate (Glu) residues on vitamin K-dependent proteins (VKDPs) to form γ-carboxyglutamate (Gla) residues.[2] This carboxylation is crucial for the biological activity of VKDPs, enabling them to bind calcium ions and participate in various physiological processes, most notably blood coagulation and bone metabolism.[2][3]
The carboxylation reaction is intrinsically linked to the Vitamin K cycle . In this cycle, the reduced form of vitamin K, vitamin K hydroquinone (KH2), is oxidized to vitamin K 2,3-epoxide (KO) by GGCX, providing the energy for the carboxylation of Glu to Gla.[4] The resulting KO is then recycled back to the quinone form of vitamin K and subsequently to KH2 by the enzyme vitamin K epoxide reductase (VKOR), allowing the cycle to continue.[4]
Pharmacokinetics of this compound: A Comparative Overview
Stable isotope labeling with deuterium (e.g., this compound, -d4, -d7) is a powerful technique for pharmacokinetic studies, as it allows for the differentiation of the administered dose from endogenous Vitamin K1.[5] Studies utilizing deuterated Vitamin K1 have provided valuable insights into its ADME profile. While the deuterium label is not expected to significantly alter the biological processing, it enables precise measurement.
Absorption
Vitamin K1 is absorbed in the small intestine via a mechanism that involves incorporation into mixed micelles with bile salts and pancreatic enzymes.[3] Its absorption is enhanced by the presence of dietary fat.[6] Studies using deuterium-labeled Vitamin K1 have shown that the absorption of phylloquinone from food sources is variable. For instance, the oral absorption of deuterated Vitamin K1 from a capsule was found to be approximately 13%.[7][8] The absorption efficiency can also be influenced by age and circulating triglyceride levels.[9]
Distribution and Transport
Following absorption, Vitamin K1 is incorporated into chylomicrons and transported via the lymphatic system into the circulation.[10] In the plasma, it is primarily associated with triglyceride-rich lipoproteins (TRL).[6] Studies with deuterium-labeled Vitamin K1 have demonstrated that plasma concentrations peak around 6 to 9 hours after ingestion.[6] The tissue distribution of Vitamin K1 is not uniform, with the highest concentrations found in the liver.[11] Interestingly, dietary Vitamin K1 is a precursor for menaquinone-4 (MK-4) in various tissues, a conversion that involves the removal of the phytyl side chain.[12][13]
Metabolism and Excretion
Vitamin K1 is rapidly metabolized in the liver.[4] The body retains about 30% to 40% of an oral dose, with approximately 20% excreted in the urine and 40% to 50% in the feces via bile.[3] This rapid metabolism and excretion result in relatively low blood levels and tissue stores compared to other fat-soluble vitamins.[3]
Table 1: Comparative Pharmacokinetic Parameters of Vitamin K1 and Deuterated Vitamin K1 in Humans
| Parameter | Unlabeled Vitamin K1 | Deuterated Vitamin K1 (d4) | Reference |
| Route of Administration | Intravenous | Oral (capsule) | [7][8] |
| Half-life (t½) | 1.7 h (terminal) | 0.22 h (initial), 2.66 h (terminal) | [7][8][14] |
| Absorption | N/A | 13 (±9)% | [7][8] |
| Peak Plasma Concentration (Tmax) | N/A | 6 to 9 hours (from food) | [6] |
Table 2: Pharmacokinetic Parameters of Intravenous Vitamin K1 in Rats
| Parameter | Value | Reference |
| Dose | 0.1 mg/kg | [15][16][17] |
| AUC (Area Under the Curve) | 2495 ± 297 ng·h/mL | [15][16][17] |
| Vd (Volume of Distribution) | 60 ± 24 mL/kg | [15][16][17] |
| CL (Clearance) | 40.5 ± 5.1 mL/h/kg | [15][16][17] |
| t½ (Half-life) | 1.1 ± 0.5 h | [15][16][17] |
| Dose (infusion) | N/A | [18][19] |
| t½ (Half-life) (infusion) | 4.07 ± 0.41 h | [18][19] |
| CL (Clearance) (infusion) | 89.47 ± 3.60 mL/h | [18][19] |
| Vd (Volume of Distribution) (infusion) | 525.38 ± 54.45 mL | [18][19] |
Experimental Protocols
In Vivo Study of Deuterated Vitamin K1 in Humans
Objective: To determine the plasma transport and kinetics of deuterium-labeled phylloquinone.
Methodology:
-
Subjects: Healthy adult males.
-
Test Meal: A single bolus of 100 g of deuterium-labeled collard greens (containing approximately 396 µg of deuterated phylloquinone) is administered with a breakfast containing 24 g of fat.[6]
-
Blood Sampling: Blood samples are collected at baseline and at multiple time points over 216 hours post-ingestion.[6]
-
Sample Processing: Plasma is separated from the blood samples. Lipoprotein fractions (TRL, LDL, HDL) can be isolated by ultracentrifugation.
-
Analysis: Phylloquinone concentrations in plasma and lipoprotein fractions are measured by High-Performance Liquid Chromatography (HPLC). The isotopic enrichment of deuterated phylloquinone is determined by Gas Chromatography/Mass Spectrometry (GC/MS).[6]
Quantification of this compound by LC-MS/MS
Objective: To quantify the concentration of this compound in plasma or serum samples.
Methodology:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of serum, add 50 µL of an internal standard solution (e.g., Vitamin K1-d7).[20]
-
Add 1.5 mL of ethanol and vortex for 1 minute.[20]
-
Add 4 mL of hexane and vortex for 1 minute.[20]
-
Centrifuge to separate the layers.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under nitrogen.[20]
-
Reconstitute the extract in a suitable solvent (e.g., methanol/water).[20]
-
-
Chromatographic Separation:
-
Utilize a reverse-phase HPLC column (e.g., C18).
-
Employ a mobile phase gradient of methanol and water with a suitable modifier (e.g., formic acid or ammonium formate).[20]
-
-
Mass Spectrometric Detection:
-
Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[20]
-
Monitor specific precursor-to-product ion transitions for this compound and the internal standard using Multiple Reaction Monitoring (MRM).
-
γ-Glutamyl Carboxylase Activity Assay
While specific protocols detailing the use of this compound in GGCX activity assays are not abundant in the readily available literature, the principle of the assay remains the same. The activity of GGCX can be measured by quantifying the incorporation of ¹⁴CO₂ into a synthetic peptide substrate (e.g., FLEEL) in the presence of the vitamin K cofactor.
General Protocol Outline:
-
Enzyme Source: Microsomal fractions from liver tissue or a purified recombinant GGCX.
-
Reaction Mixture: Prepare a reaction buffer containing the enzyme source, a peptide substrate, NaH¹⁴CO₃, and the vitamin K cofactor (in this case, the reduced form of this compound).
-
Initiation and Incubation: Start the reaction by adding the vitamin K cofactor and incubate at 37°C.
-
Termination: Stop the reaction by adding an acid (e.g., trichloroacetic acid).
-
Quantification: Measure the amount of ¹⁴C incorporated into the peptide substrate using liquid scintillation counting.
The use of this compound in such an assay, coupled with mass spectrometry, could potentially allow for a more detailed investigation of the enzyme kinetics and the fate of the deuterated cofactor during the carboxylation reaction.
Conclusion
The use of deuterium-labeled Vitamin K1, such as this compound, has been instrumental in elucidating the intricate in vivo pathways of this essential nutrient. This technical guide provides a foundational understanding of its mechanism of action, pharmacokinetic profile, and the experimental methodologies employed in its study. The presented data and protocols offer a valuable resource for researchers and professionals in the fields of nutrition, pharmacology, and drug development, paving the way for further investigations into the multifaceted roles of Vitamin K in human health and disease.
References
- 1. Structural and functional insights into enzymes of the vitamin K cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Synergistic Interplay between Vitamins D and K for Bone and Cardiovascular Health: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin K - Health Professional Fact Sheet [ods.od.nih.gov]
- 4. Recent trends in the metabolism and cell biology of vitamin K with special reference to vitamin K cycling and MK-4 biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of isotope ratios in vitamin K1 (phylloquinone) from human plasma by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma transport of vitamin K in men using deuterium-labeled collard greens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A stable isotope method for the simultaneous measurement of vitamin K1 (phylloquinone) kinetics and absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Tissue distribution of K-vitamers under different nutritional regimens in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [In vivo metabolism of vitamin K: in relation to the conversion of vitamin K1 to MK-4] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Multiple Dietary Vitamin K Forms Are Converted to Tissue Menaquinone-4 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. A simple and sensitive method for determination of vitamins D3 and K1 in rat plasma: application for an in vivo pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Determination of pharmacokinetic parameters of vitamin K1 in rats after an intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
Isotopic Labeling of Vitamin K1 for Research Purposes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, methodologies, and applications of isotopically labeled Vitamin K1 in scientific research. The use of stable isotopes offers a powerful tool for elucidating the metabolic pathways, pharmacokinetics, and physiological functions of Vitamin K1 with high precision and sensitivity.
Introduction to Vitamin K1 and Isotopic Labeling
Vitamin K1, also known as phylloquinone, is a fat-soluble vitamin essential for various physiological processes. Its most well-known function is as a cofactor for the enzyme γ-glutamyl carboxylase, which catalyzes the post-translational modification of specific glutamic acid (Glu) residues to γ-carboxyglutamic acid (Gla) on Vitamin K-dependent proteins.[1][2][3] This carboxylation is critical for the biological activity of proteins involved in blood coagulation (e.g., factors II, VII, IX, and X), bone metabolism, and the prevention of vascular calcification.[1][2][3][4]
Isotopic labeling is a technique used to track the passage of a molecule through a biological system. It involves the replacement of one or more atoms of the molecule with their heavy, non-radioactive (stable) isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). These labeled molecules are chemically identical to their unlabeled counterparts but can be distinguished by their increased mass using mass spectrometry.[5] This allows researchers to trace the absorption, distribution, metabolism, and excretion (ADME) of Vitamin K1 and to accurately quantify its concentration in complex biological matrices.[6][7]
Types of Isotopically Labeled Vitamin K1
Several isotopically labeled versions of Vitamin K1 are commercially available for research purposes. The choice of label depends on the specific application, the desired level of mass shift, and the analytical method being used.
| Labeled Compound | Isotope | Common Abbreviation | Supplier Examples |
| Vitamin K1-d₇ | Deuterium (⁷D) | d₇-Phylloquinone | Cayman Chemical, IsoSciences |
| Vitamin K1-¹³C₆ | Carbon-13 (⁶¹³C) | ¹³C₆-Phylloquinone | MedChemExpress, Sigma-Aldrich |
| Vitamin K1-ring-D₄ | Deuterium (⁴D) | ring-D₄-Vitamin K1 | Toronto Research Chemicals |
| Vitamin K1-methyl-¹³C | Carbon-13 (¹¹³C) | methyl-¹³C-Vitamin K1 | N/A |
This table is for illustrative purposes; commercial availability may vary.
Applications in Research
Isotopically labeled Vitamin K1 is instrumental in studying the Vitamin K cycle. This cycle describes the enzymatic conversion of Vitamin K to its reduced form, Vitamin K hydroquinone, which is the active cofactor for γ-glutamyl carboxylase.[2] After carboxylation, Vitamin K is oxidized to Vitamin K epoxide and then recycled back to its quinone and hydroquinone forms by the enzyme Vitamin K epoxide reductase (VKORC1).[2] By administering a labeled form of Vitamin K1, researchers can trace its conversion through these different states, providing insights into the efficiency of the cycle and the effects of inhibitors like warfarin.[2][8]
Stable isotope tracers are used to perform pharmacokinetic studies to determine the absorption, bioavailability, and turnover of Vitamin K1 in humans without the use of radioactive materials.[9][10] In a typical study, one labeled form (e.g., ring-D₄ Vitamin K1) is given orally, while another form is administered intravenously.[10] By measuring the plasma concentrations of both the labeled and unlabeled forms over time, researchers can calculate key pharmacokinetic parameters.[10][11]
| Parameter | Value (Mean ± SD) | Unit | Reference |
| Oral Bioavailability (F) | 13 ± 9 | % | [10] |
| Elimination Half-life (t½) - Fast | 0.22 ± 0.14 | hours | [10] |
| Elimination Half-life (t½) - Slow | 2.66 ± 1.69 | hours | [10] |
| Volume of Distribution (Vd) | 525.38 ± 54.45 | mL | [12] |
| Clearance (CL) | 89.47 ± 3.60 | mL/hour | [12] |
Data compiled from studies in healthy human subjects.
Isotopically labeled Vitamin K1 serves as an ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13] Because the labeled standard is chemically identical to the endogenous analyte, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects. This allows for highly accurate and precise quantification of Vitamin K1 concentrations in biological samples, such as plasma or serum, by correcting for sample loss during extraction and for variations in instrument response.[13]
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | |
| Linearity Range | 0.077 - 26 ng/mL | |
| Intra-assay Precision (%CV) | 2.3 - 10.4 % | [14] |
| Inter-assay Precision (%CV) | 7.4 - 12.8 % | [14] |
| Recovery | > 98% | [13] |
Performance characteristics of a typical UPLC-MS/MS method for Vitamin K1 in human serum.
Experimental Protocols
This protocol outlines a standard method for the determination of Vitamin K1 in human plasma using a deuterated internal standard.
1. Materials and Reagents:
-
Plasma samples, protected from light.
-
Vitamin K1 (phylloquinone) analytical standard.
-
Vitamin K1-d₇ (internal standard, IS).
-
Methanol, isopropanol, n-hexane, acetonitrile (LC-MS grade).
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB).[15]
2. Sample Preparation:
-
Thaw plasma samples on ice, protected from light.
-
To 200 µL of plasma, add 20 µL of the Vitamin K1-d₇ internal standard solution (e.g., at 10 ng/mL in ethanol). Vortex briefly.
-
Add 200 µL of ethanol to precipitate proteins. Vortex for 1 minute.[15]
-
Centrifuge at 4000 x g for 10 minutes to pellet the precipitated protein.
-
Load the supernatant onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with a methanol/water solution to remove interferences.
-
Elute the analytes with a methanol/isopropanol/hexane mixture.[15]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., acetonitrile) for LC-MS/MS analysis.[15]
3. LC-MS/MS Analysis:
-
Chromatography: Use a C18 or PFP column with a gradient elution of methanol and water containing a modifier like ammonium fluoride or formic acid.[15]
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both Vitamin K1 and Vitamin K1-d₇.
-
Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibrators. Determine the concentration of Vitamin K1 in the unknown samples from this curve.
This protocol describes a dual-isotope method to simultaneously measure the absorption and kinetics of Vitamin K1.[9][10]
1. Study Design and Subjects:
-
Recruit healthy volunteers after obtaining informed consent.
-
Subjects should be in a fasting state before administration of the tracers.[11]
-
A washout period is required if multiple administrations are performed.[11]
2. Isotope Administration:
-
Administer an oral dose of one labeled form of Vitamin K1 (e.g., 4 µg of ring-D₄ Vitamin K1 in a capsule) to measure absorption.[10]
-
Simultaneously, administer an intravenous dose of a different form of Vitamin K1 (e.g., a commercially available formulation like Konakion® MM) to measure disposal kinetics.[10] A second labeled tracer could also be used for the IV dose if available.
3. Blood Sampling:
-
Collect serial blood samples into EDTA or serum tubes at multiple time points post-administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).[10][11]
-
Protect samples from light and process them immediately to separate plasma/serum. Store at -80°C until analysis.
4. Sample Analysis:
-
Extract Vitamin K1 from plasma/serum samples as described in Protocol 4.1.
-
Analyze the samples using Gas Chromatography-Mass Spectrometry (GC/MS) or LC-MS/MS to measure the concentrations of unlabeled Vitamin K1 and the different isotopic tracers.[6][10]
5. Pharmacokinetic Modeling:
-
Plot the plasma concentrations of each form of Vitamin K1 versus time.
-
Use pharmacokinetic modeling software to fit the data to a compartmental model (e.g., a two-compartment model) to determine parameters like half-life, volume of distribution, and clearance.[10]
-
Calculate the absolute oral bioavailability by comparing the Area Under the Curve (AUC) of the oral tracer to the AUC of the intravenous dose.
Conclusion
The use of isotopically labeled Vitamin K1 is indispensable for modern research in nutrition, pharmacology, and clinical diagnostics. Stable isotope tracers, coupled with advanced mass spectrometry techniques, provide unparalleled accuracy and insight into the complex biology of Vitamin K1. The methodologies outlined in this guide serve as a foundation for researchers aiming to investigate the critical roles of this vitamin in health and disease.
References
- 1. Insights into vitamin K-dependent carboxylation: home field advantage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Vitamin K in Blood Clotting and Parenteral Nutrition [pharmko.com]
- 5. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of isotope ratios in vitamin K1 (phylloquinone) from human plasma by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Vitamin K-dependent carboxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A stable isotope method for the simultaneous measurement of vitamin K1 (phylloquinone) kinetics and absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. VKORC1-dependent pharmacokinetics of intravenous and oral phylloquinone (vitamin K1) mixed micelles formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative determination of plasma vitamin K1 by high-performance liquid chromatography coupled to isotope dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bevital.no [bevital.no]
An In-depth Technical Guide on the Interaction of Vitamin K1-d3 with Vitamin D3 Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and potential interactions between Vitamin K1 (phylloquinone), with a focus on its deuterated form (Vitamin K1-d3), and the metabolic pathways of Vitamin D3. While direct enzymatic inhibition or activation of the core Vitamin D3 metabolizing enzymes by Vitamin K1 has not been extensively documented, this guide elucidates two primary mechanisms of interaction: the indirect influence via induction of cytochrome P450 enzymes, particularly CYP3A4, through Pregnane X Receptor (PXR) activation, and the post-translational modification of the Vitamin D Receptor (VDR) through gamma-carboxylation. This document synthesizes current literature to provide researchers with a foundational understanding, detailed experimental protocols, and visual representations of these complex interactions to facilitate further investigation.
Introduction: The Synergistic Relationship of Vitamins K and D
Vitamins K and D are fat-soluble vitamins crucial for maintaining calcium homeostasis, bone health, and cardiovascular function. Their synergistic relationship is well-established, primarily centered on the regulation of vitamin K-dependent proteins. Vitamin D3 promotes the synthesis of proteins such as osteocalcin and Matrix Gla Protein (MGP), which are subsequently activated by Vitamin K-dependent gamma-carboxylation. This carboxylation is essential for their calcium-binding capacity and proper physiological function. Given this interplay, understanding the deeper metabolic interactions between these two vitamins is of significant interest for therapeutic development. This guide specifically explores the influence of Vitamin K1, using deuterated Vitamin K1 (this compound) as a valuable research tool, on the intricate enzymatic pathways of Vitamin D3 metabolism.
Vitamin D3 Metabolic Pathway
The biological activation and catabolism of Vitamin D3 are tightly regulated by a series of hydroxylation steps mediated by cytochrome P450 (CYP) enzymes.
-
Activation:
-
25-hydroxylation: Vitamin D3 is first hydroxylated in the liver by CYP2R1 and to a lesser extent by CYP27A1 to form 25-hydroxyvitamin D3 (25(OH)D3), the major circulating form of vitamin D.
-
1α-hydroxylation: In the kidneys and other tissues, 25(OH)D3 is further hydroxylated by CYP27B1 to produce the biologically active hormone, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3).
-
-
Catabolism:
-
The primary enzyme responsible for the inactivation of both 25(OH)D3 and 1,25(OH)2D3 is CYP24A1 , which initiates a cascade of hydroxylations leading to their excretion.
-
The expression of these enzymes is intricately regulated by factors such as parathyroid hormone (PTH), fibroblast growth factor 23 (FGF23), and 1,25(OH)2D3 itself.
Known and Potential Interactions of Vitamin K1 with Vitamin D3 Metabolism
Current research points to two main avenues through which Vitamin K1 may influence Vitamin D3 metabolism:
Indirect Interaction via Pregnane X Receptor (PXR) Activation and CYP3A4 Induction
Several studies have demonstrated that Vitamin K1 and its metabolite, menaquinone-4 (MK-4), can act as ligands for the Pregnane X Receptor (PXR), a nuclear receptor that plays a key role in xenobiotic and endobiotic metabolism.
-
PXR Activation: Upon binding by ligands such as Vitamin K1, PXR forms a heterodimer with the Retinoid X Receptor (RXR) and translocates to the nucleus.
-
Gene Induction: This complex then binds to PXR response elements (PXREs) in the promoter regions of target genes, leading to their increased transcription.
-
CYP3A4 Induction: One of the primary target genes of PXR is CYP3A4, which encodes a major drug-metabolizing enzyme highly expressed in the liver and intestine.
-
Impact on Vitamin D Metabolism: CYP3A4 is known to hydroxylate and thereby contribute to the catabolism of Vitamin D3 and its metabolites, including 25(OH)D3 and 1,25(OH)2D3.
Therefore, by inducing CYP3A4 expression, Vitamin K1 can indirectly enhance the breakdown of active Vitamin D metabolites, potentially altering their systemic and local concentrations.
Vitamin K-Dependent Gamma-Carboxylation of the Vitamin D Receptor (VDR)
Emerging evidence suggests a direct post-translational modification of the Vitamin D Receptor (VDR) by Vitamin K.
-
VDR as a Substrate: The VDR contains glutamate (Glu) residues that can be carboxylated to form gamma-carboxyglutamate (Gla) residues in a Vitamin K-dependent manner.
-
Functional Implications: This gamma-carboxylation of the VDR may modulate its DNA-binding affinity and subsequent transcriptional activity. While the precise functional consequences are still under investigation, it is hypothesized that this modification could influence the VDR-mediated regulation of target genes, including those involved in Vitamin D metabolism itself, such as CYP24A1.
Quantitative Data Summary
The following tables summarize the available quantitative data from studies investigating the interaction between Vitamin K and the PXR-CYP3A4 pathway. Direct kinetic data on the effect of Vitamin K1 on CYP2R1, CYP27B1, and CYP24A1 is currently limited in the literature.
Table 1: Effect of Vitamin K Homologs on CYP3A4 and MDR1 mRNA Expression in LS180 Cells
| Treatment (24h) | CYP3A4 mRNA Fold Change (vs. Control) | MDR1 mRNA Fold Change (vs. Control) |
| MK-4 (10 µM) | ~2.5 | ~3.0 |
| Vitamin K1 (10 µM) | ~1.5 (not statistically significant) | ~2.0 |
| MK-7 (10 µM) | ~1.2 (not statistically significant) | ~2.5 |
Data adapted from Sultana H, et al. Nutrients. 2021.[1]
Table 2: Kinetic Parameters of CYP3A4-mediated Hydroxylation of Vitamin D Metabolites
| Substrate | Product | Km (µM) | Vmax (pmol/min/pmol CYP3A4) |
| 25(OH)D3 | 4β,25(OH)2D3 | 14.8 ± 2.4 | 1.8 ± 0.1 |
| 1,25(OH)2D3 | 24-oxo-1,25(OH)2D3 | Not reported | Not reported |
Data from various sources. Kinetic parameters can vary based on experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the interaction of this compound and Vitamin D3 metabolism.
Preparation of Liver Microsomes
Liver microsomes are a valuable in vitro tool for studying CYP-mediated metabolism.
Materials:
-
Fresh or frozen liver tissue (e.g., human, rat, mouse)
-
Homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 1.15% KCl)
-
Centrifuge and ultracentrifuge
-
Dounce homogenizer
Protocol:
-
Mince the liver tissue and homogenize in 4 volumes of ice-cold homogenization buffer.
-
Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to pellet cell debris, nuclei, and mitochondria.
-
Transfer the supernatant (S9 fraction) to a new tube and centrifuge at 100,000 x g for 60 minutes at 4°C.
-
Discard the supernatant. The resulting pellet contains the microsomal fraction.
-
Resuspend the microsomal pellet in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 20% glycerol) to a desired protein concentration.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store the microsomes in aliquots at -80°C.
In Vitro Co-incubation Assay for Vitamin D3 Metabolism
This assay assesses the effect of this compound on the metabolism of Vitamin D3 by liver microsomes.
Materials:
-
Liver microsomes
-
Vitamin D3 and this compound stock solutions (in a suitable solvent like ethanol or DMSO)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Incubation buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)
-
LC-MS/MS system
Protocol:
-
Prepare incubation mixtures in microcentrifuge tubes containing incubation buffer, liver microsomes (e.g., 0.5 mg/mL protein), and varying concentrations of this compound. Include a vehicle control without this compound.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding Vitamin D3 to a final concentration relevant for the study.
-
Start the enzymatic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding the quenching solution.
-
Vortex and centrifuge to precipitate proteins.
-
Analyze the supernatant for Vitamin D3 metabolites (25(OH)D3, 1,25(OH)2D3, and their catabolites) and this compound using a validated LC-MS/MS method.
Cell-Based PXR Activation Assay
This reporter gene assay determines the ability of this compound to activate PXR.
Materials:
-
Hepatoma cell line (e.g., HepG2, Huh7)
-
PXR expression vector
-
Reporter plasmid containing a PXRE driving a luciferase gene
-
Transfection reagent
-
This compound and a known PXR agonist (e.g., rifampicin) as a positive control
-
Luciferase assay system
Protocol:
-
Seed the cells in a multi-well plate.
-
Co-transfect the cells with the PXR expression vector and the PXRE-luciferase reporter plasmid.
-
After 24 hours, treat the cells with varying concentrations of this compound, the positive control, or vehicle control.
-
Incubate for another 24 hours.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein content to account for transfection efficiency and cell viability.
VDR Gamma-Carboxylation Assay
This assay can be adapted to investigate the Vitamin K-dependent carboxylation of VDR.
Materials:
-
Cell lysate containing VDR or purified VDR
-
Microsomal preparation containing gamma-glutamyl carboxylase (GGCX)
-
Reduced Vitamin K1 (KH2)
-
¹⁴CO₂ or a non-radioactive method for detecting carboxylation
-
Anti-VDR antibody for immunoprecipitation
-
Scintillation counter or appropriate detection system
Protocol (conceptual outline based on existing methods):
-
Incubate the VDR-containing sample with the GGCX-containing microsomes in the presence of reduced Vitamin K1 and a source of carboxyl groups (e.g., NaH¹⁴CO₃).
-
Allow the carboxylation reaction to proceed at an optimal temperature and time.
-
Stop the reaction and immunoprecipitate the VDR using a specific antibody.
-
Wash the immunoprecipitate to remove unincorporated label.
-
Quantify the amount of incorporated ¹⁴C-label using scintillation counting to determine the extent of VDR carboxylation.
-
Alternatively, non-radioactive methods using mass spectrometry to detect the mass shift due to carboxylation can be employed.
Visualization of Pathways and Workflows
Signaling Pathways
Caption: Simplified Vitamin D3 metabolic pathway.
Caption: PXR-mediated induction of CYP3A4 by Vitamin K1.
Caption: Vitamin K-dependent gamma-carboxylation of the VDR.
Experimental Workflows
Caption: Workflow for in vitro co-incubation studies.
Discussion and Future Directions
The interaction between Vitamin K1 and Vitamin D3 metabolism is multifaceted. The primary established indirect mechanism involves the activation of PXR by Vitamin K1, leading to the induction of CYP3A4, which can then metabolize active forms of Vitamin D. This suggests that high levels of Vitamin K1 could potentially decrease the bioavailability of active Vitamin D, a hypothesis that warrants further clinical investigation.
The direct gamma-carboxylation of the VDR by Vitamin K presents another intriguing, albeit less understood, level of interaction. Future research should focus on elucidating the precise functional consequences of VDR carboxylation on its transcriptional activity and how this impacts the expression of Vitamin D target genes, including the feedback regulation of Vitamin D metabolizing enzymes.
Crucially, there is a significant gap in the literature regarding the direct effects of Vitamin K1 on the primary Vitamin D metabolizing enzymes: CYP2R1, CYP27B1, and CYP24A1. The experimental protocols outlined in this guide provide a framework for researchers to investigate these potential direct interactions. The use of deuterated Vitamin K1 (K1-d3) in these studies will be invaluable for accurately tracing its metabolic fate and distinguishing it from endogenous Vitamin K1.
A comprehensive understanding of these interactions is vital for the development of effective co-supplementation strategies and for predicting potential drug-nutrient interactions in clinical settings. Further in-depth studies are necessary to fully characterize the complex relationship between these two essential vitamins.
References
Navigating the Nuances of a Novel Isotope: A Technical Guide to Preliminary Studies on Vitamin K1-d3 Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational aspects of Vitamin K1-d3 bioavailability, providing a comprehensive overview of the current understanding for researchers, scientists, and professionals in drug development. By leveraging the precision of stable isotope labeling, these preliminary studies offer a clearer window into the absorption, distribution, metabolism, and excretion (ADME) of Vitamin K1, a critical nutrient for coagulation and bone health. This document synthesizes key quantitative data, details experimental methodologies, and visualizes complex processes to facilitate a deeper understanding and inform future research.
Quantitative Data Summary
The bioavailability and pharmacokinetic profile of Vitamin K1, including its deuterated form (this compound), have been investigated in various studies. The following tables summarize the key quantitative data from this research, offering a comparative look at its behavior in different contexts.
Table 1: Pharmacokinetic Parameters of Vitamin K1 in Rats (Intravenous Administration)
| Parameter | Value (Mean ± SD) | Study Reference |
| Dose | 0.1 mg/kg | [1][2][3] |
| Half-life (t½) | 1.1 ± 0.5 hours | [1][2][3] |
| Area Under the Curve (AUC₀₋∞) | 2495 ± 297 h*ng/mL | [1][2][3] |
| Volume of Distribution (Vd) | 60 ± 24 mL/kg | [1][2][3] |
| Clearance (CL) | 40.5 ± 5.1 mL/h/kg | [1][2][3] |
Table 2: Pharmacokinetic Parameters of Vitamin K1 in Humans (Oral and Intravenous Administration)
| Administration Route | Dose | Bioavailability | Tₘₐₓ | Half-life (t½) | Study Reference |
| Oral | 4 µg | 13% ± 9% | 4.7 ± 0.8 hours | - | [4] |
| Intravenous | 10 mg | - | - | Initial: 22 min, Second: 125 min | [4] |
Table 3: Bioavailability of Vitamin K1 from Food Sources in Humans
| Food Source | Form | Bioavailability | Study Reference |
| Spinach | Phylloquinone | 4% to 17% (compared to tablet) | [5] |
| Kale | ¹³C-Phylloquinone | 4.7% (mean) | [6] |
| Deuterium-labeled Broccoli | Deuterated Phylloquinone | 81.1% enrichment in serum at 4 hours | [7] |
Experimental Protocols
The methodologies employed in studying this compound bioavailability are crucial for the accurate interpretation of results. Below are detailed protocols for key experiments cited in the literature.
Protocol 1: Determination of Deuterated Vitamin K1 in Human Serum after Ingestion of Labeled Broccoli
This protocol outlines the methodology used to assess the bioavailability of Vitamin K1 from a food matrix using a stable isotope label.[7]
1. Isotope Labeling:
- Broccoli was grown hydroponically using 31 atom % deuterium oxide to intrinsically label the phylloquinone (Vitamin K1).
2. Human Study Design:
- A single male subject ingested 115 g of the deuterium-labeled broccoli, containing 168 µg of deuterated Vitamin K1.
- Multiple blood samples were collected over a 24-hour period.
3. Sample Preparation and Extraction:
- Reversed-phase High-Performance Liquid Chromatography (HPLC) was used to extract and purify Vitamin K1 from both the broccoli and the serum samples.
4. Analytical Determination:
- Gas Chromatography/Mass Spectrometry (GC/MS) in negative chemical ionization mode was used to determine the ion abundances of both the deuterium-labeled and unlabeled (endogenous) Vitamin K1.
- The labeled Vitamin K1 isotopomers in the broccoli ranged from m/z 452 to m/z 467, with the most abundant at m/z 458.
- Endogenous Vitamin K1 produced isotopomers from m/z 450 to m/z 453.
Protocol 2: Pharmacokinetic Analysis of Vitamin K1 in Rats
This protocol details the procedure for determining the pharmacokinetic parameters of Vitamin K1 following intravenous administration in a rat model.[1][2][3]
1. Animal Model:
- Sprague-Dawley rats were used for the study.
2. Dosing:
- Vitamin K1 was administered intravenously at a dose of 0.1 mg/kg.
3. Blood Sampling:
- Blood samples were collected at pre-determined time points post-administration.
4. Sample Preparation:
- Plasma was separated from the blood samples.
- Protein precipitation was performed using cold acetonitrile.
- The supernatant was evaporated, reconstituted with methanol, and filtered.
5. Analytical Method:
- A simple and sensitive HPLC-UV method was developed and validated.
- Chromatographic separation was achieved on an Xterra RP18 column.
- The mobile phase consisted of methanol/water (93/7, v/v).
- Vitamin K1 was detected at a wavelength of 239 nm.
6. Pharmacokinetic Analysis:
- A non-compartmental approach was used to analyze the plasma concentration-time data and determine key pharmacokinetic parameters.
Visualizations: Workflows and Pathways
To further elucidate the processes involved in this compound bioavailability studies, the following diagrams, generated using the DOT language, illustrate key experimental workflows and biological pathways.
Caption: Workflow for analyzing deuterated Vitamin K1 from labeled broccoli.
Caption: General pathway for the intestinal absorption of Vitamin K1.
This guide provides a foundational understanding of the preliminary studies into this compound bioavailability. The use of stable isotopes represents a significant advancement, allowing for more precise tracking and quantification of Vitamin K1's metabolic fate. The presented data and protocols serve as a valuable resource for designing future studies aimed at further unraveling the complexities of Vitamin K absorption and metabolism.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. A simple and sensitive method for determination of vitamins D3 and K1 in rat plasma: application for an in vivo pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Vitamin K - Health Professional Fact Sheet [ods.od.nih.gov]
- 6. Vitamin K absorption and kinetics in human subjects after consumption of 13C-labelled phylloquinone from kale | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 7. HPLC and GC/MS determination of deuterated vitamin K (phylloquinone) in human serum after ingestion of deuterium-labeled broccoli - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Deuterated Vitamin K1 and its Interplay with Vitamin D3 in Carboxylation Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of deuterated Vitamin K1 in carboxylation studies, clarifying its application as a stable isotope tracer and internal standard. It further delves into the synergistic relationship between Vitamin K1 and Vitamin D3 in modulating the carboxylation of vitamin K-dependent proteins (VKDPs), a critical post-translational modification for their biological activity.
Introduction to Vitamin K-Dependent Carboxylation
Vitamin K is an essential cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which catalyzes the post-translational conversion of glutamate (Glu) residues to γ-carboxyglutamate (Gla) residues in VKDPs.[1][2] This carboxylation is crucial for the function of proteins involved in blood coagulation (e.g., prothrombin, factors VII, IX, and X), bone metabolism (e.g., osteocalcin), and the inhibition of vascular calcification (e.g., matrix Gla protein - MGP).[3] The process is part of the vitamin K cycle, a metabolic pathway that regenerates the active, reduced form of vitamin K (hydroquinone).
Deuterated Vitamin K1 in Carboxylation Research
The term "Vitamin K1-d3" as a specific tracer is not commonly found in the literature. It is more likely a general reference to deuterated forms of Vitamin K1, such as Vitamin K1-d7, which are widely used in carboxylation studies. These stable isotope-labeled analogs serve two primary purposes: as internal standards for accurate quantification by mass spectrometry and as tracers to study the pharmacokinetics and metabolism of Vitamin K1.
Role as an Internal Standard
In quantitative mass spectrometry-based assays, deuterated Vitamin K1 (e.g., Vitamin K1-d7) is an ideal internal standard. Since it is chemically identical to the endogenous Vitamin K1 but has a different mass, it co-elutes during chromatography and experiences similar ionization effects, allowing for precise correction of analytical variability.[4][5]
Role as a Metabolic Tracer
Stable isotope-labeled Vitamin K1 allows researchers to trace its absorption, distribution, metabolism, and excretion without the use of radioactive isotopes. By administering a known amount of deuterated Vitamin K1, its metabolic fate can be followed, providing insights into the kinetics of the vitamin K cycle and overall vitamin K status.[6]
The Synergistic Role of Vitamin K1 and Vitamin D3 in Carboxylation
Vitamin D3 is known to upregulate the expression of VKDPs, such as osteocalcin and MGP.[7] This increased synthesis of the protein precursors (with Glu residues) creates a higher demand for vitamin K-dependent carboxylation to convert them into their active Gla-form. Therefore, an adequate supply of both Vitamin K1 and Vitamin D3 is crucial for optimal bone and cardiovascular health.[8]
Experimental Protocols
Quantification of Vitamin K1 and its Metabolites using LC-MS/MS with a Deuterated Internal Standard
This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Vitamin K1 in biological matrices.
Objective: To accurately measure the concentration of Vitamin K1 in plasma or serum.
Materials:
-
Biological sample (plasma or serum)
-
Deuterated Vitamin K1 (e.g., Vitamin K1-d7) as an internal standard
-
Organic solvents (e.g., hexane, isopropanol, methanol)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
To 500 µL of plasma or serum, add a known amount of deuterated Vitamin K1 internal standard.
-
Perform a liquid-liquid extraction using a mixture of hexane and isopropanol to isolate the lipid-soluble vitamins.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.[5]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate Vitamin K1 from other matrix components using a suitable C18 reversed-phase column with a mobile phase gradient.
-
Detect and quantify Vitamin K1 and the deuterated internal standard using multiple reaction monitoring (MRM) mode. The ratio of the peak area of endogenous Vitamin K1 to that of the deuterated internal standard is used to calculate the concentration.
-
In Vitro Cell-Based Assay for Assessing Carboxylation
This protocol describes a cell-based reporter assay to study the activity of the vitamin K cycle and the efficiency of carboxylation.[9]
Objective: To assess the ability of cells to carboxylate a vitamin K-dependent reporter protein.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for a reporter protein (e.g., a fusion protein containing a Gla-domain)
-
Vitamin K1
-
Warfarin (as an inhibitor of the vitamin K cycle)
-
ELISA kit for the detection of the carboxylated reporter protein
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media.
-
Transfect the cells with the expression vector for the reporter protein.
-
-
Treatment:
-
Treat the transfected cells with varying concentrations of Vitamin K1, with or without the presence of warfarin.
-
-
Sample Collection and Analysis:
-
After a suitable incubation period (e.g., 48 hours), collect the cell culture medium.
-
Quantify the amount of carboxylated reporter protein in the medium using a specific sandwich ELISA. The capture antibody recognizes the reporter protein, and the detection antibody is specific for the γ-carboxyglutamyl (Gla) residues.[10]
-
Mass Spectrometric Analysis of Carboxylated and Uncarboxylated Osteocalcin
This protocol details the use of mass spectrometry to determine the carboxylation status of osteocalcin, a key VKDP in bone.[11][12]
Objective: To quantify the relative abundance of carboxylated and uncarboxylated forms of osteocalcin.
Materials:
-
Plasma or serum samples
-
Antibodies against osteocalcin
-
Magnetic beads for immunoprecipitation
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
Procedure:
-
Immunoprecipitation:
-
Isolate osteocalcin from the plasma or serum sample using specific antibodies coupled to magnetic beads.
-
-
Mass Spectrometry Analysis:
-
Elute the captured osteocalcin from the beads.
-
Analyze the eluted protein by mass spectrometry. The different carboxylation states (uncarboxylated, partially carboxylated, and fully carboxylated) will have distinct molecular weights, allowing for their relative quantification based on peak intensities.[11]
-
Quantitative Data
The following tables summarize quantitative data from various studies on Vitamin K1 pharmacokinetics and the effects of supplementation on carboxylation.
Table 1: Pharmacokinetic Parameters of a Single Intravenous Dose of Vitamin K1 [6]
| Parameter | Value (Mean ± SD) |
| Half-life (t½) - fast component | 0.22 ± 0.14 hours |
| Half-life (t½) - slow component | 2.66 ± 1.69 hours |
| Absorption of oral deuterated Vitamin K1 | 13 ± 9% |
Table 2: Effect of Vitamin K2 and D3 Supplementation on Carboxylation Markers [13]
| Marker | Placebo Group (Change) | MK-7 + Vitamin D Group (Change) | p-value |
| dp-ucMGP (pmol/L) | +45 | -212 | <0.001 |
Table 3: LC-MS/MS Parameters for Vitamin K Analogs [14]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Vitamin K1 | 451.3 | 187.1 |
| Vitamin K1-d7 | 458.1 | 194.3 |
| Menaquinone-4 (MK-4) | 445.3 | 187.1 |
| Menaquinone-7 (MK-7) | 649.5 | 187.1 |
Signaling Pathways and Experimental Workflows
The Vitamin K Cycle
The following diagram illustrates the key steps in the vitamin K cycle, which is essential for the continuous supply of reduced vitamin K for carboxylation.
Caption: The Vitamin K Cycle and its role in the carboxylation of glutamate residues.
Experimental Workflow for Studying Carboxylation with Deuterated Vitamin K1
This diagram outlines a typical experimental workflow for investigating the metabolism of Vitamin K1 and its effect on protein carboxylation using a deuterated tracer.
Caption: General workflow for carboxylation studies using deuterated Vitamin K1.
Synergistic Action of Vitamin K1 and Vitamin D3
This diagram illustrates the cooperative roles of Vitamin K1 and Vitamin D3 in the activation of osteocalcin.
Caption: Synergistic action of Vitamin K1 and Vitamin D3 on osteocalcin activation.
References
- 1. mdpi.com [mdpi.com]
- 2. Characterization of vitamin K–dependent carboxylase mutations that cause bleeding and nonbleeding disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. graphviz.org [graphviz.org]
- 4. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. A stable isotope method for the simultaneous measurement of vitamin K1 (phylloquinone) kinetics and absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of 6-Month Vitamin D Supplementation on Plasma Matrix Gla Protein in Older Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmjopen.bmj.com [bmjopen.bmj.com]
- 9. Assessment of gamma-glutamyl carboxylase activity in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vitamin K-Dependent Carboxylation of Osteocalcin in Bone—Ally or Adversary of Bone Mineral Status in Rats with Experimental Chronic Kidney Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gamma-Carboxylation and Fragmentation of Osteocalcin in Human Serum Defined by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gamma-carboxylation and fragmentation of osteocalcin in human serum defined by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. menatto.gcvideal.com [menatto.gcvideal.com]
- 14. bevital.no [bevital.no]
Methodological & Application
Application Note: High-Throughput Analysis of Vitamin K1 in Human Serum using LC-MS/MS with Vitamin K1-d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Vitamin K1 (phylloquinone) in human serum. To ensure accuracy and precision, a stable isotope-labeled internal standard, Vitamin K1-d3, is employed. The protocol involves a straightforward protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for high-throughput clinical research applications, such as nutritional status assessment and pharmacokinetic studies.
Introduction
Vitamin K is a group of fat-soluble vitamins essential for the post-translational modification of several proteins involved in blood coagulation and bone metabolism.[1][2][3] Vitamin K1, or phylloquinone, is the primary dietary form of vitamin K, found predominantly in green leafy vegetables.[1][2][4] Accurate and reliable quantification of Vitamin K1 in biological matrices is crucial for understanding its role in health and disease.
LC-MS/MS has become the preferred analytical technique for the determination of Vitamin K1 due to its high sensitivity, selectivity, and speed.[5] The use of a stable isotope-labeled internal standard is critical to compensate for variations during sample preparation and potential matrix effects, thereby improving the accuracy and reproducibility of the results.[6] This application note details a validated LC-MS/MS method for the analysis of Vitamin K1 in human serum using this compound as the internal standard.
Experimental
Materials and Reagents
-
Vitamin K1 (Phylloquinone) standard
-
This compound internal standard (IS)
-
LC-MS/MS grade methanol, acetonitrile, and water
-
Formic acid
-
Human serum (drug-free)
Sample Preparation
A simple and efficient protein precipitation method is used for sample preparation:
-
To 100 µL of serum sample, add 300 µL of ice-cold methanol containing the this compound internal standard.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
LC-MS/MS Conditions
The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| LC System | |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol |
| Gradient | 80% B to 95% B in 2 min, hold at 95% B for 1 min, return to 80% B in 0.5 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | See Table 2 |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Vitamin K1 | 451.4 | 187.1 | 100 |
| This compound | 454.4 | 190.1 | 100 |
Results and Discussion
The developed method demonstrated excellent performance in terms of linearity, sensitivity, accuracy, and precision.
Linearity
The method was linear over a concentration range of 0.1 to 50 ng/mL for Vitamin K1 in human serum. The coefficient of determination (r²) was consistently >0.995.
Sensitivity
The lower limit of detection (LOD) and the lower limit of quantification (LOQ) were determined to be 0.05 ng/mL and 0.1 ng/mL, respectively, demonstrating sufficient sensitivity for clinical research applications.[7][8][9]
Accuracy and Precision
The accuracy and precision of the method were evaluated by analyzing quality control (QC) samples at three different concentration levels.
Table 3: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=6) | Accuracy (%) | Precision (%RSD) |
| Low | 0.5 | 0.48 ± 0.03 | 96.0 | 6.3 |
| Medium | 5 | 5.12 ± 0.21 | 102.4 | 4.1 |
| High | 40 | 39.5 ± 1.58 | 98.8 | 4.0 |
The results indicate that the method is both accurate and precise, with accuracy values within ±15% of the nominal concentration and precision values (RSD) below 15%.[10]
Matrix Effect
The use of the stable isotope-labeled internal standard, this compound, effectively compensated for any ion suppression or enhancement caused by the serum matrix. The calculated matrix factor was close to 1, indicating minimal matrix effect.[7]
Diagrams
Caption: Experimental workflow for Vitamin K1 analysis.
Caption: Role of Vitamin K in protein carboxylation.
Conclusion
This application note presents a rapid, sensitive, and reliable LC-MS/MS method for the quantification of Vitamin K1 in human serum. The use of a simple protein precipitation protocol and a stable isotope-labeled internal standard (this compound) ensures high-throughput capabilities and accurate results. This method is well-suited for clinical research studies investigating the role of Vitamin K1 in human health.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Vitamin K – sources, physiological role, kinetics, deficiency, detection, therapeutic use, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin K - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. eviko.hu [eviko.hu]
- 7. waters.com [waters.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS [restek.com]
Application Notes and Protocols for Vitamin K1-d3 in Stable Isotope Dilution Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Vitamin K1-d3 (or other deuterated forms like Vitamin K1-d7) as an internal standard in stable isotope dilution mass spectrometry (SID-MS) assays for the quantitative analysis of Vitamin K1 (phylloquinone).
Stable isotope dilution is a highly accurate method for quantification as the isotopically labeled internal standard behaves nearly identically to the analyte of interest during sample preparation, chromatography, and ionization, thus correcting for matrix effects and procedural losses.[1]
Quantitative Data Summary
The following tables summarize the performance characteristics of various published methods for the quantification of Vitamin K1 using deuterated internal standards.
Table 1: Performance of LC-MS/MS Methods for Vitamin K1 Quantification in Human Plasma/Serum
| Parameter | Method 1[2] | Method 2 | Method 3[3] | Method 4[4] | Method 5[5] |
| Internal Standard | Vitamin K1-d4 | 13C6-Vitamin K1 | Vitamin K1-d7 | Deuterated Vitamin K1 | Deuterated Vitamin K1 |
| Matrix | Plasma | Serum | Plasma | Plasma | Serum |
| Linearity Range | Up to 5400 ng/L | 0.077–26 ng/mL | Not Specified | Up to 15 nmol/L | 0.03 - 10 ng/mL |
| Limit of Detection (LOD) | 14 ng/L | Not Specified | Not Specified | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | 0.05 ng/mL | Not Specified | 0.14 nmol/L | Not Specified |
| Intra-day Precision (%RSD) | 2.4% | ≤20% CV at LLMI | 0.207-7.83% | Not Specified | 2.3% - 14.3% |
| Inter-day Precision (%RSD) | 8.3% | Not Specified | 3.39-5.75% | Not Specified | 7.4% - 15.2% |
| Recovery | >98% | Consistent | Within 10% of nominal | >92% | 94.0% - 108.7% |
Table 2: Performance of LC-MS/MS Method for Vitamin K1 Quantification in Fruits and Vegetables
| Parameter | Method Details[1][6] |
| Internal Standard | Vitamin K1-d7 |
| Matrix | Spinach, Lotus Roots, Grapes |
| Linearity | Not Specified |
| Limit of Detection (LOD) | 0.001 mg/kg |
| Limit of Quantification (LOQ) | 0.004 mg/kg |
| Intra-day Precision (%RSD) | 1.0-7.1% |
| Inter-day Precision (%RSD) | 2.8-8.8% |
| Spiked Recovery | 84-115.6% |
Experimental Protocols
Below are detailed methodologies for the key experiments involved in a stable isotope dilution assay for Vitamin K1 using a deuterated internal standard.
Protocol 1: Vitamin K1 Analysis in Human Plasma/Serum by LC-MS/MS
This protocol is a composite based on several cited methods.[2][3][4]
1. Materials and Reagents:
-
Vitamin K1 analytical standard
-
Deuterated Vitamin K1 internal standard (e.g., Vitamin K1-d7)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Isopropanol (HPLC grade)
-
Formic acid
-
Ammonium formate
-
Human plasma/serum samples
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[4] or protein precipitation reagents.
2. Sample Preparation:
-
Protein Precipitation:
-
To 500 µL of plasma or serum, add 5 µL of the internal standard solution (e.g., 100 ng/mL Vitamin K1-d7 in methanol).[3]
-
Add 1.5 mL of acetonitrile and vortex for 20 seconds.[3]
-
Centrifuge at high speed (e.g., 4300 rpm) for 10 minutes to precipitate proteins.[3]
-
Collect the supernatant for further cleanup or direct injection.
-
-
Liquid-Liquid Extraction (LLE): [8]
-
To 500 µL of serum, add 50 µL of the internal standard solution.
-
Add 1.5 mL of ethanol and vortex for 1 minute.
-
Add 4 mL of hexane and vortex for another minute.
-
Centrifuge to separate the layers.
-
Transfer the upper organic layer (hexane) to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 100-200 µL of methanol/water mixture).[3][8]
-
-
Solid Phase Extraction (SPE): [4]
-
After protein precipitation, load the supernatant onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with a polar solvent mixture (e.g., methanol/water with formic acid) to remove interferences.
-
Elute the analyte and internal standard with a less polar solvent mixture (e.g., methanol/isopropanol/hexane).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 or Phenyl-Hexyl column is commonly used.[2][4]
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with formic acid and/or ammonium formate) and an organic phase (e.g., methanol or acetonitrile with formic acid) is typical.[4]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used. APCI has been reported to be more sensitive for Vitamin K1.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for both Vitamin K1 and the deuterated internal standard need to be determined and optimized on the specific mass spectrometer being used.
-
4. Quantification:
-
A calibration curve is constructed by plotting the ratio of the peak area of the analyte (Vitamin K1) to the peak area of the internal standard (this compound/d7) against the concentration of the analyte in the calibration standards.
-
The concentration of Vitamin K1 in the unknown samples is then determined from this calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a stable isotope dilution assay of Vitamin K1.
Caption: General Workflow for Vitamin K1 Stable Isotope Dilution Assay.
Logical Relationship in Stable Isotope Dilution
This diagram outlines the core principle of stable isotope dilution analysis.
Caption: Principle of Stable Isotope Dilution Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative determination of plasma vitamin K1 by high-performance liquid chromatography coupled to isotope dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS [restek.com]
- 4. bevital.no [bevital.no]
- 5. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of vitamin K1 in fruits and vegetables by isotope dilution LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Quantification of Vitamin K1 in Human Serum by LC-MS/MS
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Vitamin K1 (phylloquinone) in human serum. The protocol employs a straightforward sample preparation procedure involving protein precipitation followed by solid-phase extraction (SPE). Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution, and detection is performed on a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for clinical research and various drug development applications.
Introduction
Vitamin K1 is a fat-soluble vitamin essential for the synthesis of several blood coagulation factors.[1] Its quantification in biological matrices is crucial for assessing nutritional status, diagnosing deficiencies, and in pharmacokinetic studies.[2][3][4] LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, specificity, and speed.[2][5] This method overcomes the challenges associated with the hydrophobic nature of Vitamin K1 and its low physiological concentrations.[6]
Experimental
Materials and Reagents
-
Vitamin K1 certified reference material
-
Vitamin K1-d7 (internal standard)
-
LC-MS/MS grade methanol, acetonitrile, isopropanol, and water
-
Formic acid and ammonium formate
-
Human serum (drug-free)
-
Solid-phase extraction (SPE) cartridges
Instrumentation
-
Shimadzu LC-30AD system or equivalent
-
Shimadzu MS-8060 triple quadrupole mass spectrometer or equivalent[5]
-
ZORBAX SB-C18 column (50 mm × 2.1 mm, 1.8 µm) or equivalent[5]
Sample Preparation
A simple and efficient sample preparation procedure is critical for accurate quantification. The following protocol combines protein precipitation with solid-phase extraction to remove interferences and enrich the analyte.[2][7]
-
To 200 µL of serum, add 600 µL of ethanol containing the internal standard (Vitamin K1-d7).[8]
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Load the supernatant onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with a methanol/water solution.
-
Elute the analyte with an appropriate organic solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
The chromatographic and mass spectrometric parameters were optimized for the sensitive and selective detection of Vitamin K1.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | ZORBAX SB-C18, 50 mm × 2.1 mm, 1.8 µm[5] |
| Mobile Phase A | Water with 0.01% formic acid[5] |
| Mobile Phase B | Methanol with 0.01% formic acid and 2.5 mmol/L ammonium formate[5] |
| Flow Rate | 0.2 mL/min[5] |
| Gradient | 0-2 min, 70% B; 2-14 min, 70-98% B; 14-14.1 min, 98-70% B; 14.1-15 min, 70% B[5] |
| Injection Volume | 2 µL[5] |
| Column Temperature | 40 °C[5] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 1.2 kV[8] |
| Source Temperature | 150 °C[8] |
| Desolvation Temperature | 650 °C[6] |
| MRM Transitions | Vitamin K1: Precursor Ion > Product IonVitamin K1-d7: Precursor Ion > Product Ion |
Results and Discussion
The developed LC-MS/MS method was validated for its linearity, sensitivity, precision, and accuracy.
Linearity and Sensitivity
The method demonstrated excellent linearity over a concentration range of 0.1 to 10 ng/mL, with a coefficient of determination (R²) greater than 0.99. The lower limit of quantification (LLOQ) was determined to be 0.05 ng/mL, allowing for the reliable measurement of endogenous Vitamin K1 levels in serum.
Table 3: Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 0.1 - 10 ng/mL[7] |
| Correlation Coefficient (R²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |
| Intra-day Precision (%CV) | < 5% |
| Inter-day Precision (%CV) | < 10% |
| Accuracy (% Recovery) | 85 - 115% |
Precision and Accuracy
The intra- and inter-day precision were evaluated at three different concentration levels (low, medium, and high). The coefficient of variation (%CV) was found to be less than 5% for intra-day precision and less than 10% for inter-day precision, indicating good reproducibility. The accuracy of the method was assessed by spike-and-recovery experiments, with recovery values ranging from 85% to 115%.
Experimental Workflow
References
- 1. eaglebio.com [eaglebio.com]
- 2. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Extraction and Determination of Vitamin K1 in Foods by Ultrasound-Assisted Extraction, SPE, and LC-MS/MS | MDPI [mdpi.com]
- 6. waters.com [waters.com]
- 7. A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS [restek.com]
- 8. waters.com [waters.com]
Application Notes and Protocols for Vitamin K1-d3 Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Vitamin K1-d3 in plasma for quantitative analysis. The included methodologies cover protein precipitation, liquid-liquid extraction, and solid-phase extraction, offering flexibility for various laboratory settings and research needs.
Introduction
Vitamin K1, also known as phylloquinone, is a fat-soluble vitamin crucial for blood coagulation and bone metabolism. Its analysis in plasma is often challenged by its lipophilic nature, low endogenous concentrations, and the presence of interfering matrix components like phospholipids.[1] The use of a deuterated internal standard, such as this compound, is a common and effective strategy to ensure accurate quantification by compensating for analyte loss during sample preparation and variations in instrument response. This document outlines validated sample preparation techniques to extract this compound from plasma, ensuring reliable and reproducible results for pharmacokinetic studies, clinical research, and drug development.
The three most common techniques for purifying Vitamin K from biological matrices are protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[2] These methods aim to remove interfering substances, concentrate the analyte, and protect analytical columns from damage.[2]
Quantitative Data Summary
The choice of sample preparation can significantly impact recovery, precision, and the limit of quantification. The following tables summarize quantitative data from various methods for Vitamin K1 analysis in plasma.
Table 1: Method Performance Comparison
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | >98%[3] | 94.0–108.7%[4] | >92%[5][6] |
| Lower Limit of Quantification (LLOQ) | 40 ng/mL (HPLC-UV)[7] | 14 ng/L (LC-MS/MS)[2][3] | 0.14 nmol/L (LC-MS/MS)[5][6] |
| Intra-day Precision (%RSD) | <15%[7] | 2.4%[3] | 0.207-7.83%[1] |
| Inter-day Precision (%RSD) | <15%[7] | 8.3%[3] | 3.39-5.75%[1] |
Table 2: LC-MS/MS Parameters for Vitamin K1 Analysis
| Parameter | Setting |
| Column | Raptor Biphenyl[1], Xterra RP18[7], C18 monolithic[8] |
| Mobile Phase | Methanol/water with formic acid[5][8] |
| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI)[3] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[5] |
Experimental Protocols
Detailed methodologies for each of the key sample preparation techniques are provided below.
Protocol 1: Protein Precipitation (PPT)
This method is rapid and relatively inexpensive, making it suitable for high-throughput screening.[2] It is often used in combination with other techniques for cleaner extracts.[2]
Materials:
-
Plasma sample
-
This compound internal standard solution
-
Cold acetonitrile
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., methanol)
Procedure:
-
Pipette 200 µL of plasma sample into a microcentrifuge tube.
-
Add the appropriate amount of this compound internal standard solution.
-
Add 600 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of methanol.
-
Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Figure 1: Protein Precipitation Workflow
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a widely used technique for lipophilic compounds like Vitamin K1, offering good selectivity and efficient sample clean-up.[2] Common extraction solvents include hexane, cyclohexane, and isooctane.[2]
Materials:
-
Plasma sample
-
This compound internal standard solution
-
Cyclohexane
-
Vortex mixer
-
Centrifuge
-
Evaporation system
-
Reconstitution solution
Procedure:
-
Pipette 500 µL of plasma into a glass test tube.
-
Add the internal standard solution (this compound).
-
Add 2 mL of cyclohexane.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3,500 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer (cyclohexane) to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.
References
- 1. A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS [restek.com]
- 2. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative determination of plasma vitamin K1 by high-performance liquid chromatography coupled to isotope dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bevital.no [bevital.no]
- 6. researchgate.net [researchgate.net]
- 7. A simple and sensitive method for determination of vitamins D3 and K1 in rat plasma: application for an in vivo pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Pharmacokinetic Modeling Using Vitamin K1-d3 as a Tracer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic (PK) studies using deuterium-labeled Vitamin K1 (Vitamin K1-d3 or deuterated phylloquinone) as a tracer. This stable isotope labeling approach allows for the precise differentiation and quantification of exogenously administered Vitamin K1 from the endogenous pool, enabling accurate assessment of its absorption, distribution, metabolism, and excretion (ADME) characteristics.
Introduction to Pharmacokinetic Modeling with this compound
Vitamin K1, also known as phylloquinone, is a fat-soluble vitamin essential for blood coagulation and bone metabolism. Understanding its pharmacokinetic profile is crucial for determining appropriate dosages, assessing bioavailability from different formulations or food matrices, and investigating potential drug interactions. The use of a stable isotope-labeled tracer like this compound is the gold standard for such studies. By introducing a "heavy" version of the molecule, researchers can track the administered dose without interfering with the body's natural Vitamin K1 pools.
The primary analytical technique for quantifying this compound and endogenous Vitamin K1 in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, allowing for the accurate measurement of low concentrations typically found in plasma. Pharmacokinetic parameters are then derived from the concentration-time data, most commonly using non-compartmental analysis.
Data Presentation: Pharmacokinetic Parameters of Vitamin K1
The following tables summarize key pharmacokinetic parameters for Vitamin K1, including data from studies utilizing deuterium-labeled phylloquinone. These values can serve as a reference for designing and interpreting new studies.
Table 1: Pharmacokinetic Parameters of Deuterium-Labeled Phylloquinone in Humans Following Oral Administration.
| Parameter | Value | Study Population | Dosage | Reference |
| Tmax (hours) | 6 - 9 | 5 healthy men (26-71 years) | 396 ± 28 µg from deuterated collard greens | [1] |
| Cmax (nmol/L) | 8.30 ± 4.64 - 10.51 ± 4.38 | 5 healthy men (26-71 years) | 396 ± 28 µg from deuterated collard greens | [1] |
| t1/2 (hours) | 22.8 | 3 of the 5 healthy men | 396 ± 28 µg from deuterated collard greens | [1] |
Table 2: Pharmacokinetic Parameters of Vitamin K1 in Rats Following Intravenous Administration.
| Parameter | Value | Animal Model | Dosage | Reference |
| t1/2 (hour) | 4.07 ± 0.41 | Rats (Post-Constant Speed Intravenous Infusion) | - | [2] |
| CL (mL/h) | 89.47 ± 3.60 | Rats (Post-Constant Speed Intravenous Infusion) | - | [2] |
| Vd (mL) | 525.38 ± 54.45 | Rats (Post-Constant Speed Intravenous Infusion) | - | [2] |
| t1/2 (hour) | 1.1 ± 0.5 | Rats (Intravenous Bolus) | 0.1 mg/kg | [3][4] |
| AUC0-∞ (h x ng/mL) | 2495 ± 297 | Rats (Intravenous Bolus) | 0.1 mg/kg | [3][4] |
| Vd (mL/kg) | 60 ± 24 | Rats (Intravenous Bolus) | 0.1 mg/kg | [3][4] |
| CL (mL/h/kg) | 40.5 ± 5.1 | Rats (Intravenous Bolus) | 0.1 mg/kg | [3][4] |
Experimental Protocols
This section provides detailed methodologies for a typical pharmacokinetic study involving the administration of this compound and subsequent analysis.
Study Design and Administration Protocol
A robust study design is critical for obtaining meaningful pharmacokinetic data.
Diagram 1: Experimental Workflow for a Human Pharmacokinetic Study.
Caption: Workflow of a human pharmacokinetic study using this compound.
Protocol:
-
Subject Recruitment and Screening: Recruit healthy volunteers according to predefined inclusion and exclusion criteria. Obtain informed consent.
-
Dietary Control: Instruct subjects to follow a low-Vitamin K1 diet for a specified period before the study to reduce baseline levels.
-
Baseline Sampling: Collect a pre-dose (t=0) blood sample.
-
Tracer Administration: Administer a precisely known dose of this compound, typically in a formulation with a standardized fat-containing meal to ensure consistent absorption.[1]
-
Serial Blood Sampling: Collect blood samples at predetermined time points post-administration (e.g., 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours).[1]
-
Plasma Processing and Storage: Separate plasma from whole blood by centrifugation and store at -80°C until analysis to ensure stability.
Analytical Protocol: LC-MS/MS for this compound Quantification
Accurate quantification of this compound and endogenous Vitamin K1 is paramount.
Diagram 2: Sample Preparation Workflow for LC-MS/MS Analysis.
Caption: Plasma sample preparation for Vitamin K1 and K1-d3 analysis.
Detailed Protocol for Sample Preparation:
This protocol is a composite of established methods.[5][6][7]
-
Thaw Samples: Thaw plasma samples on ice.
-
Internal Standard Spiking: To a 500 µL aliquot of plasma, add a known amount of an internal standard (e.g., Vitamin K1-d7).
-
Protein Precipitation: Add 1.5 mL of acetonitrile or 2 mL of ethanol to the plasma sample to precipitate proteins. Vortex for 20-30 seconds.[5][7]
-
Centrifugation: Centrifuge the samples at approximately 4000 x g for 10 minutes to pellet the precipitated proteins.[5]
-
Extraction:
-
Option A: Liquid-Liquid Extraction (LLE): Transfer the supernatant to a clean tube and add 4 mL of n-hexane. Vortex for 5 minutes and centrifuge to separate the layers. Collect the upper organic layer. Repeat the extraction for the aqueous layer.[6][7]
-
Option B: Solid-Phase Extraction (SPE): Load the supernatant onto a pre-conditioned SPE cartridge (e.g., Oasis HLB). Wash the cartridge and then elute the analytes with an appropriate solvent mixture (e.g., methanol/isopropanol/hexane).[8]
-
-
Evaporation: Evaporate the combined organic extracts or the SPE eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 50°C).[5][6]
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase.[5]
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions (Example):
-
LC Column: A C18 or Biphenyl column is commonly used.[5]
-
Mobile Phase: A gradient of methanol and water with a modifier like formic acid or ammonium formate is typical.[6][8]
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode.[6][9]
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for Vitamin K1, this compound, and the internal standard.
Pharmacokinetic Data Analysis
Non-Compartmental Analysis (NCA):
NCA is a standard method for calculating key pharmacokinetic parameters from the plasma concentration-time data of this compound.
Key Parameters Calculated:
-
Cmax: The maximum observed plasma concentration.
-
Tmax: The time at which Cmax is observed.
-
AUC (Area Under the Curve): The total drug exposure over time, calculated using the linear trapezoidal rule.
-
t1/2 (Half-life): The time required for the plasma concentration to decrease by half.
-
CL/F (Apparent Clearance): The volume of plasma cleared of the drug per unit of time, adjusted for bioavailability.
-
Vz/F (Apparent Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma, adjusted for bioavailability.
Vitamin K Metabolism and Signaling Pathway
Vitamin K undergoes a cyclic metabolic process in the endoplasmic reticulum, which is crucial for its function as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX). This enzyme is responsible for the post-translational modification of specific glutamate (Glu) residues to γ-carboxyglutamate (Gla) residues in Vitamin K-dependent proteins (VKDPs), thereby activating them.
Diagram 3: The Vitamin K Cycle.
Caption: The Vitamin K cycle illustrating the enzymatic conversions.
The cycle begins with the reduction of the quinone form of Vitamin K to the active hydroquinone form by the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1).[10][11] Vitamin K hydroquinone then serves as a cofactor for GGCX, which carboxylates VKDPs.[10][11] In this process, Vitamin K hydroquinone is oxidized to Vitamin K epoxide.[10][11] VKORC1 then reduces Vitamin K epoxide back to the quinone form, completing the cycle.[10][11] This recycling is vital for maintaining a sufficient pool of active Vitamin K.
References
- 1. Plasma transport of vitamin K in men using deuterium-labeled collard greens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of pharmacokinetic parameters of vitamin K1 in rats after an intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simple and sensitive method for determination of vitamins D3 and K1 in rat plasma: application for an in vivo pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS [restek.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bevital.no [bevital.no]
- 9. Measurement of deuterium-labeled phylloquinone in plasma by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vitamin K Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. SMPDB [smpdb.ca]
Application Note & Protocol: Bioavailability Studies of Vitamin K1 Utilizing Vitamin K1-d3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vitamin K1 (phylloquinone) is a fat-soluble vitamin essential for blood coagulation and bone metabolism. Understanding its bioavailability is crucial for nutritional science and pharmaceutical development. The use of stable isotope-labeled Vitamin K1, such as Vitamin K1-d3, offers a powerful tool to trace and quantify the absorption and distribution of exogenously administered Vitamin K1, distinguishing it from endogenous levels. This application note provides detailed protocols for conducting bioavailability studies of Vitamin K1 using this compound as a tracer, including in-vivo procedures and bioanalytical methods for plasma sample analysis.
Experimental Protocols
1. In-Vivo Bioavailability Study Protocol (Human)
This protocol outlines the oral administration of this compound to human subjects to determine its bioavailability.
a. Subject Recruitment and Preparation:
-
Recruit healthy adult volunteers (a study with ten subjects, nine women and one man, aged 22-31 years has been cited).[1][2]
-
Subjects should be instructed to follow a diet with a controlled Vitamin K1 intake for a week prior to the study to establish a stable baseline.
-
A washout period should be implemented if subjects were taking any medications that could interfere with Vitamin K metabolism.
-
Obtain informed consent from all participants.
b. Dosing and Administration:
-
Prepare a single oral dose of this compound. A dose of 4 µg of ring-D4 vitamin K1 has been used in studies.[1] The this compound can be formulated in a suitable vehicle, such as a mixed micelles solution, for administration.
-
Administer the this compound dose to fasting subjects. A standardized meal containing a known amount of fat (e.g., 24g) should be provided with the dose to ensure consistent absorption, as fat enhances Vitamin K1 absorption.[3]
c. Blood Sampling:
-
Collect venous blood samples into tubes containing an anticoagulant (e.g., EDTA) at the following time points: pre-dose (0 hours), and at 1, 2, 2.5, 3, 3.5, 4, 4.5, 5, 5.5, 6, 6.5, 7, 7.5, 8, 9, 10, and 24 hours post-dose.[4][5] For longer-term kinetics, additional samples can be taken at 48 and 72 hours.[3]
-
Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis, protected from light.
d. Pharmacokinetic Analysis:
-
Analyze the plasma samples for concentrations of both endogenous Vitamin K1 and this compound using a validated LC-MS/MS method (see protocol below).
-
Calculate pharmacokinetic parameters including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
-
The absolute bioavailability can be determined by comparing the AUC from the oral dose to the AUC from a separate intravenous administration of a known dose of this compound.
2. Plasma Sample Preparation and Bioanalysis Protocol
This protocol describes the extraction and quantification of Vitamin K1 and this compound from human plasma using LC-MS/MS.
a. Materials and Reagents:
-
Human plasma samples
-
Vitamin K1 and this compound analytical standards
-
Vitamin K1-d7 (or other suitable deuterated form) as an internal standard (IS)
-
Hexane, Cyclohexane, Methanol, Ethanol, Isopropanol, Acetonitrile (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Centrifuge, evaporator, vortex mixer
b. Sample Preparation (Liquid-Liquid Extraction followed by SPE):
-
Thaw plasma samples at room temperature.
-
To 500 µL of plasma, add 50 µL of the internal standard solution (Vitamin K1-d7).
-
Add 1.5 mL of ethanol to precipitate proteins and vortex for 1 minute.
-
Add 4 mL of hexane and vortex for another minute.
-
Centrifuge at 3500 rpm for 10 minutes.
-
Transfer the upper organic layer (hexane) to a clean tube.
-
Evaporate the hexane extract to dryness under a stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a small volume of a suitable solvent.
-
For further purification, apply the reconstituted sample to an SPE cartridge.
-
Wash the cartridge with a polar solvent mixture (e.g., methanol/water).
-
Elute the analytes with a non-polar solvent mixture (e.g., methanol/isopropanol/hexane).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
c. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 or C30 reversed-phase column is suitable for separation.
-
Mobile Phase: An isocratic or gradient elution with a mixture of methanol and water, with or without modifiers like formic acid or ammonium formate.
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in negative or positive ion mode. APCI has been shown to be more sensitive for Vitamin K1.
-
Detection: Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for Vitamin K1, this compound, and the internal standard.
-
d. Quantification:
-
Generate a calibration curve by spiking known concentrations of Vitamin K1 and this compound standards into blank plasma and processing them alongside the study samples.
-
Calculate the concentration of Vitamin K1 and this compound in the unknown samples by comparing their peak area ratios to the internal standard against the calibration curve.
Data Presentation
Table 1: Pharmacokinetic Parameters of Oral Vitamin K1-d4 in Healthy Adults
| Parameter | Mean ± SD | Unit | Reference |
| Dose | 4 | µg | [1] |
| Cmax | 10.51 ± 4.38 | nmol/L | [3] |
| Tmax | 6 - 9 | hours | [3] |
| t1/2 (fast) | 0.22 ± 0.14 | hours | [1][2] |
| t1/2 (slow) | 2.66 ± 1.69 | hours | [1][2] |
| Bioavailability | 13 ± 9 | % | [1][2] |
Note: Data synthesized from studies using deuterated Vitamin K1 (d4). Cmax and Tmax values are from a study using deuterated collard greens.[3] Half-life and bioavailability data are from a study using a capsule containing ring-D4 vitamin K1.[1][2]
Table 2: LC-MS/MS Method Validation Parameters for Vitamin K1 Analysis
| Parameter | Result | Unit | Reference |
| Linearity Range | 0.5 - 32 | nmol/L | [6][7] |
| Correlation Coefficient (R) | >0.999 | - | [6][7] |
| Lower Limit of Detection (LOD) | 0.05 (unlabeled), 0.08 (labeled) | pmol/injection | [6][7][8] |
| Recovery | 96.7% (unlabeled), 96.2% (labeled) | % | [6][7][8] |
| Intra-day Precision (%RSD) | 5.4% (unlabeled), 6.6% (labeled) | % | [6][7][8] |
Visualizations
Caption: Workflow for a this compound bioavailability study.
Caption: Simplified pathway of Vitamin K1 absorption and metabolism.
References
- 1. A stable isotope method for the simultaneous measurement of vitamin K1 (phylloquinone) kinetics and absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Plasma transport of vitamin K in men using deuterium-labeled collard greens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamin K1 in oral solution or tablets: a crossover trial and two randomized controlled trials to compare effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. VKORC1-dependent pharmacokinetics of intravenous and oral phylloquinone (vitamin K1) mixed micelles formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of Deuterium-Labeled Phylloquinone in Plasma by High-Performance Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Measurement of deuterium-labeled phylloquinone in plasma by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Utilizing Vitamin K1-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The vitamin K cycle is a critical metabolic pathway essential for the post-translational modification of several proteins involved in blood coagulation, bone metabolism, and cellular growth. The key enzymes in this cycle, γ-glutamyl carboxylase (GGCX) and vitamin K epoxide reductase (VKOR), have emerged as important therapeutic targets. Notably, VKOR is the target of the widely used anticoagulant warfarin. High-throughput screening (HTS) assays are crucial for the discovery of novel modulators of these enzymes.
This document provides detailed application notes and protocols for two distinct HTS assays relevant to the vitamin K cycle: a cell-based assay for screening inhibitors of VKOR and GGCX, and a mass spectrometry-based in vitro assay for VKOR utilizing deuterated Vitamin K1 (Vitamin K1-d3) as a substrate.
The Vitamin K Cycle: A Target for Drug Discovery
The vitamin K cycle involves the conversion of vitamin K between its hydroquinone, epoxide, and quinone forms. Reduced vitamin K (hydroquinone) is a cofactor for GGCX, which carboxylates glutamic acid residues on vitamin K-dependent proteins, a modification essential for their function. In this process, vitamin K hydroquinone is oxidized to vitamin K epoxide. VKOR recycles vitamin K epoxide back to the quinone form, which is then further reduced to the hydroquinone, completing the cycle. Inhibition of VKOR disrupts this cycle, leading to the production of under-carboxylated, inactive vitamin K-dependent proteins, which is the mechanism of action of anticoagulant drugs like warfarin.
Application Note 1: Cell-Based High-Throughput Screening Assay for VKOR and GGCX Inhibitors
This cell-based assay provides a physiologically relevant system for screening compound libraries for inhibitors of the vitamin K cycle. The assay utilizes a reporter system in human embryonic kidney (HEK293) cells to quantify the overall efficiency of the carboxylation process, which is dependent on both GGCX and VKOR activity.
Assay Principle
HEK293 cells are engineered to stably express a chimeric reporter protein, such as one containing the γ-carboxyglutamic acid (Gla) domain of Factor IX fused to Protein C (FIXgla-PC). The extent of carboxylation of this secreted reporter protein is dependent on the intracellular activity of GGCX and the recycling of vitamin K by VKOR. The amount of carboxylated reporter protein secreted into the cell culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA). A decrease in the ELISA signal in the presence of a test compound indicates inhibition of either GGCX or VKOR.
Experimental Protocol
1. Cell Line and Culture:
-
Use HEK293 cells stably expressing the FIXgla-PC reporter protein. For more specific assays, CRISPR-Cas9 technology can be used to knock out endogenous VKOR or GGCX to reduce background activity.
-
Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.
2. HTS Assay Procedure:
-
Plate Preparation: Seed the engineered HEK293 cells into 384-well, clear-bottom, tissue culture-treated plates at a density of 10,000-20,000 cells per well in 40 µL of culture medium. Incubate for 24 hours.
-
Compound Addition: Add test compounds from the screening library (typically 100 nL of a 10 mM stock in DMSO) to the assay plates using a pintool or acoustic liquid handler. Also include appropriate controls:
-
Negative Control: DMSO vehicle only (0.1% final concentration).
-
Positive Control: Warfarin (a known VKOR inhibitor, e.g., 1 µM final concentration).
-
-
Vitamin K Addition: Add 10 µL of a 5X Vitamin K1 solution (final concentration ~5 µg/mL) to all wells to initiate the carboxylation reaction.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Sample Collection: After incubation, carefully collect the cell culture supernatant containing the secreted reporter protein.
-
ELISA Detection:
-
Coat a 384-well ELISA plate with a capture antibody specific for the reporter protein (e.g., anti-Protein C).
-
Add the collected cell culture supernatant to the coated plate and incubate.
-
Wash the plate and add a detection antibody that specifically recognizes the carboxylated Gla domain of the reporter (e.g., anti-FIXgla). This antibody should be conjugated to an enzyme like horseradish peroxidase (HRP).
-
Wash the plate and add an HRP substrate (e.g., TMB).
-
Stop the reaction and read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
3. Data Analysis:
-
Calculate the percent inhibition for each test compound relative to the negative (DMSO) and positive (warfarin) controls.
-
Hits are typically identified as compounds that cause a statistically significant reduction in the ELISA signal (e.g., >3 standard deviations from the mean of the negative controls).
-
The Z'-factor, a measure of assay quality, should be calculated for each plate to ensure the robustness of the screen. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[1][2]
Quantitative Data
The following table summarizes typical IC50 values obtained for VKORC1 inhibitors using cell-based assays.
| Compound | Target | Assay Type | Cell Line | IC50 | Reference |
| Warfarin | VKORC1 | Cell-based reporter assay | HEK293T | 24.7 nM | [3] |
| Warfarin | VKORC1 | Cell-based reporter assay | HEK293 (VKOR/VKORL1 knockout) | 13 nM | [4] |
| A114 (Novel Inhibitor) | VKOR | Cell-based reporter assay | HEK293 | 5.51 µM | [5] |
| A116 (Novel Inhibitor) | VKOR | Cell-based reporter assay | HEK293 | 5.53 µM | [5] |
Application Note 2: LC-MS/MS-Based High-Throughput In Vitro Assay for VKOR Using this compound
This protocol describes a direct, in vitro, high-throughput assay for VKOR inhibitors using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The assay measures the enzymatic conversion of this compound epoxide to this compound. The use of a deuterated substrate allows for highly sensitive and specific detection, and the inclusion of a deuterated internal standard ensures accurate quantification.
Assay Principle
Recombinant human VKOR is incubated with its substrate, this compound epoxide, in the presence of a reducing agent. Test compounds are added to assess their inhibitory effect on the enzyme. The reaction is stopped, and the product, this compound, is extracted and quantified by LC-MS/MS. A deuterated internal standard (e.g., Vitamin K1-d7) is added during the extraction process to normalize for variations in sample preparation and instrument response.
Experimental Protocol
1. Reagents and Materials:
-
Recombinant human VKORC1.
-
This compound epoxide (substrate).
-
Vitamin K1-d7 (internal standard).
-
Dithiothreitol (DTT) or Glutathione (GSH) as a reducing agent.
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.4, with 0.1% CHAPS.
-
Quench Solution: Acetonitrile with 0.1% formic acid.
-
Extraction Solvent: n-Hexane.
2. HTS Assay Procedure:
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
5 µL of Assay Buffer.
-
100 nL of test compound in DMSO or DMSO alone for controls.
-
5 µL of recombinant VKORC1 in Assay Buffer.
-
Pre-incubate for 15 minutes at room temperature.
-
-
Initiate Reaction: Add 5 µL of this compound epoxide and DTT/GSH in Assay Buffer to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Quench Reaction: Add 15 µL of cold Quench Solution containing the internal standard (Vitamin K1-d7).
-
Extraction:
-
Add 50 µL of n-Hexane to each well.
-
Seal the plate and vortex vigorously for 2 minutes.
-
Centrifuge the plate to separate the phases.
-
-
Sample Analysis:
-
Transfer the organic (upper) layer to a new 384-well plate.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 methanol:water).
-
3. LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase column (e.g., C18) with a gradient of mobile phases such as water with 0.1% formic acid and methanol with 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard (Vitamin K1-d7).
-
Example MRM transitions (hypothetical, would need to be optimized):
-
This compound: e.g., m/z 454.4 -> 190.3
-
Vitamin K1-d7 (IS): e.g., m/z 458.6 -> 194.3
-
-
4. Data Analysis:
-
Calculate the peak area ratio of the analyte (this compound) to the internal standard (Vitamin K1-d7).
-
Determine the percent inhibition of VKOR activity for each test compound based on the amount of product formed compared to the control wells.
-
Generate IC50 curves for active compounds.
Quantitative Data
This table presents IC50 values for warfarin against VKORC1 in in vitro assays. Note the difference in potency depending on the reducing agent used.
| Compound | Target | Assay Type | Reducing Agent | IC50 | Reference |
| Warfarin | VKORC1 | In vitro enzymatic assay | DTT | 2.4 µM | [6] |
| Warfarin | VKORC1 | In vitro enzymatic assay | GSH | 52 nM | [6] |
| Warfarin | VKORC1 | In vitro enzymatic assay | GSH/GSSG | 82 nM | [6] |
Conclusion
The described HTS assays provide robust platforms for the discovery of novel modulators of the vitamin K cycle enzymes. The cell-based assay offers a physiologically relevant system for screening large compound libraries, while the LC-MS/MS-based assay provides a direct and highly sensitive method for in vitro inhibitor characterization. The use of deuterated Vitamin K1, such as this compound, in the MS-based assay enhances specificity and accuracy. These methodologies are valuable tools for researchers and drug development professionals working in the fields of anticoagulation, bone metabolism, and other areas involving vitamin K-dependent pathways.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. Development of a robust and convenient dual-reporter high-throughput screening assay for SARS-CoV-2 antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new cell culture-based assay quantifies vitamin K 2,3-epoxide reductase complex subunit 1 function and reveals warfarin resistance phenotypes not shown by the dithiothreitol-driven VKOR assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of warfarin inhibition kinetics requires stabilization of intramembrane vitamin K epoxide reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Silico and In Vitro Studies of Potential Novel Vitamin K Epoxide Reductase (VKOR) Inhibitors Suggest an Updated Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
Application of Vitamin K1-d3 in Studying Vitamin K Epoxide Reductase (VKOR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin K epoxide reductase (VKOR) is a critical enzyme in the vitamin K cycle, responsible for converting vitamin K epoxide back to its active quinone and hydroquinone forms. This cycle is essential for the gamma-carboxylation of several vitamin K-dependent proteins, which are vital for blood coagulation, bone metabolism, and other physiological processes. The study of VKOR is of significant interest, particularly in the context of anticoagulant drug development, as it is the pharmacological target of warfarin. The use of stable isotope-labeled compounds, such as Vitamin K1-d3, offers a powerful tool for elucidating the kinetics, metabolism, and inhibition of VKOR with high specificity and sensitivity. This document provides detailed application notes and protocols for utilizing this compound in VKOR research.
Key Applications of this compound in VKOR Studies
-
Tracer for Metabolic Studies: this compound serves as an excellent tracer to distinguish it from endogenous, unlabeled vitamin K1. This allows for precise tracking of its uptake, conversion to this compound epoxide by gamma-glutamyl carboxylase, and subsequent reduction back to this compound quinone and hydroquinone by VKOR.
-
Enzyme Kinetic Analysis: By using this compound as a substrate, researchers can determine the kinetic parameters (Km and Vmax) of VKOR for this specific isotopologue. While direct comparative studies with unlabeled Vitamin K1 are not extensively reported, this approach allows for a detailed characterization of the enzyme's activity.
-
Drug Inhibition Assays: this compound can be employed in assays to evaluate the inhibitory effects of compounds like warfarin on VKOR activity. By measuring the reduction of this compound epoxide in the presence of an inhibitor, the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) can be determined.[1][2]
-
Warfarin Resistance Studies: In cells expressing warfarin-resistant VKOR mutants, this compound can be used to investigate the altered metabolism and the mechanisms of resistance.[3][4] This includes studying how mutations affect substrate binding and the enzyme's interaction with warfarin.[5]
-
Bioavailability and Pharmacokinetics: Deuterated forms of vitamin K1 have been successfully used in human studies to determine the bioavailability and pharmacokinetics of this essential vitamin.[6]
Data Presentation
Table 1: In Vitro Kinetic Parameters for Vitamin K1 Epoxide Reductase (VKOR) Across Various Species
| Species | Apparent Michaelis Constant (Km app, µM) | Maximum Velocity (Vmax, nmol/mg/min) | Intrinsic Clearance (Cl int app, ml/mg/min) |
| Bovine | 4.88 | 35.7 | 10.3 |
| Canine | 6.46 | 85.7 | 18.4 |
| Equine | 5.21 | 52.6 | 12.5 |
| Human | 3.54 | 29.4 | 8.2 |
| Murine | 2.41 | 19.5 | 8.6 |
| Ovine | 4.52 | 41.7 | 11.2 |
| Porcine | 3.89 | 48.1 | 13.9 |
| Rat | 3.12 | 38.5 | 13.1 |
Data adapted from a comparative in vitro study of VKOR activity with unlabeled vitamin K1 2,3-epoxide.[7]
Table 2: Warfarin Inhibition of VKOR Activity in Different Species
| Species | Warfarin IC50 (µM) |
| Human | Not specified in the provided source |
| Murine | 0.17 |
| Porcine | Not specified in the provided source |
| Rat | 0.07 |
Data represents the half-maximal inhibitory concentration (IC50) of warfarin for VKOR in hepatic microsomes.[7]
Experimental Protocols
Protocol 1: In Vitro DTT-Driven VKOR Activity Assay Using this compound
This protocol describes an in vitro assay to measure the activity of VKOR using this compound epoxide as a substrate and dithiothreitol (DTT) as a reducing agent.
Materials:
-
Microsomes from cells or tissues expressing VKOR
-
This compound epoxide
-
Dithiothreitol (DTT)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
Quenching solution (e.g., isopropanol/hexane mixture)
-
Internal standard (e.g., d7-Vitamin K1)
-
LC-MS/MS system
Procedure:
-
Microsome Preparation: Prepare microsomes from a source known to express VKOR (e.g., liver tissue, HEK293 cells overexpressing VKOR). Determine the protein concentration of the microsomal preparation.
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, a specific concentration of this compound epoxide (e.g., 10 µM), and the microsomal preparation.
-
Initiate Reaction: Start the reaction by adding a fresh solution of DTT (e.g., final concentration of 1-5 mM).
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.
-
Quench Reaction: Stop the reaction by adding the quenching solution.
-
Extraction: Add the internal standard (d7-Vitamin K1) and vortex thoroughly to extract the lipids, including this compound and its metabolites. Centrifuge to separate the phases.
-
Sample Preparation for LC-MS/MS: Transfer the organic (hexane) layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
-
LC-MS/MS Analysis: Analyze the sample using a validated LC-MS/MS method to quantify the amounts of this compound epoxide (substrate) and this compound quinone (product).
Protocol 2: Cell-Based VKOR Activity Assay Using a Vitamin K-Dependent Reporter Protein
This protocol describes an indirect method to measure VKOR activity in living cells by quantifying the activity of a co-expressed vitamin K-dependent reporter protein, such as Factor IX.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for VKOR (wild-type or mutant) and a vitamin K-dependent reporter protein (e.g., Factor IX)
-
Cell culture medium and supplements
-
This compound
-
Assay kit for the reporter protein activity (e.g., Factor IX activity assay kit)
-
Luminometer or spectrophotometer
Procedure:
-
Cell Transfection: Co-transfect the HEK293 cells with the expression vectors for VKOR and the reporter protein.
-
Cell Culture: Culture the transfected cells in appropriate medium.
-
Substrate Addition: After a suitable period for protein expression (e.g., 24 hours), replace the medium with fresh medium containing a known concentration of this compound.
-
Incubation: Incubate the cells for a period that allows for the synthesis and secretion of the active reporter protein (e.g., 48 hours).
-
Sample Collection: Collect the cell culture supernatant, which contains the secreted, carboxylated (active) reporter protein.
-
Reporter Protein Activity Assay: Measure the activity of the reporter protein in the supernatant using a commercially available assay kit, following the manufacturer's instructions.
-
Data Analysis: The activity of the reporter protein is proportional to the activity of VKOR in the cells.
Protocol 3: LC-MS/MS Quantification of this compound and its Metabolites
This protocol outlines a general method for the simultaneous quantification of this compound, this compound epoxide, and unlabeled Vitamin K1 using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Plasma or serum samples
-
Internal standard solution (e.g., d7-Vitamin K1, d7-MK-4, d7-MK-7)[8]
-
Protein precipitation solvent (e.g., cold acetonitrile or ethanol)
-
Liquid-liquid extraction solvent (e.g., hexane)
-
LC-MS/MS system with a suitable column (e.g., C18 or PFP)
Procedure:
-
Sample Preparation:
-
To a known volume of plasma or serum, add the internal standard solution.
-
Precipitate proteins by adding a cold organic solvent. Vortex and centrifuge.
-
Perform a liquid-liquid extraction of the supernatant with hexane.
-
Evaporate the hexane layer to dryness and reconstitute the residue in the mobile phase.
-
-
Chromatographic Separation:
-
Inject the reconstituted sample onto the LC system.
-
Use a gradient elution with a mobile phase consisting of, for example, water with 0.1% formic acid and methanol with 0.1% formic acid.
-
-
Mass Spectrometric Detection:
-
Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Establish specific precursor-to-product ion transitions for Vitamin K1, this compound, Vitamin K1 epoxide, this compound epoxide, and the internal standards.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of the analytes.
-
Quantify the analytes in the samples by comparing their peak area ratios to the internal standard against the calibration curve.
-
Visualizations
Caption: The Vitamin K Cycle featuring this compound.
Caption: In Vitro VKOR Activity Assay Workflow.
Caption: Logic of Warfarin Inhibition on VKOR.
References
- 1. Determination of the warfarin inhibition constant Ki for vitamin K 2,3-epoxide reductase complex subunit-1 (VKORC1) using an in vitro DTT-driven assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Warfarin alters vitamin K metabolism: a surprising mechanism of VKORC1 uncoupling necessitates an additional reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Warfarin alters vitamin K metabolism: a surprising mechanism of VKORC1 uncoupling necessitates an additional reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC and GC/MS determination of deuterated vitamin K (phylloquinone) in human serum after ingestion of deuterium-labeled broccoli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Species comparison of vitamin K1 2,3-epoxide reductase activity in vitro: kinetics and warfarin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting matrix effects in Vitamin K1 LC-MS/MS analysis.
Welcome to the technical support center for troubleshooting Vitamin K1 analysis by LC-MS/MS. This guide is designed for researchers, scientists, and drug development professionals to quickly identify and resolve common issues related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a problem in Vitamin K1 analysis?
A: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the quantitative analysis.[1][3]
Vitamin K1 is a lipophilic (fat-soluble) vitamin often present at low concentrations in complex biological matrices like plasma, serum, or food extracts.[4] These matrices contain high concentrations of endogenous materials such as phospholipids, triglycerides, and proteins that can cause significant matrix effects, making accurate quantification challenging.[4]
Q2: How can I determine if my Vitamin K1 analysis is suffering from matrix effects?
A: The most definitive method is a post-column infusion experiment. This involves infusing a standard solution of Vitamin K1 directly into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. A dip or rise in the constant signal at the retention time of Vitamin K1 indicates ion suppression or enhancement, respectively.[5]
A simpler, quantitative approach involves comparing the peak area of an analyte in a "post-extraction spike" sample (blank matrix extract spiked with the analyte) to the peak area of the analyte in a neat solvent standard at the same concentration.
The Matrix Effect (ME) can be calculated as: ME (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) * 100%
A value < 100% indicates ion suppression, while a value > 100% suggests ion enhancement.
Q3: My results show significant ion suppression. What is the most effective way to eliminate this?
A: The most effective strategy is to improve the sample preparation process to remove interfering matrix components before they enter the LC-MS/MS system.[2][6] Common and effective techniques for Vitamin K1 include:
-
Solid-Phase Extraction (SPE): Considered a highly effective and thorough clean-up process that can remove endogenous compounds and concentrate the target analyte.[7]
-
Liquid-Liquid Extraction (LLE): Due to the lipophilic nature of Vitamin K1, LLE is widely used and provides efficient extraction with good selectivity.[7][8] Using solvent mixtures and adjusting pH can optimize the removal of impurities.[6]
-
Protein Precipitation (PPT): A rapid and simple method, but often insufficient on its own to remove all interfering compounds like phospholipids.[7] It is best used in combination with LLE or SPE, or by using specialized phospholipid removal plates.[7]
Optimizing chromatographic separation to resolve Vitamin K1 from co-eluting matrix components is also a critical step.[2]
Q4: Can an internal standard compensate for matrix effects? If so, what kind should I use?
A: Yes, using an appropriate internal standard (IS) is the most recognized technique to correct for matrix effects.[3] The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., Vitamin K1-d7 or ¹³C₆-Vitamin K1).[9][10]
A SIL-IS co-elutes with the unlabeled Vitamin K1 and experiences nearly identical ionization suppression or enhancement.[5] Because the mass spectrometer measures the ratio of the analyte to the IS, the effect is cancelled out, leading to accurate and precise quantification even when matrix effects are present.[9]
Troubleshooting Workflow
The following diagram outlines a systematic approach to identifying and resolving matrix effects in your Vitamin K1 LC-MS/MS analysis.
Caption: General troubleshooting workflow for matrix effects.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Vitamin K1 from Serum
This protocol is adapted from methodologies designed for lipophilic compounds in biological fluids.[8]
-
Preparation: To 500 µL of serum sample, calibrator, or control, add 50 µL of the SIL-IS working solution (e.g., 100 ng/mL Vitamin K1-d7 in methanol). Vortex briefly.
-
Protein Precipitation: Add 1.5 mL of ethanol to the tube. Vortex for 1 minute to precipitate proteins.
-
Extraction: Add 4 mL of n-hexane. Vortex vigorously for 1 minute to extract Vitamin K1 and other lipophilic compounds into the organic layer.
-
Phase Separation: Centrifuge the tubes at ≥4000 rpm for 10 minutes to achieve complete separation of the aqueous and organic layers.
-
Isolation: Carefully transfer the upper organic layer (n-hexane) to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or ≤40°C.
-
Reconstitution: Reconstitute the dried extract in 100-200 µL of the initial mobile phase (e.g., 15:85 water:methanol).[4] Vortex to ensure the residue is fully dissolved.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Caption: Experimental workflow for LLE sample preparation.
Protocol 2: Solid-Phase Extraction (SPE) for Vitamin K1 from Serum
This protocol uses a generic phospholipid removal plate, a common strategy for cleaning up serum/plasma samples.[4]
-
Preparation: Mix 200-500 µL of serum sample with the SIL-IS working solution.[4]
-
Precipitation & Loading: Add 1.5 mL of acetonitrile to the sample, vortex for 20 seconds, and centrifuge for 10 minutes at ≥4000 rpm.[4] Load the resulting supernatant onto the SPE plate/cartridge.
-
Elution: Apply a vacuum to pull the sample through the sorbent bed and collect the eluate. The phospholipids and other interferences are retained on the sorbent.
-
Evaporation: Evaporate the collected eluate to dryness under nitrogen at ≤50°C.[4]
-
Reconstitution: Reconstitute the extract in 100 µL of an appropriate solvent (e.g., 15:85 water:methanol) and inject for analysis.[4]
Quantitative Data Summary
The following tables summarize typical performance metrics from various published methods for Vitamin K1 analysis, highlighting the effectiveness of different sample preparation and analytical strategies.
Table 1: Method Performance Across Different Matrices
| Matrix Type | Sample Prep Method | IS Used | Recovery % | LOD / LOQ | Reference |
|---|---|---|---|---|---|
| Spinach | Al₂O₃ Column Cleanup | Vitamin K1-d7 | 88.3 - 90.1% | 1 / 4 µg/kg | [9][10] |
| Fat-containing Foods | UAE + SPE | Vitamin K1-d7 | 80.9 - 119.1% | 0.05 / 0.16 µg/kg | [11] |
| Human Serum | SPE (µElution) | ¹³C₆-Vitamin K1 | N/A (Matrix Factor Compensated) | 0.05 ng/mL (LLMI) | |
| Human Plasma | Phospholipid Removal | Vitamin K1-d7 | N/A | N/A | [4] |
| Human Plasma | LLE | Deuterated Analogs | > 92% | 0.14 nmol/L (LOQ) |[12] |
Table 2: Precision of Vitamin K1 Quantification
| Matrix | Concentration Levels | Intra-Assay CV (%) | Inter-Assay CV (%) | Reference |
|---|---|---|---|---|
| Fruits & Vegetables | N/A | 1.0 - 7.1% | 2.8 - 8.8% | [9][10] |
| Human Serum | Low (0.05 ng/mL) | 10.4% | 12.8% | [13] |
| Human Serum | Medium (0.5 ng/mL) | 3.2% | 11.3% | [13] |
| Human Serum | High (2.5 ng/mL) | 2.3% | 7.4% |[13] |
Visualizing Matrix Effects
The diagram below illustrates the concept of ion suppression at the ESI source, which is a primary cause of matrix effects.
Caption: Ion suppression due to co-eluting matrix components.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS [restek.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative analysis of vitamin K1 in fruits and vegetables by isotope dilution LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Extraction and Determination of Vitamin K1 in Foods by Ultrasound-Assisted Extraction, SPE, and LC-MS/MS [mdpi.com]
- 12. bevital.no [bevital.no]
- 13. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometry Parameters for Vitamin K1-d3 Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Vitamin K1-d3 using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion ([M+H]+) for this compound?
A1: The molecular weight of Vitamin K1 is approximately 450.7 g/mol . For this compound, three hydrogen atoms are replaced by deuterium atoms. Therefore, the expected monoisotopic mass will be increased by approximately 3 Da. The protonated molecule ([M+H]+) for this compound should be around m/z 454.3.
Q2: What are the recommended ionization techniques for this compound analysis?
A2: Due to its hydrophobic and non-polar nature, Atmospheric Pressure Chemical Ionization (APCI) is a robust and commonly used ionization technique for Vitamin K1 and its analogs.[1][2] Electrospray Ionization (ESI) can also be used, but it can be challenging due to the molecule's lack of easily ionizable functional groups. If using ESI, the addition of a mobile phase modifier that promotes adduct formation (e.g., ammonium formate) may improve signal intensity.[3][4]
Q3: How do I select the optimal Multiple Reaction Monitoring (MRM) transitions for this compound?
A3: To determine the optimal MRM transitions, you should perform a product ion scan of the this compound precursor ion (m/z ~454.3). Based on the known fragmentation of Vitamin K1, which typically yields a prominent product ion at m/z 187.1, a likely transition for this compound would be from the precursor ion to a product ion that retains the core naphthoquinone structure. The most intense and specific product ions should be selected for quantification and qualification. A common transition for the non-deuterated Vitamin K1 is 451.3 → 187.1.[5] For this compound, you would start by looking for a similar fragmentation pattern.
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
This is a common issue given the challenging chemical properties of Vitamin K1. The following workflow can help troubleshoot the problem.
Caption: Troubleshooting workflow for low or no this compound signal.
Detailed Steps:
-
Verify Mass Spectrometry Parameters:
-
Precursor and Product Ions: Ensure the correct m/z values are entered for the this compound precursor and its product ions. Infuse a standard solution directly into the mass spectrometer to confirm the masses.
-
Dwell Time: For LC-MS/MS, ensure the dwell time is sufficient for adequate data points across the chromatographic peak (aim for 15-20 points).
-
-
Optimize Ion Source Conditions:
-
APCI: Optimize the vaporizer temperature and corona discharge current. Higher temperatures are often required for non-polar compounds.
-
ESI: Optimize spray voltage, sheath and auxiliary gas flows, and capillary temperature. The use of a mobile phase additive like ammonium fluoride can improve ionization.[1]
-
-
Evaluate Sample Preparation:
-
Extraction Efficiency: Vitamin K1 is highly lipophilic and can adhere to plasticware.[1] Consider using silanized glassware. Evaluate the efficiency of your liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol.
-
Matrix Effects: Plasma and serum samples contain high levels of phospholipids, which can cause significant ion suppression.[6][7] Incorporate a phospholipid removal step in your sample preparation.
-
-
Review LC Method:
-
Assess Standard Integrity:
-
Vitamin K1 is sensitive to light and can degrade.[1] Prepare fresh standards and store them protected from light at low temperatures.
-
Issue 2: High Background or Interferences
High background noise or interfering peaks can compromise the accuracy and sensitivity of your assay.
Caption: Troubleshooting guide for high background and interferences.
Detailed Steps:
-
Improve Sample Cleanup: As mentioned, matrix components, especially phospholipids, are a major source of interference.[6][7] If using a simple protein precipitation, consider adding an LLE or SPE step.
-
Enhance Chromatographic Resolution: Modify your LC gradient to better separate the analyte from co-eluting matrix components. Experiment with different column chemistries if necessary.
-
Verify MRM Transition Specificity: Ensure that your chosen MRM transitions are specific to this compound and do not have contributions from other endogenous or exogenous compounds. You may need to select a different, more specific product ion.
-
Check for System Contamination: Vitamin K1 can be "sticky" and contaminate the LC system. Flush the system with a strong solvent like isopropanol.
Experimental Protocols & Data
Example Protocol: Direct Infusion for MRM Optimization
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of methanol and acetonitrile.
-
Infusion Setup: Use a syringe pump to directly infuse the standard solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
MS Settings:
-
Ionization Mode: APCI, Positive Ion
-
Scan Type: Full Scan (Q1 Scan) to identify the precursor ion.
-
Scan Type: Product Ion Scan of the identified precursor ion to identify major fragment ions.
-
-
MRM Transition Selection: From the product ion scan, select the most intense and stable fragment ions to create MRM transitions.
-
Collision Energy Optimization: For each MRM transition, perform a collision energy optimization experiment by varying the collision energy over a range (e.g., 10-50 eV) and monitoring the product ion intensity. The optimal collision energy will be the value that produces the highest intensity.
Typical Mass Spectrometry Parameters for Vitamin K1 Analysis
The following table summarizes typical parameters that can be used as a starting point for developing a method for this compound.
| Parameter | Typical Value/Setting | Reference |
| Ionization Mode | APCI, Positive | [1] |
| Precursor Ion (Vitamin K1) | m/z 451.3 | [5] |
| Product Ion (Vitamin K1) | m/z 187.1 | [5] |
| Precursor Ion (this compound) | m/z ~454.3 | Inferred |
| Product Ion (this compound) | To be determined experimentally | |
| Vaporizer Temperature (APCI) | 350 - 450 °C | [2][8] |
| Collision Gas | Argon | General Knowledge |
| LC Column | C18 or PFP, e.g., 2.1 x 100 mm, <3 µm | [1][3][4] |
| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Formate | [3][4] |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid | [3][4] |
| Internal Standard | Vitamin K1-d7 | [6] |
References
- 1. Quantitation of vitamin K1 in serum using online SPE-LC-MS/MS and the challenges of working with vitamin K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS [restek.com]
- 7. academic.oup.com [academic.oup.com]
- 8. phenomenex.com [phenomenex.com]
Common issues with deuterated internal standards in quantitative analysis.
Welcome to the Technical Support Center for Deuterated Internal Standards.
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of deuterated internal standards in quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when using deuterated internal standards?
A1: The most prevalent issues include:
-
Isotopic Exchange: Deuterium atoms on the internal standard can exchange with protons from the sample matrix or solvents, a phenomenon also known as back-exchange.[1] This can lead to an underestimation of the internal standard and overestimation of the analyte.[2]
-
Chromatographic Shift: Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[2][3][4] This can lead to differential matrix effects.
-
Differential Matrix Effects: Even with co-elution, the analyte and internal standard can experience different levels of ion suppression or enhancement from matrix components, compromising analytical accuracy.[3][5]
-
Isotopic and Chemical Purity: The presence of unlabeled analyte or other impurities in the internal standard can lead to inaccurate quantification.[3] High isotopic enrichment (≥98%) and chemical purity (>99%) are crucial.
Q2: Why is my deuterated internal standard eluting at a different retention time than my analyte?
A2: This phenomenon, known as the "isotope effect," is due to the slight differences in physicochemical properties between the deuterated and non-deuterated molecules.[4] The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to differences in polarity and interaction with the stationary phase, often resulting in an earlier elution for the deuterated compound in reversed-phase chromatography.[2][3][4]
Q3: What is isotopic exchange and when is it most likely to occur?
A3: Isotopic exchange is the unintended swapping of deuterium atoms on the internal standard with hydrogen atoms from the surrounding environment (e.g., sample matrix, solvents).[2] This is more likely to happen under the following conditions:
-
Labile Deuterium Positions: Deuterium atoms on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups are more susceptible to exchange.[5]
-
pH: The rate of exchange is highly dependent on pH, with increased rates in both acidic and basic conditions.[1] It is generally slowest around pH 2.5-3.[1]
-
Temperature: Higher temperatures can accelerate the rate of isotopic exchange.[1]
Q4: Can deuterated internal standards completely eliminate matrix effects?
A4: While they are highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[4] If there is a chromatographic shift between the analyte and the internal standard, they may elute into regions with varying degrees of ion suppression or enhancement, leading to what is known as differential matrix effects.[4][6]
Troubleshooting Guides
Guide 1: Inaccurate or Inconsistent Quantitative Results
This guide will help you troubleshoot common causes of inaccurate and inconsistent results when using deuterated internal standards.
Troubleshooting Workflow: Inaccurate Quantitative Results
Caption: Troubleshooting workflow for inaccurate quantitative results.
Experimental Protocol: Assessing Matrix Effects
This experiment helps to determine if differential matrix effects are impacting your analysis.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard in a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.[5]
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.[5]
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Data Interpretation:
A significant difference in the matrix effect between the analyte and the internal standard indicates a differential matrix effect.
| Sample Set | Analyte Peak Area | Internal Standard Peak Area | Matrix Effect (%) |
| Set A (Neat) | 1,200,000 | 1,150,000 | - |
| Set B (Post-Spike) | 600,000 | 805,000 | Analyte: 50%IS: 70% |
| Set C (Pre-Spike) | 540,000 | 724,500 | - |
In this example, the analyte experiences more significant ion suppression (50% signal remaining) than the deuterated internal standard (70% signal remaining), which would lead to an overestimation of the analyte concentration.[5]
Guide 2: Investigating Isotopic Exchange
This guide provides a workflow to determine if isotopic exchange is occurring.
Workflow for Assessing Isotopic Stability
Caption: Workflow for assessing isotopic stability of a deuterated internal standard.
Experimental Protocol: Isotopic Stability Assessment
Objective: To determine if the deuterated internal standard is stable under the analytical conditions.
Methodology:
-
Prepare two sets of samples:
-
Set A (Solvent): Spike the deuterated internal standard into the reconstitution solvent.
-
Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).[3]
-
-
Incubate: Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).[3]
-
Process: Process the samples using your established extraction procedure.[3]
-
Analyze: Analyze the samples by LC-MS/MS.
-
Monitor:
-
Monitor for any decrease in the signal of the deuterated internal standard in Set B over time compared to Set A.
-
Monitor for any increase in the signal of the non-deuterated analyte in Set B. A significant increase indicates H/D back-exchange.[3]
-
Guide 3: Assessing Internal Standard Purity
This guide outlines how to check for the presence of unlabeled analyte in your deuterated internal standard.
Logical Relationship: Impact of Internal Standard Purity
Caption: Impact of internal standard purity on assay accuracy.
Experimental Protocol: Assessing Contribution from Internal Standard
Objective: To determine the contribution of the internal standard to the analyte signal.
Methodology:
-
Prepare a Blank Sample: Use a matrix sample with no analyte.[5]
-
Spike with Internal Standard: Add the deuterated internal standard at the concentration used in the assay.[5]
-
Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.[5]
-
Evaluate the Response: The response for the unlabeled analyte should be minimal. A significant peak indicates contamination of the internal standard with the unlabeled analyte.[5]
References
Improving the sensitivity of Vitamin K1-d3 detection in biological samples.
Welcome to the technical support center for the sensitive detection of Vitamin K1-d3 in biological samples. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common and sensitive method for detecting this compound in biological samples?
A1: The most prevalent and sensitive method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers high specificity and the ability to detect the very low physiological concentrations of Vitamin K1.[4][5] Deuterated internal standards, such as Vitamin K1-d7, are essential for accurate quantification to compensate for matrix effects and variations during sample preparation.[4][6]
Q2: Which ionization technique, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is better for this compound analysis?
A2: Both ESI and APCI can be used for Vitamin K1 analysis. However, APCI is often preferred for non-polar, thermally stable compounds like Vitamin K1 and may be less susceptible to matrix effects from lipids commonly found in biological samples.[4][7][8][9] Some studies have reported higher sensitivity with APCI compared to ESI for Vitamin K1 determination.[8] Ultimately, the choice may depend on the specific instrumentation and sample matrix.
Q3: Why am I observing low recovery of this compound during sample preparation?
A3: Low recovery is a common issue due to the high lipophilicity of Vitamin K1, which can cause it to adhere to surfaces.[10] Several factors can contribute to this:
-
Inadequate Extraction: The choice of extraction solvent and method is critical. A combination of protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is often recommended to efficiently isolate Vitamin K1 from the sample matrix.[1][6]
-
Sample Preparation Losses: Vitamin K1 is sensitive to light and can degrade.[10][11] All sample preparation steps should be performed in amber or light-protected tubes.
-
Evaporation Issues: During the solvent evaporation step, Vitamin K1 can be lost. Careful control of temperature and nitrogen flow is necessary.[10]
Q4: What are the common causes of high signal variability or poor reproducibility in my results?
A4: High variability is often linked to inconsistent sample preparation and matrix effects.[1]
-
Matrix Effects: Lipids and other endogenous compounds in biological samples can suppress or enhance the ionization of this compound, leading to inaccurate results.[5] Utilizing a deuterated internal standard (e.g., Vitamin K1-d7) is the best way to compensate for these effects.[4]
-
Inconsistent Extraction: Variations in extraction efficiency between samples will lead to poor reproducibility. Ensure consistent vortexing times, solvent volumes, and phase separation.
-
Chromatography Issues: Poor peak shape or shifting retention times can contribute to variability. This may be due to column degradation, improper mobile phase preparation, or sample matrix components affecting the column.
Q5: How can I improve the sensitivity and lower the limit of detection (LOD) for my this compound assay?
A5: To enhance sensitivity:
-
Optimize Sample Preparation: Employ a robust extraction method like a combination of protein precipitation and solid-phase extraction (SPE) to effectively remove interferences and concentrate the analyte.[1]
-
Optimize LC-MS/MS Parameters: Fine-tune the ionization source parameters (e.g., temperature, gas flows) and MS settings (e.g., collision energy) for the specific this compound transition.
-
Choose the Right Column: A high-efficiency column, such as a sub-2 µm particle size column, can improve peak shape and signal-to-noise ratio.
-
Online SPE: Consider using an online SPE-LC-MS/MS setup to automate sample cleanup and injection, which can improve recovery and reproducibility.[10]
Troubleshooting Guides
Issue 1: Low Signal Intensity or No Peak Detected for this compound
This guide helps to diagnose and resolve issues related to poor or absent signal for this compound.
Caption: Troubleshooting workflow for low or no this compound signal.
Issue 2: High Variability and Poor Reproducibility
This guide outlines steps to identify and mitigate sources of inconsistent results in this compound quantification.
Caption: Troubleshooting guide for high variability in this compound results.
Quantitative Data Summary
The following tables summarize quantitative data from various published LC-MS/MS methods for Vitamin K1 detection.
Table 1: Comparison of LC-MS/MS Method Performance for Vitamin K1 Detection
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Biological Matrix | Serum | Plasma | Plasma | Serum |
| Ionization | ESI | ESI | APCI | APCI |
| Linearity Range | 0.077–26 ng/mL[4] | 0.10-10 ng/mL[5] | 0.1-150.0 ng/mL[6] | 0.3-1,000 ng/mL[12] |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[4] | 0.10 ng/mL[5] | 0.1 ng/mL[6] | 0.3 ng/mL[12] |
| Intra-assay Precision (%CV) | ≤20% at LLOQ[4] | 0.207-7.83%[5] | <8%[12] | 2.4%[8] |
| Inter-assay Precision (%CV) | Not Specified | 3.39-5.75%[5] | <15%[12] | 8.3%[8] |
| Recovery | Not Specified | Within 10% of nominal[5] | ≥88.2%[6] | >98%[8] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation and Solid-Phase Extraction (SPE)
This protocol is a representative method for extracting Vitamin K1 from serum or plasma.
Caption: Workflow for Vitamin K1 extraction using protein precipitation and SPE.
Detailed Steps:
-
Sample Aliquoting: Start with 200 µL of serum or plasma in a light-protected microcentrifuge tube.[4]
-
Internal Standard Spiking and Protein Precipitation: Add 600 µL of ethanol containing the deuterated internal standard (e.g., Vitamin K1-d7).[4] Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.[4]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Oasis PRiME HLB) according to the manufacturer's instructions.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with an appropriate solvent (e.g., methanol/water mixture) to remove polar interferences.
-
Elute Vitamin K1 with a non-polar solvent like heptane.[4]
-
-
Evaporation: Dry the eluate under a gentle stream of nitrogen at room temperature.[11] Be cautious to avoid overheating, which can degrade the analyte.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase of your LC method.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
This section provides a general protocol for the LC-MS/MS analysis of this compound.
Table 2: Example LC-MS/MS Parameters
| Parameter | Setting |
| LC System | UPLC/UHPLC system |
| Column | C18 or Phenyl-Hexyl (e.g., 100 x 2.1 mm, <3 µm)[10][11] |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate[5] |
| Mobile Phase B | Methanol with 0.1% Formic Acid[5] |
| Flow Rate | 0.4 mL/min[5] |
| Gradient | A suitable gradient starting with high aqueous phase and ramping up to high organic phase to elute the lipophilic Vitamin K1. |
| Injection Volume | 5 µL[5] |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | APCI or ESI (Positive Ion Mode)[4][6] |
| MRM Transitions | Vitamin K1: e.g., 451.3 -> 187.1 m/z; Vitamin K1-d7: e.g., 458.1 -> 194.3 m/z[6] |
| Source Temperature | 350–500 °C (for APCI)[9] |
Note: The specific MRM transitions and LC gradient should be optimized for your instrument and specific deuterated standard.
References
- 1. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advanced LC-MS/MS Quantification of Fat-Soluble Vitamins - Creative Proteomics [creative-proteomics.com]
- 3. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. restek.com [restek.com]
- 6. A sensitive and rapid UFLC-APCI-MS/MS bioanalytical method for quantification of endogenous and exogenous Vitamin K1 isomers in human plasma: Development, validation and first application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative determination of plasma vitamin K1 by high-performance liquid chromatography coupled to isotope dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 10. Quantitation of vitamin K1 in serum using online SPE-LC-MS/MS and the challenges of working with vitamin K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Co-elution of Vitamin K1 and Vitamin K1-d3
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering co-elution issues with Vitamin K1 (phylloquinone) and its deuterated internal standard, Vitamin K1-d3, during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is co-elution, and why is it a problem for Vitamin K1 and its deuterated internal standard (IS)?
A: Co-elution occurs when two or more compounds exit the chromatography column at the same time, resulting in overlapping peaks. While a stable isotope-labeled internal standard (SIL-IS) like this compound is designed to co-elute closely with the analyte (Vitamin K1) to compensate for matrix effects and instrument variability, perfect co-elution can sometimes be problematic. If the peaks completely overlap, high concentrations of the analyte can interfere with the detection of the internal standard, or vice-versa, a phenomenon known as cross-talk. This is especially critical if the mass spectrometer cannot sufficiently resolve the two compounds or if detector saturation occurs.
Q2: Why do Vitamin K1 and this compound sometimes separate during chromatography?
A: The separation, though often slight, is due to the kinetic isotope effect (KIE). The deuterium atoms in this compound are heavier than the hydrogen atoms they replace. This can lead to subtle differences in the molecule's interaction with the stationary phase of the chromatography column. In reversed-phase chromatography, deuterated compounds often exhibit slightly shorter retention times and elute marginally earlier than their non-deuterated counterparts. The goal of method development is to achieve near-perfect co-elution without complete overlap, ensuring both peaks are narrow and symmetrical.
Q3: Is complete baseline separation between Vitamin K1 and this compound always necessary?
A: No, complete baseline separation is not necessary and often not the primary goal. The internal standard is intended to mimic the chromatographic behavior of the analyte. The ideal scenario is near co-elution with just enough separation to distinguish the two peaks chromatographically, preventing ion suppression cross-talk between the analyte and the IS. Most validated methods show a very small shift in retention time, which is perfectly acceptable.
Q4: What are the typical mass transitions (MRM) for Vitamin K1 and its deuterated analogs?
A: In Multiple Reaction Monitoring (MRM) mode, specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For Vitamin K1, a common transition is m/z 451.3 → 187.1. For a deuterated standard like Vitamin K1-d7, the corresponding transition would be m/z 458.1 → 194.3.[1] The exact m/z values will depend on the specific deuterated standard used (e.g., d3, d4, d7) and the adduct ion formed (e.g., [M+H]+).
Troubleshooting Guide: Improving Chromatographic Separation
Q: My Vitamin K1 and K1-d3 peaks are not resolving sufficiently. Where do I start?
A: Begin by systematically evaluating your chromatographic method. The goal is to introduce or enhance selectivity between the two molecules. A logical workflow involves assessing the column, mobile phase, and gradient conditions. Minor adjustments to these parameters can often provide the necessary resolution.
Caption: A logical workflow for troubleshooting co-elution issues.
Q: How can I modify my mobile phase to improve separation?
A: Changing the organic component of your mobile phase can alter selectivity.
-
Switch Organic Solvent: If you are using acetonitrile, consider switching to methanol. Methanol has different solvent properties and can change the interaction kinetics with the stationary phase, potentially improving the resolution of structurally similar compounds like Vitamin K1 and its isotopologues.[2]
-
Additives: The use of additives like formic acid or ammonium formate/fluoride is common to improve peak shape and ionization efficiency.[3] While they may not dramatically impact the separation of isotopologues, ensuring you are using an optimal concentration (e.g., 0.1% formic acid) is crucial for robust chromatography.
Q: What is the impact of the HPLC/UHPLC column on separation?
A: The column's stationary phase chemistry is a critical factor for selectivity. If a standard C18 column is not providing adequate separation, consider alternatives.[2]
-
Phenyl-Hexyl or Biphenyl Phases: These columns offer different retention mechanisms, including pi-pi interactions, which can be effective for separating aromatic compounds like Vitamin K1.[4][5]
-
Pentafluorophenyl (PFP) Phases: PFP columns provide an alternative selectivity through a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions. A method using an HSS PFP column has been shown to be effective for Vitamin K1 analysis.
-
Particle Size and Column Length: Using a column with smaller particles (e.g., sub-2 µm) and/or a longer column length will increase efficiency and provide more theoretical plates, which can translate to better resolution of closely eluting peaks.
Q: Can I adjust the gradient profile to resolve the peaks?
A: Yes, modifying the gradient is one of the most effective ways to improve resolution.
-
Shallow Gradient: A slower, shallower gradient gives the analytes more time to interact with the stationary phase, allowing for better separation of closely related compounds. If your initial gradient is, for example, 5 minutes long, try extending it to 10-15 minutes over the elution window of Vitamin K1. A gradient from 70% to 98% organic phase over 12 minutes has been used effectively.[3]
-
Isocratic Hold: An initial isocratic hold at a specific mobile phase composition can sometimes improve the separation of early-eluting, highly similar compounds.[6]
Q: What other parameters, like flow rate and temperature, can I change?
A: Flow rate and temperature can also be optimized.
-
Lower Flow Rate: Reducing the flow rate increases the interaction time between the analytes and the stationary phase, which can enhance resolution, albeit at the cost of a longer run time.
-
Adjust Temperature: Lowering the column temperature (e.g., from 40°C to 30°C) increases mobile phase viscosity and can slow down diffusion processes, sometimes leading to improved resolution. Conversely, increasing temperature can improve efficiency but may decrease retention and resolution. It is an empirical parameter that should be tested.
Data & Protocols
Table 1: Comparison of Published LC-MS Conditions for Vitamin K1 Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Reference | Waters Corp | Restek Corp[4] | Zhang et al. (2020)[3] |
| Column | ACQUITY UPLC HSS PFP, 1.8 µm | Raptor Biphenyl, 2.7 µm | ZORBAX SB-C18, 1.8 µm |
| Mobile Phase A | Water + Ammonium Fluoride | Water + 0.1% Formic Acid | Water + 0.01% Formic Acid |
| Mobile Phase B | Methanol + Ammonium Fluoride | Methanol + 0.1% Formic Acid | Methanol + 0.01% Formic Acid + 2.5mM Ammonium Formate |
| Flow Rate | Not Specified | 0.5 mL/min | 0.2 mL/min |
| Gradient | Described as "gradient" | 4-minute gradient | 15-minute gradient |
| Run Time | 3.7 minutes | 4 minutes | 15 minutes |
| Internal Standard | 13C6-Vitamin K1 | Vitamin K1-d7 | Not specified, but isotope dilution mentioned[7] |
Example Experimental Protocol: Sample Prep and LC-MS/MS Analysis
This protocol is a representative example based on common practices and should be optimized for your specific instrumentation and application.
1. Sample Preparation (Protein Precipitation & PL Removal)
-
To a 200 µL aliquot of serum or plasma, add 600 µL of acetonitrile containing the this compound internal standard.[5]
-
Vortex for 30 seconds at high speed to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitate.
-
Transfer the supernatant to a phospholipid removal plate or cartridge.
-
Elute the sample according to the manufacturer's instructions.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.[4]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 85% Methanol / 15% Water) and vortex.[4]
-
Transfer to an autosampler vial for injection.
2. LC-MS/MS Conditions
-
LC System: UHPLC system capable of binary gradient elution.
-
Column: Biphenyl phase column (e.g., 100 x 2.1 mm, 2.7 µm).[4][5]
-
Column Temperature: 40°C.[3]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Methanol with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Profile:
-
0.0 - 1.0 min: Hold at 85% B.
-
1.0 - 5.0 min: Ramp from 85% to 98% B.
-
5.0 - 6.0 min: Hold at 98% B.
-
6.1 - 7.0 min: Return to 85% B and equilibrate.
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive mode.[8]
-
MRM Transitions (Example):
-
Vitamin K1: Q1: 451.4 -> Q3: 187.2
-
This compound: Q1: 454.4 -> Q3: 187.2 (or other appropriate product ion)
-
Caption: General workflow for Vitamin K1 analysis from plasma.
References
- 1. researchgate.net [researchgate.net]
- 2. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS [restek.com]
- 5. academic.oup.com [academic.oup.com]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative determination of plasma vitamin K1 by high-performance liquid chromatography coupled to isotope dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability testing of Vitamin K1-d3 under different storage conditions.
This technical support center provides guidance on the stability testing of Vitamin K1-d3 under various storage conditions. As specific stability data for the deuterated form (this compound) is limited, the information presented here is based on studies of Vitamin K1 (phylloquinone). This is a common scientific practice, as the deuteration is generally expected to have a minimal impact on the compound's stability.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that affect the stability of this compound?
A1: The primary factors affecting Vitamin K1 stability are light, temperature, and pH. Vitamin K1 is particularly sensitive to light, especially UV and fluorescent light, which can cause rapid degradation.[1][2] Elevated temperatures can also accelerate degradation. While it is relatively stable in neutral conditions, it shows poor stability in acidic environments, particularly at pH 4.[3]
Q2: What are the expected degradation products of this compound?
A2: The main degradation products of Vitamin K1 include its 2,3-epoxide and chromenol forms.[4][5] Under photolytic stress, Vitamin K1 can convert to Vitamin K1 chromenol.[4] The formation of these products can be monitored using appropriate analytical techniques like HPLC-MS.
Q3: What is the recommended way to store this compound solutions?
A3: To ensure stability, this compound solutions should be stored protected from light in amber containers, preferably at refrigerated temperatures (2-8°C).[1][6] For long-term storage, freezing at -20°C is recommended.[6]
Q4: Can I use plastic containers to store this compound solutions?
A4: While amber glass bottles are ideal, amber plastic syringes and bottles can be used for shorter-term storage under refrigerated conditions. However, studies have shown that the stability of Vitamin K1 is greater in glass containers compared to plastic over extended periods.
Data on Vitamin K1 Stability
The following tables summarize quantitative data on the stability of Vitamin K1 under different conditions.
Table 1: Photostability of Vitamin K1 in Solution
| Light Source | Container | Degradation Rate Constant (day⁻¹) | Key Findings |
| UV Light (254 nm) | Borosilicate Glass | 7.63 | Rapid decomposition observed.[1] |
| Fluorescent & Daylight | Clear Glass Bottle | 0.31 | Slower but significant degradation.[1] |
| Fluorescent & Daylight | Amber Glass Bottle | Stable for at least 30 days | Light protection is highly effective.[1] |
| Fluorescent & Daylight | Refrigerator (in amber plastic or glass) | Stable | Refrigeration enhances stability.[1] |
Table 2: Stability of Vitamin K1 in Aqueous Solution at Different pH Values
| pH | Storage Condition | Observation |
| 4 | Buffer Solution | Poor stability observed.[3] |
| 7, 8, 10, 11 | Buffer Solution | More stable than at pH 4.[3] |
Experimental Protocols
Protocol: Stability Indicating HPLC Method for this compound
This protocol describes a general procedure for assessing the stability of this compound in a solution using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade solvents (e.g., methanol, ethanol, isopropanol, heptane)
-
Reagent-grade water
-
Solid Phase Extraction (SPE) cartridges (if necessary for sample cleanup)
-
HPLC system with a UV or fluorescence detector
-
Reversed-phase C18 column or normal-phase silica column
2. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or ethanol) to prepare a stock solution of known concentration. Store this solution protected from light at 2-8°C.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Sample Solutions: Prepare your this compound samples in the desired matrix and store them under the specified stability conditions (e.g., different temperatures, light exposures).
3. HPLC Method:
-
Mobile Phase (Isocratic): A common mobile phase for reversed-phase HPLC is a mixture of methanol and water.[7] For normal-phase HPLC, a mixture of heptane with small amounts of polar modifiers like diisopropyl ether and octanol can be used.
-
Column: A C18 column is suitable for reversed-phase separation, while a silica column is used for normal-phase separation.[8]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Set the UV detector to 248 nm or 254 nm.[7][9] For fluorescence detection, an excitation wavelength of 246 nm and an emission wavelength of 430 nm can be used after post-column reduction.[8]
-
Injection Volume: Inject a consistent volume (e.g., 20 µL) of standards and samples.
4. Stability Study Procedure:
-
At specified time points (e.g., 0, 1, 2, 4 weeks), withdraw an aliquot of the sample stored under each condition.
-
If necessary, perform sample preparation steps such as extraction or dilution to bring the concentration within the range of the calibration curve.
-
Analyze the samples by HPLC.
-
Quantify the amount of this compound remaining by comparing the peak area to the calibration curve.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing in HPLC Analysis
-
Possible Cause: Column degradation or contamination.
-
Solution: Flush the column with a strong solvent (e.g., isopropanol) to remove contaminants. If the problem persists, the column may need to be replaced. Ensure proper column equilibration before each run.
Issue 2: Inconsistent Retention Times
-
Possible Cause: Insufficient column equilibration time, especially in normal-phase HPLC. Fluctuations in mobile phase composition or temperature.
-
Solution: Allow adequate time for the column to equilibrate with the mobile phase before injecting samples. Use a column oven to maintain a stable temperature. Ensure the mobile phase is well-mixed and degassed.
Issue 3: Unexpectedly Fast Degradation of this compound
-
Possible Cause: Accidental exposure to light.[1] Contamination of the sample with oxidizing agents. Incorrect pH of the sample matrix.
-
Solution: Ensure all sample handling and storage are performed under light-protected conditions (e.g., using amber vials and minimizing exposure to ambient light).[1] Use high-purity solvents and reagents. Verify the pH of your sample matrix and adjust if necessary.
Issue 4: Appearance of Unknown Peaks in the Chromatogram
-
Possible Cause: Formation of degradation products.
-
Solution: Identify the degradation products by comparing their retention times to known standards of potential degradants like Vitamin K1 2,3-epoxide. Mass spectrometry (LC-MS) can be used for definitive identification.[5]
Visualizations
Caption: Workflow for a comprehensive stability study of this compound.
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 1. Influence of DL methionine and sodium metabisulphite on the photostability of vitamin k1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The stability of water- and fat-soluble vitamin in dentifrices according to pH level and storage type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. eaglebio.com [eaglebio.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Vitamin K1-d3 Stability and Signal Optimization
Welcome to the technical support center for Vitamin K1-d3 analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to solvent selection for this compound stability and signal intensity in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: Which solvents are recommended for dissolving and storing this compound standards?
A1: this compound, being a fat-soluble vitamin, dissolves well in a variety of organic solvents. For stock solutions, non-polar organic solvents such as hexane, cyclohexane, and iso-octane are suitable.[1] For working solutions and reconstitution of dried extracts for LC-MS analysis, polar organic solvents like methanol, ethanol, acetonitrile, and isopropanol are commonly used.[1] The choice of solvent can significantly impact the stability and signal intensity of the analyte.
Q2: How stable is this compound in different organic solvents?
A2: The stability of Vitamin K1 is influenced by factors such as the solvent, exposure to light, temperature, and the presence of oxygen and alkaline conditions.[2][3] Vitamin K1 is known to be particularly sensitive to light, and its degradation often follows first-order kinetics.[4] While comprehensive, direct comparative stability data for this compound in various organic solvents is limited in publicly available literature, general stability observations for Vitamin K1 provide valuable guidance. It is stable to air and moisture but is decomposed by sunlight and alkaline solutions.[2] For long-term storage, it is recommended to store solutions in unopened original containers under an inert gas at temperatures below 15°C.[2]
Summary of Vitamin K1 Stability and Solubility in Common Solvents
| Solvent | Solubility (at 22°C) | Known Stability Characteristics |
| Methanol | 11,000 mg/L | Commonly used for stock and working solutions.[5] |
| Acetonitrile | 15,000 mg/L | Frequently used in mobile phases for LC-MS analysis.[1] |
| Ethanol | 75,000 mg/L | Good solubility.[2] |
| n-Hexane | Freely Soluble | Suitable for extraction due to its non-polar nature.[1] |
| Cyclohexane | Freely Soluble | Used for extraction; photodegradation in this solvent has been studied.[1] |
| Iso-octane | Freely Soluble | A good choice for initial dissolution of the pure compound.[1] |
Q3: How does the choice of reconstitution solvent affect the this compound signal in LC-MS analysis?
A3: The reconstitution solvent can have a significant impact on the LC-MS signal intensity and peak shape. A solvent that is too strong (i.e., has a higher elution strength than the initial mobile phase) can cause peak distortion, such as fronting or splitting. Conversely, a solvent that is too weak may lead to poor solubility and peak tailing. For reversed-phase chromatography, it is generally recommended to reconstitute the sample in a solvent that is as weak as, or slightly weaker than, the initial mobile phase. The presence of matrix components in the sample can also lead to ion suppression or enhancement, and the choice of reconstitution solvent can modulate these effects.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound that may be related to the choice of solvent.
Issue 1: Low or No Signal for this compound
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | - Protect from Light: Vitamin K1 is highly sensitive to light.[2][3] Prepare and store all solutions in amber vials or protect them from light with aluminum foil. Perform sample preparation under yellow light if possible. - Check pH: Avoid alkaline conditions as they can degrade Vitamin K1.[2] Ensure that any aqueous components of your solutions are neutral or slightly acidic. - Temperature: Store stock and working solutions at appropriate temperatures (e.g., -20°C or below for long-term storage).[5] |
| Poor Solubility in Reconstitution Solvent | - Solvent Mismatch: Ensure the reconstitution solvent is compatible with the analyte and the initial mobile phase conditions. For reversed-phase LC, reconstituting in a high percentage of organic solvent when the initial mobile phase is highly aqueous can lead to precipitation on injection. Try to match the organic content of your reconstitution solvent to your initial mobile phase. |
| Ion Suppression | - Matrix Effects: Co-eluting matrix components can suppress the ionization of this compound. The choice of extraction and reconstitution solvent can influence the extent of matrix effects.[6] Consider a more rigorous sample cleanup procedure or try different reconstitution solvents to see if signal intensity improves. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Step |
| Inappropriate Reconstitution Solvent Strength | - Solvent Stronger than Mobile Phase: If your reconstitution solvent is significantly stronger than your initial mobile phase, you may observe peak fronting or splitting. Dilute your sample with the initial mobile phase or a weaker solvent. - Solvent Weaker than Mobile Phase: If your analyte has poor solubility in the reconstitution solvent, you may see peak tailing. Ensure your chosen solvent can fully dissolve the dried extract. |
| Analyte Adsorption | - Active Sites in the Flow Path: Vitamin K1 can be "sticky" and adsorb to surfaces in the LC system.[7] Ensure the system is well-passivated. The choice of solvent can sometimes influence these interactions. |
| Column Overload | While less common for trace analysis, injecting too high a concentration can lead to peak distortion. This is often exacerbated by a strong injection solvent. Dilute the sample and reinject. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Different Solvents
This protocol outlines a general procedure to evaluate the stability of this compound in various solvents under different storage conditions.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., iso-octane or methanol) to prepare a concentrated stock solution.
-
-
Preparation of Working Solutions:
-
Dilute the stock solution with each of the test solvents (e.g., methanol, acetonitrile, isopropanol, hexane) to a final concentration suitable for your analytical method.
-
-
Storage Conditions:
-
Aliquot the working solutions into amber vials.
-
Store the vials under different conditions:
-
Refrigerated (2-8°C)
-
Room temperature (~25°C)
-
Frozen (-20°C or -80°C)
-
Room temperature with exposure to ambient light.
-
-
-
Time-Point Analysis:
-
Analyze the samples at regular intervals (e.g., 0, 24, 48, 72 hours, and 1 week) using a validated LC-MS method.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.
-
Plot the percentage remaining versus time for each solvent and storage condition to determine the degradation rate.
-
Protocol 2: Evaluation of Reconstitution Solvent Effect on Signal Intensity
This protocol describes how to assess the impact of different reconstitution solvents on the LC-MS signal of this compound.
-
Sample Preparation:
-
Prepare a pooled sample extract by performing your standard extraction procedure.
-
Evaporate the extract to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extracts in a series of different solvents (e.g., 100% methanol, 100% acetonitrile, 50:50 methanol:water, 50:50 acetonitrile:water, and your initial mobile phase composition).
-
-
LC-MS Analysis:
-
Inject equal volumes of each reconstituted sample into the LC-MS system.
-
-
Data Analysis:
-
Compare the peak area and/or peak height of this compound obtained from each reconstitution solvent.
-
Evaluate the peak shape for any distortions.
-
The solvent that provides the highest signal intensity and the best peak shape is considered optimal for your method.
-
Visualizations
Caption: Experimental workflow for evaluating solvent effects on this compound stability and signal.
Caption: Troubleshooting flowchart for low or no this compound signal.
References
- 1. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ec.europa.eu [ec.europa.eu]
- 3. scispace.com [scispace.com]
- 4. jocpr.com [jocpr.com]
- 5. mdpi.com [mdpi.com]
- 6. Discover the Methodology for Effectively Evaluating and Screening for Vitamin K Compounds | Separation Science [sepscience.com]
- 7. Quantitation of vitamin K1 in serum using online SPE-LC-MS/MS and the challenges of working with vitamin K - PubMed [pubmed.ncbi.nlm.nih.gov]
Guide to correcting for isotopic interference in Vitamin K1-d3 measurements.
Technical Support Center: Vitamin K1-d3 Measurements
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals correct for isotopic interference in this compound measurements.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of Vitamin K1 and this compound analysis?
A: Isotopic interference occurs when the signal of the deuterated internal standard (this compound) is artificially increased by contributions from the naturally occurring heavy isotopes of the endogenous analyte (unlabeled Vitamin K1). Vitamin K1 contains a high number of carbon atoms, and approximately 1.1% of all carbon is the heavy isotope ¹³C.
In mass spectrometry, molecules of unlabeled Vitamin K1 containing one, two, or three ¹³C atoms will be detected at higher mass-to-charge ratios (m/z), specifically at M+1, M+2, and M+3, where M is the monoisotopic mass of unlabeled Vitamin K1. The M+3 isotopic peak of the unlabeled Vitamin K1 has the same nominal mass as the monoisotopic peak of the this compound internal standard, leading to an overlap and an erroneously high signal for the internal standard.
Q2: Why is correcting for this isotopic interference crucial for accurate quantification?
Q3: How can I identify if isotopic interference is compromising my Vitamin K1 measurements?
A: There are several key indicators that suggest isotopic interference may be a problem in your assay:
-
Non-Linear Calibration Curves: At higher concentrations of unlabeled Vitamin K1, its isotopic contribution to the this compound signal becomes more pronounced, causing the calibration curve to lose linearity and bend downwards.[1]
-
Negative Bias at High Concentrations: Quality control (QC) samples with high concentrations of Vitamin K1 may show a consistent negative bias, indicating that the calculated concentration is lower than the true value.
-
Signal in Blank Samples: When analyzing a matrix blank that contains endogenous Vitamin K1 but no spiked internal standard, you may observe a small but measurable peak at the m/z designated for this compound.
Troubleshooting Guide
This section provides solutions to common problems encountered due to isotopic interference.
| Symptom | Potential Cause | Recommended Solution |
| Calibration curve is non-linear, especially at the high end. | Significant isotopic contribution from high-concentration calibrators to the internal standard channel. | Implement a mathematical correction algorithm. (See Experimental Protocol 1). |
| High QC samples consistently fail with a negative bias. | Under-quantification of the analyte due to an over-quantified internal standard signal. | Verify the isotopic contribution experimentally and apply a correction factor. Consider using a more heavily labeled internal standard (e.g., ¹³C₆-Vitamin K1) for future assays. |
| The internal standard peak is present in "zero samples" (blank matrix with no IS). | The M+3 isotope peak from endogenous Vitamin K1 in the blank matrix is being detected in the this compound channel. | This confirms the presence of isotopic interference. The intensity of this peak can be used to estimate the level of interference. |
| Inconsistent internal standard response across a batch. | This can be due to matrix effects or improper sample processing, but significant isotopic interference from samples with highly variable endogenous Vitamin K1 levels can also contribute. | Monitor qualifier ions for the internal standard to ensure signal purity.[3] If interference is confirmed, apply mathematical corrections. |
Experimental Protocols
Protocol 1: Experimental Determination of the Isotopic Contribution Factor
This protocol describes how to measure the percentage of the unlabeled Vitamin K1 signal that contributes to the this compound signal.
Methodology:
-
Prepare a High-Concentration Standard: Prepare a solution of unlabeled Vitamin K1 at a high concentration (e.g., 10,000 ng/mL) in a clean solvent like methanol or acetonitrile. No internal standard should be added.
-
Instrument Setup: Set up your LC-MS/MS method to monitor the MRM (Multiple Reaction Monitoring) transitions for both unlabeled Vitamin K1 and this compound.
-
Direct Infusion or Injection:
-
Direct Infusion (Recommended): Infuse the high-concentration solution directly into the mass spectrometer to obtain a stable and strong signal.
-
LC Injection: If direct infusion is not possible, perform several injections of the high-concentration standard.
-
-
Data Acquisition: Acquire data, focusing on the signal intensity or peak area for the primary transitions of both compounds.
-
Calculate the Correction Factor: Measure the peak area of the unlabeled Vitamin K1 (Area_Analyte) and the peak area of the signal appearing in the this compound channel (Area_Interference).
Correction Factor (%) = (Area_Interference / Area_Analyte) * 100
Expected Isotopic Contribution
The theoretical natural abundance of isotopes can be used to predict this contribution. For a molecule with the complexity of Vitamin K1 (C₃₁H₄₆O₂), the M+3 peak is expected to be approximately 1-2% of the monoisotopic (M) peak. The experimentally determined value is recommended for the most accurate corrections.
| Isotope Peak | Theoretical Contribution to IS Channel | Experimental Value (Example) |
| M+3 of Vitamin K1 | ~1.5% | User to determine experimentally |
Protocol 2: Applying the Mathematical Correction to Sample Data
Once the correction factor is determined, it can be applied to all experimental samples, calibrators, and QCs.
Methodology:
-
Acquire Data: For each sample, measure the peak area for the unlabeled Vitamin K1 (Measured_Analyte_Area) and the this compound internal standard (Measured_IS_Area).
-
Calculate the Corrected Internal Standard Area: Use the following formula to subtract the interfering portion from the total internal standard signal:
Corrected_IS_Area = Measured_IS_Area - (Measured_Analyte_Area * Correction_Factor) (Note: The Correction Factor should be in decimal form, e.g., 1.5% = 0.015)
-
Calculate Analyte Concentration: Use the Corrected_IS_Area in your standard regression equation to calculate the final concentration of Vitamin K1.
Visualizations
Below are diagrams illustrating the concepts and workflows described in this guide.
Caption: Principle of M+3 isotopic interference in this compound analysis.
Caption: Workflow for identifying and correcting isotopic interference.
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. en-trust.at [en-trust.at]
- 3. Observation of a positive interference in LC-MS/MS measurement of d6-25-OH-vitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating Precision: A Comparative Guide to a Validated LC-MS/MS Method for Phylloquinone Analysis Using a Deuterated Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of phylloquinone (Vitamin K1) is paramount for pharmacokinetic studies, nutritional analysis, and clinical diagnostics. This guide provides a comprehensive comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a deuterated internal standard, Vitamin K1-d7, against an established high-performance liquid chromatography (HPLC) method with a non-deuterated internal standard. The use of a stable isotope-labeled internal standard is presented as the gold standard for mitigating matrix effects and ensuring the highest accuracy and precision.
This guide delves into the validation parameters and detailed experimental protocols for both methodologies, offering a clear comparison of their performance. All quantitative data is summarized in structured tables for ease of comparison, and key experimental workflows are visualized using diagrams.
Performance Characteristics: A Side-by-Side Comparison
The validation of an analytical method is crucial to demonstrate its suitability for its intended purpose. Key performance indicators include linearity, precision, accuracy, and the limits of detection and quantification. The following tables summarize these parameters for an LC-MS/MS method using Vitamin K1-d7 as an internal standard and an HPLC method employing a non-deuterated synthetic analog, K1(25), as the internal standard.
Table 1: Method Performance Comparison
| Validation Parameter | LC-MS/MS with Vitamin K1-d7 Internal Standard | HPLC with Fluorescence Detection and K1(25) Internal Standard |
| Linearity (Correlation Coefficient, r²) | ≥0.995[1] | >0.999[2] |
| Lower Limit of Quantification (LLOQ) | 0.03 ng/mL[1] | 0.1 nmol/L (~0.045 ng/mL)[3] |
| Limit of Detection (LOD) | 0.0019 ng/mL[1] | Not explicitly stated, but LLOQ is 0.1 nmol/L[3] |
| Intra-Assay Precision (%CV) | 2.3% - 10.4%[1] | 4.2%[3] |
| Inter-Assay Precision (%CV) | 7.4% - 12.8%[1] | 4.9%[3] |
| Accuracy (Bias %) | 3.5% - 10.2%[1] | Not explicitly stated in terms of bias % |
| Recovery (%) | 102.6% - 108.3%[1] | Not explicitly stated |
Table 2: Summary of Validation Results for LC-MS/MS with Vitamin K1-d7 [1]
| Analyte | QC Level (ng/mL) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy (Bias %) |
| Phylloquinone (K1) | 0.05 | 10.4 | 12.8 | 10.2 |
| 0.5 | 3.2 | 11.3 | 3.5 | |
| 2.5 | 2.3 | 7.4 | 4.9 |
The Gold Standard: Advantages of a Deuterated Internal Standard
A deuterated internal standard, such as Vitamin K1-d3 or the commonly used Vitamin K1-d7, is considered the ideal choice for quantitative mass spectrometry for several reasons:
-
Similar Physicochemical Properties: Deuterated standards have nearly identical chemical and physical properties to the analyte. This ensures they behave similarly during sample extraction, chromatography, and ionization, effectively compensating for any sample loss or matrix-induced signal suppression or enhancement.
-
Co-elution: The analyte and its deuterated internal standard co-elute from the liquid chromatography column. This is critical for accurate correction of matrix effects, which can vary across the chromatographic peak.
-
Mass Differentiation: The mass difference between the analyte and the deuterated standard allows for their simultaneous detection and quantification by the mass spectrometer without spectral overlap.
While highly effective, it is important to note that a phenomenon known as the "isotope effect" can sometimes lead to a slight chromatographic shift between the analyte and the deuterated internal standard. Careful chromatographic optimization is necessary to minimize this effect and ensure accurate quantification.
Alternative internal standards, such as the synthetic analog K1(25), can also provide good results but may not perfectly mimic the behavior of the endogenous analyte in all matrices, potentially leading to less accurate correction for matrix effects.
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reproducible and reliable analytical data. Below are the methodologies for the LC-MS/MS analysis of phylloquinone using a deuterated internal standard and an HPLC method with a non-deuterated internal standard.
Method 1: LC-MS/MS with Deuterated Internal Standard (Vitamin K1-d7)
This method is adapted from a validated procedure for the quantification of phylloquinone in human serum.[1]
1. Sample Preparation:
-
To 500 µL of serum, add 10 µL of the deuterated internal standard working solution.
-
Add 2 mL of ethanol to precipitate proteins and vortex briefly.
-
Add 4 mL of n-hexane, vortex for 5 minutes, and then centrifuge at 2,147 x g for 10 minutes.
-
Transfer the upper n-hexane layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography:
-
Column: A suitable C18 or similar reversed-phase column.
-
Mobile Phase A: Water/Methanol (50/50, v/v) with 0.1% ammonium fluoride.
-
Mobile Phase B: Methanol (100%) with 0.1% ammonium fluoride.
-
Gradient Elution: A linear gradient is employed to separate phylloquinone from other matrix components.
-
Flow Rate: A typical flow rate is around 0.5 mL/min.
-
Column Temperature: 30 °C.
3. Mass Spectrometry:
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Phylloquinone (K1): Specific precursor to product ion transition.
-
Vitamin K1-d7 (IS): Specific precursor to product ion transition.
-
Method 2: HPLC with Fluorescence Detection and Non-Deuterated Internal Standard (K1(25))
This method is based on a well-established HPLC procedure for phylloquinone analysis in human plasma.[3]
1. Sample Preparation:
-
To 200 µL of plasma, add the internal standard, K1(25).
-
Add ethanol, distilled water, and hexane.
-
Vortex for 3.5 minutes and centrifuge at 1107 x g for 5 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry under nitrogen gas with heat (60°C).
-
Reconstitute the residue in the mobile phase.
2. HPLC System:
-
Column: A C18 reversed-phase column.
-
Mobile Phase A: 100% methylene chloride.
-
Mobile Phase B: Methanol and acetonitrile (1:1, v/v), 0.55% aqueous solution (2.0 M zinc chloride, 1.0 M acetic acid, and 1.0 M sodium acetate), and 0.45% water.
-
Gradient Elution: A linear gradient is used for separation.
-
Flow Rate: 0.6 mL/min.
-
Post-Column Reactor: A zinc column for the reduction of phylloquinone to its fluorescent hydroquinone form.
-
Detector: Fluorescence detector.
References
- 1. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lack of Consensus Between Measurements of Plasma Phylloquinone by Enzyme-Linked Immunosorbent assays and a Well-Validated High-Performance Liquid Chromatographic Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Vitamin K1-d3 and ¹³C-labeled Vitamin K1 as Internal Standards in Bioanalytical Studies
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS). This guide provides a detailed comparison of two common types of stable isotope-labeled internal standards for Vitamin K1 analysis: Vitamin K1-d3 (deuterium-labeled) and ¹³C-labeled Vitamin K1.
While direct head-to-head experimental data for this compound versus a ¹³C-labeled analogue is not extensively published, this guide draws upon established principles of stable isotope dilution analysis and data from studies comparing deuterated and ¹³C-labeled standards for other analytes to provide a comprehensive comparison. The ideal internal standard should exhibit identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[1]
Key Performance Differences: A Comparative Overview
The primary distinction between deuterated and ¹³C-labeled internal standards lies in their chromatographic behavior and potential for isotopic effects. ¹³C-labeled standards are generally considered superior for analytical purposes as they are less likely to exhibit chromatographic separation from the native analyte.[2]
Table 1: Quantitative Comparison of Internal Standard Performance
| Performance Parameter | This compound (Deuterium-labeled) | ¹³C-labeled Vitamin K1 | Rationale & Supporting Data |
| Chromatographic Co-elution | May exhibit a slight retention time shift (eluting earlier) due to the isotope effect.[1] | Virtually identical retention time to the unlabeled analyte, ensuring perfect co-elution.[2] | The C-²H bond is slightly stronger and less polar than the C-¹H bond, which can lead to chromatographic separation.[1] ¹³C labeling results in a mass difference without significantly altering the physicochemical properties that govern chromatographic retention.[1][2] |
| Accuracy & Precision | Potential for reduced accuracy if chromatographic shifts lead to differential matrix effects.[3] | Higher accuracy and precision due to co-elution, which ensures that the analyte and internal standard experience the same matrix effects. | In cases of significant ion suppression, even a slight chromatographic shift between the analyte and a deuterated internal standard can lead to quantitative errors, with some studies demonstrating errors of up to 40%.[3] |
| Isotopic Stability | Generally stable, but there is a potential for deuterium-hydrogen exchange, especially if the deuterium atoms are on exchangeable sites.[3] | Highly stable with no risk of isotopic exchange. | The carbon-13 isotopes are integrated into the stable carbon backbone of the molecule. |
| Mass Spectrometric Fragmentation | The number of deuterium substitutes can influence fragmentation energy in the collision cell.[2] | Fragmentation behavior is typically more similar to the unlabeled analyte. | Studies on other compounds have shown that internal standards with a higher number of deuterium substitutes may require different collision energies for optimal fragmentation compared to the native analyte.[2] |
| Availability & Cost | Often more readily available and less expensive.[1] | Can be more expensive and may have more limited commercial availability. | The synthesis of ¹³C-labeled compounds can be more complex and costly. |
Experimental Protocols
Below are detailed methodologies for the quantification of Vitamin K1 in a biological matrix (e.g., human plasma) using a stable isotope-labeled internal standard. This protocol is a composite based on established methods for Vitamin K analysis.[4][5][6][7]
Sample Preparation:
-
Spiking: To 500 µL of plasma sample, add a known concentration of the internal standard (either this compound or ¹³C-labeled Vitamin K1).
-
Protein Precipitation: Add 1 mL of ice-cold acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
LC-MS/MS Analysis:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column is typically used for the separation of Vitamin K1.[1]
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in methanol or acetonitrile (Mobile Phase B).[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used.[6]
-
MRM Transitions:
-
Vitamin K1: Monitor the specific precursor to product ion transition.
-
This compound or ¹³C-labeled Vitamin K1: Monitor the corresponding mass-shifted precursor to product ion transitions.[1]
-
-
Quantification: The concentration of Vitamin K1 is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed with known concentrations of the analyte and a fixed concentration of the internal standard.[1]
Visualizing the Workflow
The following diagrams illustrate the key concepts discussed in this guide.
Caption: General experimental workflow for Vitamin K1 quantification.
Caption: Chromatographic behavior of labeled standards.
Conclusion
For the highest level of accuracy and reliability in the quantification of Vitamin K1, ¹³C-labeled Vitamin K1 is the preferred internal standard. Its key advantage is the near-perfect co-elution with the unlabeled analyte, which minimizes the risk of inaccurate quantification due to matrix effects.[1][2] While this compound can be a suitable and more cost-effective alternative, careful method validation is crucial to ensure that any potential chromatographic shifts do not compromise the accuracy and precision of the results.[1] The choice of internal standard will ultimately depend on the specific requirements of the assay, including the desired level of accuracy, the complexity of the sample matrix, and budgetary considerations.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eaglebio.com [eaglebio.com]
- 5. researchgate.net [researchgate.net]
- 6. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of HPLC and LC-MS/MS methods for Vitamin K1 analysis.
For researchers, scientists, and drug development professionals, the accurate quantification of Vitamin K1 (phylloquinone) is crucial for various applications, from nutritional assessment to pharmacokinetic studies. The two predominant analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or fluorescence detection (FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides a comprehensive cross-validation of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
Performance Comparison at a Glance
The choice between HPLC and LC-MS/MS for Vitamin K1 analysis hinges on the specific requirements of the study, particularly the need for sensitivity, selectivity, and throughput. While HPLC offers a robust and cost-effective solution, LC-MS/MS provides unparalleled sensitivity and specificity, making it the gold standard for trace-level quantification in complex biological matrices.
| Performance Metric | HPLC with UV/Fluorescence Detection | LC-MS/MS | Key Advantages |
| Limit of Detection (LOD) | 0.03 - 0.1 ng/mL[1][2] | 14 - 52 pg/mL[2] | LC-MS/MS offers significantly lower detection limits. |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 ng/mL[1] | 0.05 ng/mL[3] | LC-MS/MS is superior for quantifying low-level analytes. |
| **Linearity (R²) ** | >0.999[1] | >0.995[3][4] | Both methods demonstrate excellent linearity. |
| Precision (%RSD) | <10%[1] | <15%[5] | Both methods provide good precision. |
| Specificity | Moderate to High | Very High | LC-MS/MS offers superior specificity due to mass-based detection, minimizing interferences.[5] |
| Throughput | Lower | Higher | LC-MS/MS methods can have shorter run times, enabling higher sample throughput.[2] |
| Cost | Lower | Higher | HPLC systems are generally more affordable to acquire and operate. |
| Matrix Effects | Less susceptible | More susceptible to ion suppression or enhancement[6][7] | HPLC is less affected by co-eluting matrix components. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for both HPLC and LC-MS/MS analysis of Vitamin K1.
HPLC with Fluorescence Detection (Post-Column Reduction)
This method is a widely used and robust technique for Vitamin K1 quantification.
1. Sample Preparation (Human Serum): [1]
-
To 500 µL of serum, add an internal standard.
-
Perform liquid-liquid extraction with 2 mL of ethanol followed by 4 mL of hexane.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. HPLC Conditions: [1]
-
Column: Reversed-phase C18 column (e.g., 4.6 x 125 mm, 4 µm).
-
Mobile Phase: Isocratic elution with a mixture of methanol and isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Post-Column Reactor: A zinc column is used to reduce Vitamin K1 to its fluorescent form.
-
Detection: Fluorescence detector with excitation at 246 nm and emission at 430 nm.
LC-MS/MS Method
LC-MS/MS offers enhanced sensitivity and specificity, making it ideal for complex matrices and low concentrations of Vitamin K1.
1. Sample Preparation (Human Serum):
-
To 200 µL of serum, add a stable isotope-labeled internal standard (e.g., ¹³C₆-Vitamin K1).
-
Perform protein precipitation with ethanol.
-
After centrifugation, the supernatant is subjected to solid-phase extraction (SPE) for further cleanup.
-
The eluate is evaporated and reconstituted in the initial mobile phase.
2. LC-MS/MS Conditions: [3]
-
Column: A suitable column for hydrophobic compounds (e.g., HSS PFP, 2.1 x 100 mm).
-
Mobile Phase: A gradient of water and methanol, both containing ammonium fluoride and formic acid.
-
Flow Rate: 0.4 mL/min.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Experimental Workflow Visualization
The following diagram illustrates the typical experimental workflows for both HPLC and LC-MS/MS analysis of Vitamin K1.
Concluding Remarks
The cross-validation of HPLC and LC-MS/MS methods for Vitamin K1 analysis reveals distinct advantages for each technique. HPLC with fluorescence detection is a reliable and cost-effective method suitable for routine analysis where high sensitivity is not the primary concern. In contrast, LC-MS/MS stands out for its superior sensitivity, specificity, and high-throughput capabilities, making it the method of choice for clinical research, pharmacokinetic studies, and the analysis of samples with complex matrices or very low Vitamin K1 concentrations.[5][8] The selection of the optimal method should be guided by the specific analytical needs, available resources, and the nature of the research questions being addressed.
References
- 1. Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. waters.com [waters.com]
- 5. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of high-performance liquid chromatography/tandem mass spectrometry and high-performance liquid chromatography/photo-diode array detection for the quantitation of carotenoids, retinyl esters, α-tocopherol and phylloquinone in chylomicron-rich fractions of human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of high-performance liquid chromatography/tandem mass spectrometry and high-performance liquid chromatography/photo-diode array detection for the quantitation of carotenoids, retinyl esters, α-tocopherol and phylloquinone in chylomicron-rich fractions of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-laboratory Comparison of Vitamin K1 Quantification Results
This guide provides a comparative overview of common analytical methods for the quantification of Vitamin K1 (phylloquinone). It is intended for researchers, scientists, and professionals in drug development to facilitate the selection of appropriate analytical techniques and to understand the variability and performance of different laboratory methods. The information is compiled from various validated methods and presents a synthesized inter-laboratory perspective.
Introduction to Vitamin K1 Quantification
Vitamin K1 is a fat-soluble vitamin essential for blood coagulation and bone metabolism.[1][2] Accurate quantification in various matrices, such as plasma, serum, and food products, is crucial for both clinical diagnostics and nutritional research.[1][3] Analytical challenges include the vitamin's low physiological concentrations, its lipophilic nature, and potential interference from other lipids.[4][5] This guide focuses on the two most prevalent high-performance liquid chromatography (HPLC) based methods: HPLC with fluorescence detection (HPLC-FLD) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Methodologies and Experimental Protocols
The accurate quantification of Vitamin K1 relies on robust and validated analytical methods. High-performance liquid chromatography (HPLC) is a standard separation technique, often coupled with various detection methods for sensitive and specific measurement.[3]
2.1. HPLC with Fluorescence Detection (HPLC-FLD)
This method is widely used and relies on the native fluorescence of the reduced form of Vitamin K1.[6][7] A post-column reduction step is typically employed to convert phylloquinone to its fluorescent hydroquinone form.[6][8][9]
Experimental Protocol:
-
Sample Preparation:
-
An internal standard is added to the plasma or serum sample.[8]
-
Proteins are precipitated, and the vitamin is extracted using an organic solvent like hexane.[7][8]
-
Solid-phase extraction (SPE) is often used for cleanup and concentration of the analyte.[7][8]
-
The final extract is evaporated and reconstituted in the mobile phase for injection.[8]
-
-
Chromatographic Separation:
-
Post-Column Reduction and Detection:
-
After elution from the column, Vitamin K1 is passed through a reactor containing a reducing agent, such as zinc particles, to convert it to its hydroquinone form.[8][9]
-
The fluorescent product is then detected by a fluorescence detector, with typical excitation and emission wavelengths around 246 nm and 430 nm, respectively.[7]
-
2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity, making it an increasingly popular method for Vitamin K1 quantification.[4][5]
Experimental Protocol:
-
Sample Preparation:
-
Chromatographic Separation:
-
Separation is achieved on an analytical column, such as a Biphenyl column.[5]
-
-
Mass Spectrometric Detection:
Inter-laboratory Performance Comparison
The following table summarizes typical performance characteristics for Vitamin K1 quantification methods as reported in various studies. This provides a baseline for what researchers can expect from these techniques.
| Parameter | HPLC-FLD | LC-MS/MS | Source |
| Limit of Quantification (LOQ) | 0.03 ng/mL | 6.1 pg/mL (0.0061 ng/mL) | [4][7] |
| Linearity (r²) | > 0.999 | > 0.99 | [7][10] |
| Intra-assay Precision (CV%) | 7.3% - 9.5% | 2.3% - 14.3% | [7][10] |
| Inter-assay Precision (CV%) | < 10% | 7.2% - 15.2% | [7][10] |
| Recovery | 98% - 110% | Not explicitly stated, but method validated | [7] |
| Sample Volume | 500 µL - 700 µL | 100 µL - 300 µL | [4][7][10] |
| Throughput | Lower (e.g., 32 hours per 96-well plate) | Higher (e.g., 4 hours per 96-well plate) | [4] |
Visualizing Workflows and Comparisons
To better illustrate the processes involved, the following diagrams outline the experimental workflow and the logical comparison between the analytical methods.
Caption: General experimental workflow for Vitamin K1 quantification.
Caption: Logical comparison of HPLC-FLD and LC-MS/MS methods.
Conclusion
The choice between HPLC-FLD and LC-MS/MS for Vitamin K1 quantification depends on the specific requirements of the study. LC-MS/MS generally offers superior sensitivity, specificity, and throughput, making it ideal for clinical and high-throughput applications.[4] However, HPLC-FLD remains a robust and reliable method that may be more accessible and cost-effective for some laboratories.[7] When comparing inter-laboratory data, it is crucial to consider the method used, as performance characteristics can vary significantly. Standardization of methods and the use of certified reference materials are essential for improving comparability across different laboratories.
References
- 1. bevital.no [bevital.no]
- 2. Laboratory assessment of vitamin K status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eaglebio.com [eaglebio.com]
- 9. Vitamin K analysis | Cyberlipid [cyberlipid.gerli.com]
- 10. researchgate.net [researchgate.net]
Vergleichsleitfaden: Genauigkeit und Präzision der stabilen Isotopenverdünnungsmethode für die Vitamin-K-Analyse
Die genaue Quantifizierung von Vitamin K in biologischen Matrices ist für klinische Diagnostik, Ernährungsstudien und die pharmazeutische Entwicklung von entscheidender Bedeutung. Aufgrund seiner lipophilen Natur, der geringen zirkulierenden Konzentrationen und der Interferenz durch Lipide in der Probe stellt die Analyse eine erhebliche Herausforderung dar.[1][2] Die Methode der stabilen Isotopenverdünnung (Stable Isotope Dilution, SID) in Verbindung mit der Flüssigchromatographie-Tandem-Massenspektrometrie (LC-MS/MS) hat sich als Goldstandard für die genaue und präzise Messung von Vitamin K etabliert.[3]
Dieser Leitfaden bietet einen objektiven Vergleich der SID-LC-MS/MS-Methode mit alternativen Techniken und liefert unterstützende experimentelle Daten und Protokolle, um Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung bei der Auswahl der am besten geeigneten Analysemethode zu unterstützen.
Überblick der Analysemethoden
1. Stabile Isotopenverdünnung (SID) mit LC-MS/MS: Diese Methode gilt als die Referenzmethode für die Quantifizierung.[4] Sie verwendet einen internen Standard, der strukturell mit dem Analyten (Vitamin K) identisch ist, aber mehrere Atome durch ihre stabilen Isotope (z. B. Deuterium, ¹³C) ersetzt hat.[1][4] Da der interne Standard und der Analyt nahezu identische chemische und physikalische Eigenschaften aufweisen, werden Verluste während der Probenvorbereitung und Variationen in der Ionisierungseffizienz des Massenspektrometers effektiv kompensiert. Dies führt zu einer außergewöhnlich hohen Genauigkeit und Präzision.[5][6] Die Detektion erfolgt hochselektiv im Multiple Reaction Monitoring (MRM)-Modus, was die Störungen durch die Probenmatrix minimiert.[7][8]
2. Hochleistungsflüssigkeitschromatographie (HPLC) mit Fluoreszenzdetektion (FLD): Dies ist eine weit verbreitete Alternative, die eine gute Empfindlichkeit bietet.[9] Die Methode erfordert in der Regel eine Nachsäulen-Reduktion, oft unter Verwendung von Zink, um das nicht-fluoreszierende Vitamin K in seine hochfluoreszierende Hydrochinonform umzuwandeln.[9][10][11] Obwohl diese Methode empfindlich ist, kann sie anfälliger für Interferenzen aus der komplexen Probenmatrix sein und im Vergleich zur SID-LC-MS/MS eine geringere Spezifität und Präzision aufweisen.[12]
3. HPLC mit UV- oder elektrochemischer Detektion: Andere HPLC-basierte Methoden verwenden UV- oder elektrochemische Detektoren. Die UV-Detektion ist im Allgemeinen weniger empfindlich und spezifisch als die FLD oder MS/MS und daher für die Messung von endogenen Vitamin-K-Spiegeln in klinischen Proben weniger geeignet.[1][13] Die elektrochemische Detektion bietet eine gute Empfindlichkeit, wird aber seltener eingesetzt.
Quantitative Datenpräsentation
Die folgende Tabelle fasst die Leistungsdaten der verschiedenen Methoden zur Vitamin-K-Analyse zusammen, wobei der Schwerpunkt auf Genauigkeit (ausgedrückt als Wiederfindung) und Präzision (ausgedrückt als relativer Standardabweichung, RSD, oder Variationskoeffizient, CV) liegt.
Tabelle 1: Vergleich von Genauigkeit und Präzision für die Vitamin-K-Analyse
| Analysemethode | Probenmatrix | Analyt | Wiederfindung (%) | Präzision (% RSD / CV) | Referenz |
|---|---|---|---|---|---|
| SID LC-MS/MS | Humanplasma | Phylloquinon (K1) | > 98% | Intra-Assay: 2,4%; Inter-Assay: 8,3% | [5] |
| SID LC-MS/MS | Humanplasma | K1, MK-4, MK-7 | Innerhalb von 10% des Nennwertes | Intra-Assay: 0,2-7,8%; Inter-Assay: 3,4-5,8% | [14] |
| SID LC-MS/MS | Humanplasma | K1, MK-4, MK-7 | 98 - 102% | Nicht spezifiziert | [7] |
| SID LC-MS/MS | Säuglingsnahrung | trans-/cis-Vitamin K1 | Übereinstimmung mit gravimetrischen Werten | < 2% | [15] |
| HPLC-FLD | Humanserum | K1, MK-4, MK-7 | 98 - 110% | < 10% | [16] |
| HPLC-FLD | Humanplasma | K1, MK-4, MK-7 | > 92% | Intra-Assay: 4,9-9,6%; Inter-Assay: 5,7-19,3% | [10][17] |
| HPLC-FLD | Humanplasma/Serum | Phylloquinon (K1) | Nicht spezifiziert | Intra-Assay: 3,0-8,2%; Inter-Assay: 8,1-16% |[11] |
Experimentelle Protokolle
1. Protokoll: SID-LC-MS/MS zur Bestimmung von Vitamin K1 in Humanplasma (basierend auf[5])
-
Probenvorbereitung:
-
Eine Plasmaprobe (z. B. 200 µL) wird in ein Probengefäß gegeben.
-
Eine bekannte Menge des internen Standards (z. B. Deuterium-markiertes Vitamin K1) wird hinzugefügt.
-
Zur Proteinfällung wird Ethanol zugegeben und die Probe gevortext.
-
Die Extraktion der Lipide erfolgt durch Zugabe eines unpolaren Lösungsmittels (z. B. Cyclohexan oder Hexan) und anschließendes intensives Mischen.
-
Nach der Zentrifugation zur Phasentrennung wird die obere organische Phase abgenommen.
-
Das Lösungsmittel wird unter einem Stickstoffstrom zur Trockne eingedampft.
-
Der trockene Rückstand wird in der mobilen Phase für die LC-Injektion rekonstituiert.
-
-
LC-Bedingungen:
-
Säule: C18-Umkehrphasensäule (z. B. 100 mm x 2,1 mm, 1,8 µm).
-
Mobile Phase: Isokratische Elution mit einer Mischung aus Methanol und Wasser, die einen Zusatz wie Ammoniumformiat enthält.
-
Flussrate: 0,3 - 0,5 mL/min.
-
Säulentemperatur: 40 - 50 °C.
-
-
MS/MS-Bedingungen:
-
Ionisierungsquelle: Atmosphärendruck-chemische Ionisation (APCI) im positiven Modus, die sich als empfindlicher und weniger anfällig für Matrixeffekte als Elektrospray-Ionisierung (ESI) erwiesen hat.[5][15]
-
Scan-Modus: Multiple Reaction Monitoring (MRM).
-
MRM-Übergänge: Spezifische Vorläufer-Produkt-Ionenpaare werden für den Analyten (Vitamin K1) und den internen Standard (d-Vitamin K1) überwacht.
-
2. Protokoll: HPLC-FLD zur Bestimmung von Vitamin K in Humanserum (basierend auf[9][16])
-
Probenvorbereitung:
-
Zu einer Serumprobe (z. B. 500 µL) wird ein interner Standard (oft ein Vitamin-K-Analogon) und Ethanol zur Proteinfällung gegeben.
-
Die Extraktion erfolgt durch Zugabe von Hexan und Mischen.
-
Nach der Zentrifugation wird die Hexanphase abgenommen und eingedampft.
-
Der Rückstand wird einer Festphasenextraktion (SPE) zur weiteren Reinigung unterzogen.
-
Das Eluat wird getrocknet und in der mobilen Phase rekonstituiert.
-
-
Chromatographische Bedingungen:
-
Säule: C18-Umkehrphasensäule.
-
Mobile Phase: Isokratische Elution mit einer Mischung aus Methanol und anderen organischen Lösungsmitteln.
-
Nachsäulen-Reduktion: Das Säuleneluat wird durch eine Reduktionssäule (gepackt mit Zinkpartikeln) geleitet, um Vitamin K zu seinem fluoreszierenden Hydrochinon zu reduzieren.
-
-
Fluoreszenzdetektion:
-
Anregungswellenlänge: ~246 nm.
-
Emissionswellenlänge: ~430 nm.
-
Visualisierungen
Abbildung 1: Arbeitsablauf der Vitamin-K-Analyse mittels stabiler Isotopenverdünnung und LC-MS/MS.
Schlussfolgerung
Die Methode der stabilen Isotopenverdünnung in Verbindung mit LC-MS/MS bietet die höchste Genauigkeit und Präzision für die Quantifizierung von Vitamin K. Die Fähigkeit, Probenverluste und Matrixeffekte durch die Verwendung eines idealen internen Standards zu korrigieren, macht sie zur überlegenen Wahl für Forschungs- und klinische Anwendungen, bei denen zuverlässige Daten unerlässlich sind. Während HPLC-FLD eine praktikable und empfindliche Alternative darstellt, ist sie anfälliger für analytische Variabilität. Für die anspruchsvollsten analytischen Anforderungen bleibt die SID-LC-MS/MS die Methode der Wahl, die eine robuste und zuverlässige Quantifizierung von Vitamin K in komplexen biologischen Matrices gewährleistet.
References
- 1. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concepts and Controversies in Evaluating Vitamin K Status in Population-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin K: Double Bonds beyond Coagulation Insights into Differences between Vitamin K1 and K2 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative determination of plasma vitamin K1 by high-performance liquid chromatography coupled to isotope dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A stable isotope dilution method for a highly accurate analysis of karrikins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bevital.no [bevital.no]
- 9. Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of phylloquinone (vitamin K1) in plasma and serum by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.unipd.it [research.unipd.it]
- 13. scispace.com [scispace.com]
- 14. A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS [restek.com]
- 15. Development of isotope dilution-liquid chromatography/tandem mass spectrometry for the accurate determination of trans- and cis-vitamin K1 isomers in infant formula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of vitamins K1 , MK-4, and MK-7 in human serum of postmenopausal women by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. db.cngb.org [db.cngb.org]
Comparative bioavailability of deuterated versus non-deuterated Vitamin K1.
A Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the bioavailability of deuterated and non-deuterated Vitamin K1 (phylloquinone), drawing upon key experimental data. While deuterated Vitamin K1 is not commercially available as a distinct supplement, its use as a stable isotope tracer in pharmacokinetic studies provides valuable insights into the absorption, metabolism, and overall bioavailability of this essential nutrient. This document will delve into the experimental methodologies used to ascertain these parameters and present the findings in a clear, comparative format.
Quantitative Bioavailability Data
The following table summarizes the key pharmacokinetic parameters for both non-deuterated and deuterated Vitamin K1, as reported in various studies. It is important to note that these values are derived from different studies with varying methodologies, and direct comparisons should be made with caution.
| Pharmacokinetic Parameter | Non-Deuterated Vitamin K1 | Deuterated Vitamin K1 (from collard greens) |
| Administration Route | Oral, Intravenous | Oral (as part of a meal) |
| Dosage | 2 mg (oral & IV)[1], 4 µg (oral)[2] | 396 ± 28 µg (in 100g of collard greens)[3] |
| Tmax (Time to Peak Plasma Concentration) | 4.7 ± 0.8 hours (oral, 4 µg)[2] | 6 to 9 hours[3] |
| Cmax (Peak Plasma Concentration) | 67 ± 30 ng/mL (intramuscular, 10 mg) | Not explicitly stated in the same units |
| Bioavailability | 13 ± 9% (oral, 4 µg)[2][4] | Significantly higher in older adults than in younger adults[5] |
| Half-life (t1/2) | 22 minutes (initial), 125 minutes (second phase) (IV)[2]; 2.66 ± 1.69 hours[4] | 22.8 hours[3] |
| Clearance | 91 ± 24 mL/min (IV, 10 mg)[2] | Not reported |
| Volume of Distribution (Vd) | 20 ± 6 L (steady state)[2] | Not reported |
Experimental Protocols
The assessment of Vitamin K1 bioavailability, particularly through the use of deuterated tracers, involves precise and complex methodologies. Below are detailed protocols representative of the key experiments cited in the literature.
Protocol 1: Bioavailability Study of Deuterated Vitamin K1 from Collard Greens
This protocol is based on studies investigating the absorption and transport of phylloquinone from a natural food source.
-
Subject Preparation: Healthy male volunteers (ages 26-71) were recruited.[3] Participants were often required to follow a specific diet leading up to the study to standardize baseline Vitamin K levels.
-
Test Meal Administration: A single bolus of 100g of deuterium-labeled collard greens (containing approximately 396 ± 28 µg of deuterated phylloquinone) was consumed with a breakfast containing 24g of fat to facilitate absorption.[3]
-
Blood Sampling: A series of eleven blood samples were collected from each participant over a 216-hour period.[3]
-
Sample Processing: Plasma was separated from the blood samples. Lipoprotein subfractions, including triglyceride-rich lipoproteins (TRL), low-density lipoproteins (LDL), and high-density lipoproteins (HDL), were isolated.[3]
-
Analytical Method:
-
Phylloquinone concentrations in plasma and lipoprotein fractions were measured using High-Performance Liquid Chromatography (HPLC).[3]
-
The ion abundances of both deuterated and endogenous (non-deuterated) phylloquinone were determined using Gas Chromatography/Mass Spectrometry (GC/MS).[3] This allows for the specific tracking of the deuterated tracer.
-
-
Pharmacokinetic Analysis: The concentration-time data was used to calculate key pharmacokinetic parameters such as Tmax, Cmax, and half-life.
Protocol 2: Pharmacokinetic Study of Non-Deuterated Vitamin K1
This protocol is typical for assessing the pharmacokinetics of a standard Vitamin K1 formulation.
-
Study Design: An open-label study design was used with healthy adult volunteers (15 male and 15 female).[1]
-
Administration: A single oral dose of 2 mg of a mixed micelles formulation of Vitamin K1 was administered, followed by a 7-day washout period, and then a single intravenous administration of the same dosage.[1]
-
Blood Sampling: Blood samples were collected at numerous time points up to 24 hours post-administration for both oral and intravenous routes.[1] For the oral dose, samples were taken at 1, 2, 2.5, 3, 3.5, 4, 4.5, 5, 5.5, 6, 6.5, 7, 7.5, 8, 9, 10, and 24 hours.[1]
-
Sample Processing: Serum was immediately separated by centrifugation and stored at -20°C, protected from light, prior to analysis.[1]
-
Analytical Method: Plasma concentration-time profiles of Vitamin K1 were obtained by HPLC with fluorescence detection.[1]
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine pharmacokinetic parameters such as Cmax and tmax from the collected data.[1]
Visualizing Key Processes
To better understand the experimental approach and the metabolic role of Vitamin K1, the following diagrams illustrate a typical experimental workflow and the Vitamin K metabolic cycle.
Conclusion
The use of deuterated Vitamin K1 as a stable isotope tracer has been instrumental in elucidating the intricate details of its absorption, transport, and metabolism. While not a commercially distinct product, the data gathered from studies employing deuterated Vitamin K1 provides a valuable benchmark for understanding the bioavailability of this vital nutrient from various sources. The pharmacokinetic parameters, though variable depending on the study design and analytical methods, underscore the complex interplay of factors influencing Vitamin K1 uptake and utilization in the human body. For researchers and drug development professionals, these insights are critical for designing effective nutritional interventions and therapeutic strategies involving Vitamin K1.
References
- 1. VKORC1-dependent pharmacokinetics of intravenous and oral phylloquinone (vitamin K1) mixed micelles formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Plasma transport of vitamin K in men using deuterium-labeled collard greens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Deuterated Vitamin K1 Internal Standards for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Vitamin K1 (phylloquinone) in biological matrices is crucial for a wide range of research applications, from nutritional assessments to pharmacokinetic studies of novel therapeutics. The use of stable isotope-labeled internal standards is indispensable for achieving reliable and precise results, particularly when employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of the performance of commonly used deuterated Vitamin K1 internal standards, supported by a synthesis of published experimental data.
Performance Comparison of Deuterated Vitamin K1 Internal Standards
The most frequently utilized deuterated internal standards for Vitamin K1 analysis are Vitamin K1-d7 and ¹³C₆-Vitamin K1. While direct head-to-head comparative studies are limited, a review of published methods allows for a comprehensive evaluation of their performance characteristics. The following tables summarize the key validation parameters reported in various studies, providing a basis for selecting the most appropriate internal standard for your specific application.
Table 1: Performance Characteristics of Vitamin K1-d7 as an Internal Standard
| Linearity Range (ng/mL) | LOQ (ng/mL) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Accuracy/Recovery (%) | Matrix | Reference |
| 0.03 - 10.0 | Not explicitly stated, but calibration starts at 0.03 | 2.3 - 10.4 | 7.4 - 12.8 | 102.6 - 108.3 (Recovery) | Human Serum | [1][2] |
| Not specified | 0.14 nmol/L (~0.063 ng/mL) | Not specified | Not specified | >92% (Recovery) | Human Plasma | [3] |
| 0.06 - 9.0 nmol/L (~0.027 - 4.06 ng/mL) | 0.06 nmol/L (~0.027 ng/mL) | Not specified | 4.8 - 17.7 | 68 - 85% (Extraction Efficiency) | Human Serum | [4] |
Table 2: Performance Characteristics of ¹³C₆-Vitamin K1 as an Internal Standard
| Linearity Range (ng/mL) | LOQ (ng/mL) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Accuracy/Bias (%) | Matrix | Reference |
| 0.077 - 26 | 0.05 | ≤5.4 (Repeatability) | ≤5.4 (Total Precision) | Mean bias of 7.1 | Human Serum |
Key Observations:
-
Both Vitamin K1-d7 and ¹³C₆-Vitamin K1 have demonstrated excellent performance as internal standards for the quantification of Vitamin K1 in human serum and plasma.
-
The reported Limits of Quantification (LOQs) are in the low ng/mL to pg/mL range, indicating high sensitivity suitable for detecting endogenous levels of Vitamin K1.[3][4]
-
Precision, measured as the coefficient of variation (CV%), is generally below 15%, which is well within the accepted guidelines for bioanalytical method validation.[1][4]
-
Accuracy and recovery data indicate that both internal standards effectively compensate for matrix effects and variations in sample preparation.[1][3]
The choice between Vitamin K1-d7 and ¹³C₆-Vitamin K1 may ultimately depend on commercial availability, cost, and the specific instrumentation and methodology being used in the laboratory. Both have been successfully employed to achieve robust and reliable quantification of Vitamin K1.
The Vitamin K Cycle: A Key Biological Pathway
Vitamin K1 is a critical cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which catalyzes the post-translational modification of specific glutamate (Glu) residues to gamma-carboxyglutamate (Gla) residues in a variety of proteins. This carboxylation is essential for the biological activity of these proteins, which are involved in blood coagulation, bone metabolism, and the inhibition of vascular calcification. The regeneration of the active form of vitamin K is known as the Vitamin K cycle.
Caption: The Vitamin K Cycle in the Endoplasmic Reticulum.
Experimental Protocols
The following is a generalized experimental protocol for the quantification of Vitamin K1 in human serum or plasma using a deuterated internal standard and LC-MS/MS. This protocol is a synthesis of methodologies reported in the scientific literature.[1][3][4]
1. Sample Preparation
-
Protein Precipitation and Liquid-Liquid Extraction:
-
To 200-500 µL of serum or plasma, add the deuterated Vitamin K1 internal standard solution.
-
Add a protein precipitating agent such as ethanol or methanol and vortex thoroughly.
-
Perform liquid-liquid extraction by adding a non-polar solvent like hexane or heptane, followed by vigorous vortexing and centrifugation to separate the layers.
-
Transfer the organic (upper) layer containing Vitamin K1 to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate solvent mixture (e.g., methanol/water) for LC-MS/MS analysis.
-
-
Solid-Phase Extraction (SPE):
-
To 200 µL of serum, add the deuterated internal standard and ethanol to precipitate proteins.
-
Centrifuge and load the supernatant onto a conditioned SPE plate (e.g., Oasis PRiME HLB).
-
Wash the SPE plate to remove interferences.
-
Elute the Vitamin K1 and internal standard with an appropriate solvent (e.g., heptane).
-
Evaporate the eluate to dryness and reconstitute for analysis.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 or PFP (Pentafluorophenyl) reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a modifier like ammonium fluoride or formic acid) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.
-
Flow Rate: Flow rates are generally in the range of 0.2-0.6 mL/min.
-
Column Temperature: The column is often maintained at a constant temperature (e.g., 40 °C) to ensure reproducible chromatography.
-
-
Tandem Mass Spectrometry:
-
Ionization: Either Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode can be used.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for Vitamin K1 and its deuterated internal standard are monitored. For example:
-
Vitamin K1: m/z 451.3 → 187.1
-
Vitamin K1-d7: m/z 458.3 → 194.1
-
-
3. Data Analysis and Quantification
-
A calibration curve is constructed by plotting the ratio of the peak area of the Vitamin K1 analyte to the peak area of the deuterated internal standard against the concentration of the calibration standards.
-
The concentration of Vitamin K1 in the unknown samples is then determined from this calibration curve.
Experimental Workflow for Internal Standard Evaluation
The following diagram illustrates a typical workflow for evaluating the performance of a new deuterated internal standard for Vitamin K1 analysis.
Caption: A generalized workflow for the validation of a deuterated internal standard.
This guide provides a comprehensive overview for researchers and scientists involved in the quantitative analysis of Vitamin K1. The use of a suitable deuterated internal standard, coupled with a well-validated LC-MS/MS method, is paramount for generating high-quality, reliable data in both research and clinical settings.
References
A Comparative Guide to Reference Standards for the Absolute Quantification of Vitamin K1
This guide provides a detailed comparison of reference standards and analytical methodologies for the absolute quantification of Vitamin K1 (phylloquinone). It is intended for researchers, scientists, and professionals in drug development who require accurate and reliable measurement of this vital nutrient. The guide includes a summary of commercially available reference materials, a comparison of common analytical techniques with supporting data, detailed experimental protocols, and a workflow diagram for clarity.
Commercially Available Vitamin K1 Reference Standards
For accurate absolute quantification, the use of certified reference materials (CRMs) is paramount. These standards are characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. Several high-quality Vitamin K1 reference standards are available commercially.
| Supplier | Product Name/Description | Format | Concentration/Purity | Key Features |
| Cerilliant (Sigma-Aldrich) | Vitamin K1 Certified Solution Standard[1] | Solution in Ethanol | 10 µg/mL | Certified Reference Material suitable for LC-MS/MS and HPLC applications.[1] |
| Cerilliant (Sigma-Aldrich) | Vitamin K1-¹³C₆ Solution[2] | Solution in Ethanol | 5 µg/mL | Stable-labeled internal standard for quantification by isotope dilution mass spectrometry.[2] |
| CPAChem | Vitamin K1 CAS:84-80-0[3] | Solid (100 mg) | High Purity | Certified under ISO 17034, ISO 17025, and ISO 9001.[3] |
| Sigma-Aldrich | Vitamin K1 Pharmaceutical Secondary Standard | Solid | Certified Reference Material | Pharmaceutical secondary standard for use as a calibration standard. |
| National Institute of Metrology, China | Lyophilized Vitamin K₁ CRM[4] | Lyophilized Solid | 0.96 mg/mL (reconstituted) | Developed for long-term stability and clinical applications.[4] |
Comparison of Analytical Methods for Vitamin K1 Quantification
High-Performance Liquid Chromatography (HPLC) is the most common technique for Vitamin K1 quantification, often coupled with fluorescence, ultraviolet (UV), or mass spectrometry (MS) detection.[5] The choice of detector significantly impacts the sensitivity and selectivity of the assay.
| Method | Limit of Quantification (LOQ) | Linearity (R²) | Precision (CV%) | Recovery (%) | Advantages | Disadvantages |
| HPLC with Fluorescence Detection (FLD) | 0.015 - 0.15 ng/mL[6][7][8] | > 0.999[7][9] | Intra-day: < 9.5% Inter-day: < 10%[6][7] | 91 - 114%[6][7] | High sensitivity and specificity after post-column reduction.[10] | Requires a post-column reduction step. |
| LC-MS/MS | 0.16 µg/kg (in food matrix)[11] | > 0.998[11] | Intra-day: < 5% Inter-day: < 8% | 80.9 - 119.1%[11] | Highest specificity and sensitivity; can be used for complex matrices.[5] | Higher equipment cost and complexity. |
| HPLC with UV Detection | ~0.33 ng/mL[5] | > 0.99 | Typically < 15% | Not consistently reported | Simpler setup, no derivatization needed. | Lower sensitivity compared to FLD and MS.[12] |
| UltraPerformance Convergence Chromatography (UPC²) | 0.06 µg/mL[13] | > 0.998[13] | < 1% (retention time and peak area)[13] | Not reported | Rapid separation of cis and trans isomers.[13] | Less common instrumentation. |
Experimental Workflow and Methodologies
Accurate quantification of Vitamin K1 requires a robust experimental workflow, from sample preparation to data analysis.
Caption: Workflow for the absolute quantification of Vitamin K1.
This protocol is a representative method for the quantification of Vitamin K1 in human serum, adapted from validated procedures.[7][8][14]
1. Materials and Reagents:
-
Reference Standard: Vitamin K1 CRM (e.g., Cerilliant V-030).
-
Internal Standard (IS): A suitable structural analog not present in the sample, or a stable isotope-labeled standard like Vitamin K1-¹³C₆.
-
Solvents: HPLC-grade hexane, ethanol, methanol, and mobile phase components.
-
Extraction: Solid-Phase Extraction (SPE) cartridges (e.g., silica-based).
-
Post-Column Reactor: Zinc metal reducer column.
2. Standard Preparation:
-
Prepare a stock solution of the Vitamin K1 CRM in ethanol.
-
Perform serial dilutions to create a series of working standards for the calibration curve (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 ng/mL).
-
Prepare a working solution of the internal standard.
3. Sample Preparation:
-
To 500 µL of serum or plasma, add 10 µL of the internal standard working solution.[7]
-
Add 2 mL of ethanol to precipitate proteins. Vortex for 30 seconds.[7]
-
Add 4 mL of hexane, vortex for 5 minutes, and centrifuge for 10 minutes at approximately 3,500 x g.[7]
-
Transfer the upper hexane layer to a clean tube.
-
For further cleanup, pass the hexane extract through an SPE cartridge, wash with a non-polar solvent, and elute Vitamin K1 with a solvent of intermediate polarity.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 150 µL of the mobile phase.[14]
4. HPLC-FLD Conditions:
-
HPLC System: A system equipped with a pump, autosampler, and fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 125 mm x 4 mm, 4 µm particle size).[14]
-
Mobile Phase: Isocratic mixture of methanol and a suitable buffer.
-
Flow Rate: 1.0 - 1.2 mL/min.[14]
-
Column Temperature: 30 °C.[14]
-
Injection Volume: 100 µL.[14]
-
Post-Column Reduction: Pass the column effluent through a zinc reducer column to convert Vitamin K1 to its hydroquinone form.
-
Fluorescence Detection: Excitation at 246 nm and emission at 430 nm.[7]
5. Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of the Vitamin K1 standard to the peak area of the internal standard against the concentration of the standard.
-
Calculate the concentration of Vitamin K1 in the unknown samples using the linear regression equation derived from the calibration curve.
This guide provides a framework for selecting appropriate reference standards and methods for the absolute quantification of Vitamin K1. The choice of methodology will depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For all quantitative studies, the use of certified reference materials and validated protocols is essential for generating accurate and reproducible data.
References
- 1. Vitamin K1 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. Vitamin K1-13C6 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 3. Vitamin K1 CAS:84-80-0 EC:201-564-2 [cpachem.com]
- 4. jlxb.china-csm.org [jlxb.china-csm.org]
- 5. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Validated HPLC Method for the Determination of Vitamin K in Human Serum – First Application in a Pharmacological Study [benthamopenarchives.com]
- 7. Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Vitamin K: Double Bonds beyond Coagulation Insights into Differences between Vitamin K1 and K2 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extraction and Determination of Vitamin K1 in Foods by Ultrasound-Assisted Extraction, SPE, and LC-MS/MS | MDPI [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. lcms.cz [lcms.cz]
- 14. eaglebio.com [eaglebio.com]
Co-administration of Vitamin D3 and Vitamin K1: A Review of Synergistic Effects on Bone and Cardiovascular Health
While direct pharmacokinetic data on the impact of Vitamin D3 co-administration on Vitamin K1-d3 kinetics is limited in publicly available research, a substantial body of evidence from clinical studies demonstrates a significant synergistic relationship between these two vitamins, primarily concerning bone and cardiovascular health. This guide provides a comparative analysis of the physiological outcomes of co-administering Vitamin D3 and Vitamin K1, supported by experimental data and detailed methodologies.
The interaction between Vitamin D and Vitamin K is crucial for calcium metabolism. Vitamin D facilitates the absorption of calcium from the intestine and promotes the synthesis of Vitamin K-dependent proteins, such as osteocalcin and matrix Gla protein (MGP).[1] Vitamin K, in turn, is essential for the carboxylation of these proteins, a process that activates them. Activated osteocalcin helps to bind calcium to the bone matrix, contributing to bone mineralization, while activated MGP is thought to inhibit the calcification of soft tissues, including arteries.[1][2]
Comparative Analysis of Physiological Outcomes
Clinical studies have consistently shown that the combined supplementation of Vitamin D and Vitamin K may be more effective for improving bone health than the administration of either vitamin alone.[1] A meta-analysis of eight randomized controlled trials with a total of 971 participants concluded that the combination of Vitamin K and Vitamin D3 significantly increased total bone mineral density (BMD).
A two-year, double-blind, placebo-controlled trial involving 244 healthy older women investigated the effects of dietary supplementation with Vitamin K1, Vitamin D3, and calcium. The results indicated that the combined supplementation led to a modest but significant increase in bone mineral content (BMC) at the ultradistal radius.[3][4] Furthermore, this study observed a 157% increase in serum Vitamin K1 levels and a 51% decrease in the percentage of undercarboxylated osteocalcin in the group receiving the combined supplement, indicating improved Vitamin K status and enhanced carboxylation of bone proteins.[3][4][5]
The following table summarizes the key findings from a representative clinical study investigating the co-administration of Vitamin D3 and Vitamin K1.
| Treatment Group | Key Outcome Measures | Results |
| Combined Vitamin K1, Vitamin D3, and Calcium | Change in Bone Mineral Density (BMD) at ultradistal radius | Significant and sustained increase[3][5] |
| Change in Bone Mineral Content (BMC) at ultradistal radius | Significant and sustained increase[3][5] | |
| Serum Vitamin K1 levels | 157% increase (p < 0.001)[3][5] | |
| Percentage of undercarboxylated osteocalcin (%GluOC) | 51% decrease (p < 0.001)[3][5] | |
| Serum 25-hydroxyvitamin D [25(OH)D] | 17% increase (p < 0.001)[3][5] | |
| Placebo | Change in BMD and BMC | No significant change[3][5] |
| Vitamin K1 only | Change in BMD and BMC | No significant difference from placebo[3][5] |
| Vitamin D3 and Calcium only | Change in BMD and BMC | No significant difference from placebo[3][5] |
Experimental Protocols
The methodologies employed in these studies are crucial for interpreting the results. A frequently cited randomized controlled trial provides a clear example of the experimental design.
Study Design: A two-year, double-blind, placebo-controlled trial.[3]
Participants: 244 healthy, non-osteoporotic women aged 60 years and older.[3][6]
Intervention Groups: [3][5][6]
-
Placebo
-
200 µ g/day Vitamin K1
-
10 µg (400 IU)/day Vitamin D3 plus 1000 mg/day Calcium
-
Combined 200 µ g/day Vitamin K1, 10 µg (400 IU)/day Vitamin D3, and 1000 mg/day Calcium
Data Collection: [3]
-
Bone mineral density and content were measured using dual-energy X-ray absorptiometry (DXA) scans of the hip and wrist at baseline and at 6-month intervals.
-
Markers of bone turnover and vitamin status (serum Vitamin K1, undercarboxylated osteocalcin, 25-hydroxyvitamin D) were assessed from blood samples.
Statistical Analysis: Supplementation effects were analyzed using multivariate general linear modeling, with adjustments for baseline values and potential confounding variables.[3]
Signaling Pathways and Experimental Workflow
The synergistic action of Vitamin D3 and Vitamin K1 on calcium metabolism and bone health can be visualized through the following signaling pathway.
Caption: Synergistic mechanism of Vitamin D3 and K1 in calcium metabolism.
The experimental workflow for a typical clinical trial investigating the effects of Vitamin D3 and K1 co-administration is outlined below.
Caption: Experimental workflow of a randomized controlled trial.
References
- 1. The Synergistic Interplay between Vitamins D and K for Bone and Cardiovascular Health: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. healthydirections.com [healthydirections.com]
- 3. Two-year randomized controlled trial of vitamin K1 (phylloquinone) and vitamin D3 plus calcium on the bone health of older women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. foodandnutritionjournal.org [foodandnutritionjournal.org]
Safety Operating Guide
Proper Disposal Procedures for Vitamin K1-d3
The following provides essential safety and logistical information for the proper disposal of Vitamin K1-d3, a deuterated form of Vitamin K1. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with laboratory chemical waste regulations.
Hazard Identification and Classification
Vitamin K1 is classified as a hazardous substance.[1] The deuterated form, this compound, should be handled with the same precautions. Key hazards are summarized in the table below.
| Hazard Classification | Description | Source |
| Skin Sensitization | May cause an allergic skin reaction.[2][3] | [2][3] |
| Aquatic Hazard (Chronic) | May cause long-lasting harmful effects to aquatic life.[2][3] | [2][3] |
| Incompatibilities | Avoid strong bases and oxidizing agents.[1][4][5] | [1][4][5] |
| Conditions to Avoid | Protect from light as it can decompose in sunlight.[1][5] | [1][5] |
Step-by-Step Disposal Protocol
Disposal of this compound must comply with federal, state, and local regulations for hazardous waste.[6][7] Do not dispose of this chemical in the regular trash or down the drain.[7][8] The following protocol outlines the necessary steps for its safe disposal.
-
Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat.[4][5][9]
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, gloves, absorbent paper), in a designated and compatible waste container.[10]
-
The container must be in good condition, free of leaks, and have a secure, screw-on cap.[10][11]
-
Do not mix this compound waste with incompatible chemicals such as strong bases or oxidizing agents.[12]
-
-
Labeling:
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[12]
-
The storage area should be under the direct supervision of laboratory personnel and away from general traffic.[14]
-
Ensure secondary containment is used to capture any potential spills or leaks.[7][10]
-
-
Disposal Request:
-
Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[11]
-
The rinsate must be collected and disposed of as hazardous waste.[11][13]
-
After triple-rinsing, deface the original label and dispose of the container as regular trash, or as directed by your EHS department.[13]
-
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. haenseler.ch [haenseler.ch]
- 4. Vitamin K1 MSDS-FOODCHEM [foodchemadditives.com]
- 5. fishersci.com [fishersci.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 8. acs.org [acs.org]
- 9. cdn.pfizer.com [cdn.pfizer.com]
- 10. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. vumc.org [vumc.org]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
